molecular formula C8H5IN2O B1417690 4-Iodo-1,5-naphthyridin-3-ol CAS No. 1246088-57-2

4-Iodo-1,5-naphthyridin-3-ol

货号: B1417690
CAS 编号: 1246088-57-2
分子量: 272.04 g/mol
InChI 键: IIIXVGZRTWCKQJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Iodo-1,5-naphthyridin-3-ol is a useful research compound. Its molecular formula is C8H5IN2O and its molecular weight is 272.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

4-iodo-1,5-naphthyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O/c9-7-6(12)4-11-5-2-1-3-10-8(5)7/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIXVGZRTWCKQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2N=C1)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678412
Record name 4-Iodo-1,5-naphthyridin-3(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246088-57-2
Record name 4-Iodo-1,5-naphthyridin-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246088-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-1,5-naphthyridin-3(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Iodo-1,5-naphthyridin-3-ol (CAS No. 1246088-57-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Iodo-1,5-naphthyridin-3-ol, a key heterocyclic building block in medicinal chemistry. With full editorial control, this document is structured to deliver not just procedural steps, but the scientific rationale and field-proven insights necessary for its effective synthesis, handling, and application in drug discovery programs.

Core Compound Identity and Significance

CAS Number: 1246088-57-2[1][2][3] Molecular Formula: C₈H₅IN₂O[1] Structure: Chemical structure of this compound

This compound belongs to the naphthyridine class of bicyclic heteroaromatic compounds, which are considered privileged structures in medicinal chemistry due to their wide range of biological activities. The presence of an iodine atom at the 4-position and a hydroxyl group at the 3-position makes this molecule a versatile intermediate for the synthesis of more complex derivatives. The iodo group serves as a readily displaceable handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments, while the hydroxyl group can be a key pharmacophoric feature or a site for further functionalization.

Physicochemical Properties and Spectroscopic Data

While extensive experimental data for this specific compound is not widely published, the following table summarizes its basic properties and predicted spectroscopic data.

PropertyValueSource
CAS Number 1246088-57-2[1][2][3]
Molecular Formula C₈H₅IN₂O[1]
Molecular Weight 272.04 g/mol [1]
Appearance Solid (predicted)N/A
Predicted m/z [M+H]⁺: 272.95195[4]

Synthesis of this compound: A Proposed Pathway

A specific, detailed experimental protocol for the synthesis of this compound is not prominently described in the literature. However, a logical and scientifically sound synthetic route can be proposed based on established methodologies for the synthesis of the 1,5-naphthyridine scaffold and the iodination of activated aromatic rings.

The proposed synthesis is a two-step process:

  • Step 1: Synthesis of the Precursor, 1,5-Naphthyridin-3-ol.

  • Step 2: Regioselective Iodination of 1,5-Naphthyridin-3-ol.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Iodination 3-Aminopyridine 3-Aminopyridine Condensation Condensation 3-Aminopyridine->Condensation Diethyl Malonate Diethyl Malonate Diethyl Malonate->Condensation Cyclization Cyclization Condensation->Cyclization Intermediate 1,5-Naphthyridin-3-ol 1,5-Naphthyridin-3-ol Cyclization->1,5-Naphthyridin-3-ol Iodination_Reaction Electrophilic Aromatic Substitution 1,5-Naphthyridin-3-ol->Iodination_Reaction Iodinating_Reagent Iodine / Na2CO3 Iodinating_Reagent->Iodination_Reaction Target_Compound This compound Iodination_Reaction->Target_Compound

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1,5-Naphthyridin-3-ol (via Gould-Jacobs Reaction Analogy)

The Gould-Jacobs reaction is a well-established method for the synthesis of 4-hydroxyquinolines and related heterocyclic systems.[6] By analogy, 1,5-naphthyridin-3-ol can be synthesized from 3-aminopyridine and a suitable three-carbon electrophile like diethyl malonate.

  • Materials: 3-Aminopyridine, Diethyl malonate, Polyphosphoric acid (PPA) or a high-boiling solvent like diphenyl ether.

  • Procedure:

    • A mixture of 3-aminopyridine (1.0 eq) and diethyl malonate (1.1 eq) is heated at 140-150 °C for 2-3 hours. The reaction is monitored by TLC for the disappearance of the starting materials.

    • The resulting intermediate, a substituted aminopyridine derivative, is then added to a preheated high-boiling solvent such as diphenyl ether at 250-260 °C to effect cyclization.

    • Alternatively, the intermediate can be heated in polyphosphoric acid (PPA) at 120-140 °C to promote cyclization.

    • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent like hexane or by careful quenching with water if PPA is used.

    • The crude 1,5-naphthyridin-3-ol is collected by filtration, washed, and can be purified by recrystallization or column chromatography.

Step 2: Iodination of 1,5-Naphthyridin-3-ol

The hydroxyl group at the 3-position activates the naphthyridine ring towards electrophilic aromatic substitution, directing the incoming electrophile to the ortho and para positions. In this case, the 4-position is electronically favored.

  • Materials: 1,5-Naphthyridin-3-ol, Iodine (I₂), Sodium carbonate (Na₂CO₃) or another suitable base, a suitable solvent like aqueous ethanol or dioxane.

  • Procedure:

    • 1,5-Naphthyridin-3-ol (1.0 eq) is dissolved in a suitable solvent system, such as a mixture of ethanol and water.

    • A base, such as sodium carbonate (2.0 eq), is added to the solution to facilitate the reaction.

    • A solution of iodine (1.1 eq) in the same solvent is added dropwise to the reaction mixture at room temperature.

    • The reaction is stirred for several hours to overnight, with progress monitored by TLC.

    • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

    • The product, this compound, is then isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by washing, drying, and concentration under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the final compound.[7]

Reactivity and Synthetic Utility

The primary synthetic utility of this compound lies in its potential as a substrate for transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak and susceptible to oxidative addition to a low-valent metal catalyst, such as palladium(0).

Reactivity_Diagram cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling Start This compound Suzuki_Product 4-Aryl/Heteroaryl- 1,5-naphthyridin-3-ol Start->Suzuki_Product Pd Catalyst, Base Sonogashira_Product 4-Alkynyl- 1,5-naphthyridin-3-ol Start->Sonogashira_Product Pd/Cu Catalyst, Base Boronic_Acid R-B(OH)₂ Boronic_Acid->Suzuki_Product Alkyne R-C≡CH Alkyne->Sonogashira_Product

Caption: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Cross-Coupling

This reaction is a powerful tool for forming carbon-carbon bonds between the 4-position of the naphthyridine core and various aryl or heteroaryl groups.

  • General Protocol:

    • To a reaction vessel containing this compound (1.0 eq) and the desired boronic acid or boronate ester (1.2-1.5 eq) is added a suitable solvent (e.g., dioxane, toluene, or DMF/water mixtures).

    • A base such as potassium carbonate, cesium carbonate, or sodium carbonate (2.0-3.0 eq) is added.

    • A palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (typically 2-10 mol%), is added.

    • The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or LC-MS).

    • Standard aqueous workup and purification by column chromatography yield the desired 4-substituted-1,5-naphthyridin-3-ol.[8]

Applications in Drug Development

The 1,5-naphthyridine scaffold is a component of numerous biologically active molecules with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[6] The ability to functionalize the 4-position of the 1,5-naphthyridin-3-ol core via reactions like the Suzuki coupling allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.

For instance, the introduction of various aryl and heteroaryl moieties at the 4-position can modulate the compound's interaction with specific biological targets, such as protein kinases, which are often implicated in cancer and inflammatory diseases. The 3-hydroxyl group can act as a crucial hydrogen bond donor or acceptor, contributing to the binding affinity of the molecule to its target protein.

Safety and Handling

As with all iodo-containing organic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound should be used in a well-ventilated fume hood. While specific toxicity data is not available, it is prudent to treat it as a potentially hazardous substance.

Conclusion

This compound (CAS No. 1246088-57-2) is a valuable and versatile building block for the synthesis of novel and complex 1,5-naphthyridine derivatives. Its strategic placement of iodo and hydroxyl functional groups allows for a wide range of chemical modifications, making it a key intermediate for the exploration of new chemical space in drug discovery. The synthetic routes and reactivity patterns outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their research and development endeavors.

References

biological activity of 1,5-naphthyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 1,5-Naphthyridine Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,5-naphthyridine scaffold represents a "privileged" heterocyclic motif in medicinal chemistry, underpinning a vast array of compounds with significant and diverse biological activities.[1][2] This technical guide provides an in-depth exploration of the pharmacological properties of 1,5-naphthyridine derivatives for researchers, scientists, and drug development professionals. Moving beyond a simple catalogue of activities, this document elucidates the core mechanisms of action, explores critical structure-activity relationships (SAR), presents quantitative biological data, and provides detailed, field-proven experimental protocols. The narrative is structured to explain the causality behind experimental design and to ground all claims in authoritative, verifiable sources.

The 1,5-Naphthyridine Core: A Foundation for Pharmacological Diversity

Naphthyridines are bicyclic aromatic compounds containing two nitrogen atoms, analogous to naphthalene.[3] Among the six possible isomers, the 1,5-naphthyridine ring system has garnered immense interest due to its unique electronic properties and its ability to serve as a versatile scaffold for constructing molecules that interact with a wide range of biological targets.[3][4] Its derivatives have demonstrated potent antiproliferative, antimicrobial, anti-inflammatory, and specific enzyme-inhibiting properties.[3]

The synthetic accessibility of this core is a key driver of its prevalence in drug discovery campaigns. Foundational methods like the Skraup synthesis (the reaction of a 3-aminopyridine with glycerol) and the Gould-Jacobs reaction provide robust entry points to the core structure, allowing for subsequent functionalization and optimization.[1][3][5] This chemical tractability enables chemists to systematically modify the scaffold to enhance potency, selectivity, and pharmacokinetic properties.

Anticancer Activity: Targeting DNA Replication and Repair

A predominant mechanism through which 1,5-naphthyridine derivatives exert their anticancer effects is the inhibition of Topoisomerase I (Top1).[1][6] Top1 is a critical enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[6][7] By stabilizing the Top1-DNA cleavage complex, these inhibitors prevent the re-ligation of the DNA strand, leading to the accumulation of DNA damage and ultimately triggering apoptosis in rapidly dividing cancer cells.[7][8]

Mechanism of Action: Topoisomerase I Inhibition

The diagram below illustrates the inhibitory action of a 1,5-naphthyridine derivative on the Topoisomerase I catalytic cycle.

Top1_Inhibition cluster_cycle Normal Top1 Catalytic Cycle cluster_inhibition Inhibition Pathway DNA Supercoiled DNA Top1 Topoisomerase I DNA->Top1 Binding Complex Top1-DNA Covalent Complex (Cleavage) Top1->Complex Cleavage Relaxed Relaxed DNA Complex->Relaxed Re-ligation Stabilized_Complex Stabilized Ternary Complex Complex->Stabilized_Complex Relaxed->DNA Dissociation Inhibitor 1,5-Naphthyridine Derivative Inhibitor->Stabilized_Complex Binding DSB Double-Strand Breaks (Replication Fork Collision) Stabilized_Complex->DSB Blocks Re-ligation Apoptosis Apoptosis DSB->Apoptosis

Caption: Inhibition of Topoisomerase I by a 1,5-naphthyridine derivative.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of these compounds is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparison.

Compound IDCancer Cell LineBiological AssayIC₅₀ (µM)Reference
127aA549 (Lung Carcinoma)Cytotoxicity1.03 ± 0.30[1]
127aSKOV3 (Ovarian Cancer)Cytotoxicity1.75 ± 0.20[1]
162bK562 (Leukemia)Antiproliferative15.9[7]
162bHepG-2 (Liver Cancer)Antiproliferative18.9[7]
Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a robust method for assessing the cytotoxic effects of 1,5-naphthyridine derivatives on adherent cancer cells. The assay measures the metabolic activity of viable cells, which reflects the cell population's health.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • 1,5-Naphthyridine test compound, dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,5-naphthyridine derivative in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).

  • Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium. Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: A Renewed Focus

While the 1,8-naphthyridine isomer, nalidixic acid, is a well-known antibacterial agent, derivatives of the 1,5-naphthyridine scaffold also exhibit promising antimicrobial properties.[1][9][10][11] Their mechanisms can involve the inhibition of bacterial topoisomerases (Gyrase and Topoisomerase IV) or other essential cellular processes.[12] Naturally occurring 1,5-naphthyridines, such as canthinone alkaloids, have demonstrated potent activity against both bacteria and fungi.[13]

Structure-Activity Relationship (SAR) Insights

For novel bacterial topoisomerase inhibitors (NBTIs) based on the 1,5-naphthyridine scaffold, SAR studies have revealed that substitutions at specific positions are critical for broad-spectrum activity.[12]

  • C-2 Position: An alkoxy (e.g., methoxy) or cyano group is often preferred.[12]

  • C-7 Position: A halogen or hydroxyl group appears optimal.[12]

  • Other Positions: Substitutions on the other carbons generally have a detrimental effect on antibacterial activity.[12]

Quantitative Data: Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is the standard metric for quantifying antibacterial and antifungal potency.

CompoundMicroorganismMIC (µg/mL)Reference
Canthin-6-oneStaphylococcus aureus0.49[13]
Canthin-6-oneEscherichia coli3.91[13]
Canthin-6-oneMethicillin-resistant S. aureus (MRSA)0.98[13]
Canthin-6-oneCandida albicans (Fungus)3.91[13]
10-methoxycanthin-6-oneStaphylococcus aureus3.91[13]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of a compound against a bacterial strain.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_readout Incubation & Readout P1 Prepare 2x concentrated Mueller-Hinton Broth (MHB) A1 Add 50 µL of 2x MHB to each well P1->A1 P2 Prepare compound stock and serial dilutions in DMSO A2 Add 2 µL of compound dilutions to test wells P2->A2 P3 Prepare bacterial inoculum (0.5 McFarland standard) P4 Dilute inoculum to final concentration of 5x10^5 CFU/mL P3->P4 A3 Add 50 µL of diluted bacterial inoculum P4->A3 A1->A2 A2->A3 A4 Include sterility control (broth only) and growth control (broth + bacteria) A3->A4 R1 Incubate at 37°C for 18-24 hours A4->R1 R2 Visually inspect for turbidity R1->R2 R3 Determine MIC: Lowest concentration with no visible growth R2->R3

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory and Kinase Inhibition Activities

Beyond cytotoxicity, 1,5-naphthyridine derivatives are potent modulators of key signaling pathways involved in inflammation and cellular regulation, such as the TGF-β and NF-κB pathways.

Inhibition of TGF-β Type I Receptor (ALK5)

The transforming growth factor-beta (TGF-β) pathway is crucial in cell growth, differentiation, and immunity; its dysregulation is implicated in fibrosis and cancer.[1] Several 1,5-naphthyridine derivatives have been identified as highly potent and selective inhibitors of the ALK5 kinase, the TGF-β type I receptor.[14][15]

Quantitative Data: ALK5 Inhibition

Compound IDSubstitution PatternBiological AssayIC₅₀ (nM)Reference
15Aminothiazole derivativeALK5 autophosphorylation6[1][14][15]
19Pyrazole derivativeALK5 autophosphorylation4[1][14][15]
Modulation of Inflammatory Responses

Naturally derived 1,5-naphthyridines have demonstrated significant anti-inflammatory properties.[13][16] For example, canthinone and quassidine derivatives strongly inhibit the production of pro-inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[13][16] This activity is often linked to the inhibition of the NF-κB signaling pathway.

Mechanism of Action: NF-κB Pathway Inhibition

NFkB_Inhibition LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates Complex IκBα-NF-κB (Inactive) Transcription Gene Transcription Nucleus->Transcription Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) Transcription->Mediators Inhibitor 1,5-Naphthyridine Derivative Inhibitor->IKK Inhibits

Caption: Inhibition of the LPS-induced NF-κB pathway by 1,5-naphthyridines.

Conclusion and Future Outlook

The 1,5-naphthyridine scaffold is a cornerstone of modern medicinal chemistry, yielding derivatives with a remarkable breadth of biological activities. Their proven efficacy as anticancer agents, particularly as Topoisomerase I inhibitors, continues to drive clinical interest. Concurrently, emerging research highlights their potential as broad-spectrum antimicrobials, specific kinase inhibitors, and potent anti-inflammatory agents.[1][3][12]

Future efforts should focus on expanding the chemical space around this privileged core to establish more robust structure-activity relationships.[1] The application of advanced synthetic methodologies will enable the creation of novel analogues with improved selectivity, reduced off-target effects, and optimized pharmacokinetic profiles, paving the way for the next generation of 1,5-naphthyridine-based therapeutics.

References

Introduction: The Strategic Value of the 1,5-Naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure, Properties, and Synthetic Strategy of 4-Iodo-1,5-naphthyridin-3-ol

Abstract: this compound is a halogenated heterocyclic compound built upon the 1,5-naphthyridine scaffold. While direct experimental literature on this specific molecule is not publicly available, its structural components—the naphthyridine core, a hydroxyl group, and an iodine atom—suggest significant potential as a versatile intermediate in medicinal chemistry and drug discovery. This guide synthesizes information from related analogues and established chemical principles to provide a comprehensive technical overview for researchers. We will explore the predicted molecular and physicochemical properties, propose robust synthetic pathways, anticipate key spectroscopic signatures for characterization, and discuss its potential applications as a strategic building block for developing novel therapeutics.

The 1,5-naphthyridine ring system, an isomer of diazanaphthalene, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its recurring presence in molecules exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4][5][6][7] Naphthyridine derivatives are found in both natural products and synthetic drugs, where the two nitrogen atoms often play a crucial role in forming key hydrogen bonds with biological targets like enzyme active sites.[3][6]

The strategic introduction of halogen atoms, particularly iodine, onto such scaffolds is a cornerstone of modern drug design.[8] An iodine substituent can profoundly influence a molecule's properties in several ways:

  • Modulation of Physicochemical Properties: It increases lipophilicity, which can enhance membrane permeability and cellular uptake.[8]

  • Halogen Bonding: The iodine atom can act as a powerful halogen bond donor, forming specific, stabilizing interactions with protein residues to improve binding affinity and selectivity.[8]

  • Metabolic Blocking: A halogen can occupy a site that would otherwise be susceptible to metabolic degradation, thereby extending the compound's in vivo half-life.[8]

  • Synthetic Handle: The carbon-iodine bond is a versatile functional group for further molecular elaboration via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse chemical libraries.

This guide focuses on the specific, yet uncharacterized, molecule this compound, providing a predictive but scientifically grounded framework for its synthesis and potential use.

Molecular Structure and Predicted Physicochemical Properties

The core structure of this compound combines the rigid 1,5-naphthyridine heterocycle with an electron-donating hydroxyl group and an electron-withdrawing, yet polarizable, iodine atom.

Caption: 2D structure of this compound.

A critical feature of this molecule is the potential for keto-enol tautomerism, a common characteristic of hydroxy-substituted nitrogen heterocycles. The molecule likely exists in equilibrium between the 3-ol (enol) form and the 1,5-naphthyridin-3(2H)-one (keto) form. The predominant tautomer will depend on the solvent, pH, and physical state (solid vs. solution).

Table 1: Predicted Physicochemical Properties

The following properties are computationally derived and sourced from the PubChem database for C8H5IN2O.[9]

PropertyValueSource
Molecular FormulaC₈H₅IN₂OPubChem CID: 135742418[9]
Molecular Weight271.94 g/mol PubChem CID: 135742418[9]
Monoisotopic Mass271.94467 DaPubChem CID: 135742418[9]
XlogP (Predicted)1.5PubChem CID: 135742418[9]
Hydrogen Bond Donors1PubChem CID: 135742418[9]
Hydrogen Bond Acceptors3PubChem CID: 135742418[9]

Proposed Synthetic Pathways

As no synthesis is reported in the literature, we propose two logical retrosynthetic approaches based on well-established heterocyclic chemistry.[1][2]

Pathway A: Late-Stage Electrophilic Iodination

The most direct approach involves the synthesis of the 1,5-naphthyridin-3-ol precursor followed by regioselective iodination. The hydroxyl group is a strongly activating, ortho-, para-directing group, which should facilitate iodination at the adjacent C4 position.

G start 3-Aminopyridine + Diethyl Malonate step1 1,5-Naphthyridin-3-ol (Precursor) start->step1 step2 This compound (Target Molecule) step1->step2 reagent1 1) Condensation 2) Thermal Cyclization (Gould-Jacobs Reaction) reagent1->start reagent2 Electrophilic Iodination (e.g., I₂, NIS, ICl) in Base (e.g., NaHCO₃) reagent2->step1

Caption: Proposed synthesis via late-stage iodination workflow.

Experimental Protocol (Proposed):

  • Synthesis of 1,5-Naphthyridin-3-ol:

    • Adapt the Gould-Jacobs reaction by condensing 3-aminopyridine with diethyl malonate or a derivative at elevated temperatures (e.g., 150 °C) to form an intermediate.[1][2]

    • Induce thermal cyclization by heating the intermediate in a high-boiling solvent like diphenyl ether or Dowtherm A (typically >240 °C) to yield 1,5-naphthyridin-3-ol.[2]

    • Purify the product by recrystallization or column chromatography.

  • Electrophilic Iodination:

    • The iodination of activated phenols and related heterocycles is well-documented.[10][11] Dissolve the 1,5-naphthyridin-3-ol precursor in a suitable solvent (e.g., ethanol, DMF, or aqueous base).

    • Add a mild base such as sodium bicarbonate (NaHCO₃) to facilitate the reaction.[11]

    • Introduce an electrophilic iodine source, such as molecular iodine (I₂), N-iodosuccinimide (NIS), or iodine monochloride (ICl), portion-wise at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Work up the reaction by quenching with sodium thiosulfate solution, followed by extraction and purification to isolate the target compound.

Causality: The hydroxyl group at C3 strongly activates the ring towards electrophilic aromatic substitution. The C4 position is electronically favored due to resonance stabilization of the sigma complex intermediate and is sterically accessible, making regioselective iodination highly probable.

Anticipated Spectroscopic Characterization

Confirmation of the molecular structure would rely on a combination of standard spectroscopic techniques. The following table outlines the expected key signatures.

Table 2: Predicted Spectroscopic Data
TechniquePredicted Key FeaturesRationale
¹H NMR 3-4 distinct aromatic proton signals in the δ 7.0-9.0 ppm range. A broad singlet for the -OH proton (may be exchangeable with D₂O).The asymmetric substitution pattern will result in unique signals for each proton on the naphthyridine core. Chemical shifts are influenced by the electronic nature of the nitrogens, hydroxyl, and iodo groups.
¹³C NMR 8 distinct carbon signals. The C-I signal (C4) will appear at a relatively upfield chemical shift (δ ~90-110 ppm) due to the heavy-atom effect. The C-OH signal (C3) will be significantly downfield.The carbon directly attached to iodine experiences significant shielding. This is a characteristic diagnostic peak for iodoarenes.
Mass Spec (EI/ESI) A strong molecular ion peak (M⁺ or [M+H]⁺) at m/z ≈ 272. A characteristic isotopic pattern for a single iodine atom.The molecular weight is 271.94. Iodine is monoisotopic (¹²⁷I), so no complex isotopic clusters are expected beyond the natural abundance of ¹³C.[9]
IR Spectroscopy Broad O-H stretch (~3200-3400 cm⁻¹). Aromatic C=C and C=N stretches (~1500-1650 cm⁻¹). C-I stretch in the far-IR region (~500-600 cm⁻¹).These are characteristic vibrational frequencies for the key functional groups present in the molecule.

Potential Applications in Drug Discovery and Chemical Biology

The true value of this compound lies in its potential as a versatile chemical scaffold for building more complex molecules with therapeutic potential.

G central This compound (Scaffold) suzuki Suzuki Coupling (Adds Aryl/Heteroaryl Groups) central->suzuki sonogashira Sonogashira Coupling (Adds Alkynyl Groups) central->sonogashira buchwald Buchwald-Hartwig (Adds Amino Groups) central->buchwald k_inh Kinase Inhibitors antimicrobial Antimicrobial Agents antitumor Antitumor Agents probes Chemical Probes suzuki->k_inh Pd-catalyzed suzuki->antitumor Pd-catalyzed sonogashira->antitumor Pd/Cu-catalyzed sonogashira->probes Pd/Cu-catalyzed buchwald->k_inh Pd-catalyzed buchwald->antimicrobial Pd-catalyzed

Caption: Role as a versatile scaffold for drug discovery.

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core that occupies the ATP-binding site. The 1,5-naphthyridine core can serve this function, while the C4 position is a prime vector for installing substituents (via cross-coupling) that target the solvent-front region, a key strategy for achieving potency and selectivity.[12]

  • Antimicrobial Agents: The historical success of nalidixic acid, a 1,8-naphthyridine derivative, highlights the potential of this scaffold class in developing anti-infective agents.[7][13] New derivatives could be synthesized to overcome existing resistance mechanisms.

  • Anticancer Therapeutics: Naphthyridine alkaloids have demonstrated notable cytotoxic effects against various cancer cell lines.[6] This scaffold can be elaborated to create novel DNA intercalators or enzyme inhibitors for cancer therapy.

  • Chemical Probes: The alkynyl groups that can be installed via Sonogashira coupling are valuable for "click chemistry," allowing the molecule to be tagged with fluorophores or affinity labels for use as a chemical probe in biological systems.

Conclusion

While this compound remains a hypothetical target without direct characterization in the scientific literature, its molecular architecture is of significant strategic interest. By applying established principles of heterocyclic synthesis and physical organic chemistry, we can confidently predict its core properties and outline a viable path to its creation. Its true potential will be realized when used as a foundational building block, leveraging the versatile carbon-iodine bond to explore new chemical space in the urgent and ongoing search for novel therapeutic agents. This guide provides the necessary theoretical framework for any researcher, scientist, or drug development professional looking to embark on that exploration.

References

A Technical Guide to the Spectroscopic Characterization of 4-Iodo-1,5-naphthyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Iodo-1,5-naphthyridin-3-ol, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Given the limited availability of direct experimental data for this specific molecule, this guide emphasizes the foundational principles of spectroscopic analysis and provides predicted data based on its chemical structure and analogous compounds. It further outlines detailed experimental protocols for acquiring and interpreting high-quality spectroscopic data.

Introduction

This compound belongs to the naphthyridine class of nitrogen-containing heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry due to their diverse biological activities. The presence of an iodine atom and a hydroxyl group on the naphthyridine core suggests potential for further functionalization and modulation of its physicochemical and pharmacological properties. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its structure-property relationships.

Molecular Structure and Predicted Spectroscopic Features

The structural features of this compound, including the aromatic rings, the hydroxyl group, and the carbon-iodine bond, give rise to characteristic spectroscopic signatures.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the iodine, as well as the electron-donating effect of the hydroxyl group.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.0 - 8.5s-
H-67.5 - 8.0d8.0 - 9.0
H-77.0 - 7.5t7.0 - 8.0
H-88.5 - 9.0d4.0 - 5.0
OH9.0 - 11.0br s-

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine the relative number of protons and measure the coupling constants to deduce the connectivity of the protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring atoms.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
C-2140 - 150
C-3150 - 160
C-490 - 100
C-4a145 - 155
C-6120 - 130
C-7125 - 135
C-8150 - 160
C-8a140 - 150

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Data Acquisition: Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A sufficient number of scans is crucial due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis: Process the data similarly to the ¹H NMR spectrum to identify the chemical shifts of all carbon atoms.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

Predicted Mass Spectrometry Data:

The PubChem database provides predicted m/z values for various adducts of this compound[1].

AdductPredicted m/z
[M+H]⁺272.95195
[M+Na]⁺294.93389
[M-H]⁻270.93739

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, with an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to gain further structural information. A related compound, 4-Iodo-1,5-naphthyridine, has been analyzed by GC-MS, which could provide insights into potential fragmentation pathways[2].

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Prep Dissolve in Volatile Solvent Ionization Ionization (ESI) Prep->Ionization Introduction MassAnalyzer Mass Analyzer (TOF or Orbitrap) Ionization->MassAnalyzer Ion Acceleration Detector Detection MassAnalyzer->Detector Ion Separation AccurateMass Accurate Mass Determination Detector->AccurateMass Fragmentation Fragmentation Pattern Analysis Detector->Fragmentation Confirmation Structural Confirmation AccurateMass->Confirmation Fragmentation->Confirmation

Figure 2. General workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data:

Functional GroupPredicted Wavenumber (cm⁻¹)
O-H stretch (hydroxyl)3200 - 3600 (broad)
C-H stretch (aromatic)3000 - 3100
C=N stretch (aromatic)1600 - 1650
C=C stretch (aromatic)1450 - 1600
C-O stretch (hydroxyl)1200 - 1300
C-I stretch500 - 600

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000 to 400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system of the naphthyridine core is expected to show characteristic absorption bands. The absorption spectra of naphthyridine derivatives typically show multiple bands corresponding to π-π* transitions[3][4]. The position and intensity of these bands are sensitive to substitution and the solvent environment[3][5].

Predicted UV-Vis Data:

  • λmax: Expected in the range of 250-400 nm.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-600 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, MS, IR, and UV-Vis spectroscopy, is essential for its unambiguous structural confirmation and characterization. While direct experimental data is currently scarce, the predicted spectroscopic features and detailed protocols provided in this guide offer a robust framework for researchers to acquire and interpret the necessary data, thereby facilitating further investigation into the chemical and biological properties of this promising heterocyclic compound.

References

4-Iodo-1,5-naphthyridin-3-ol: A Versatile Heterocyclic Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 1,5-Naphthyridine Core

The 1,5-naphthyridine skeleton, a bicyclic heteroaromatic system composed of two fused pyridine rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure and the precise spatial orientation of its nitrogen atoms allow it to engage in a variety of interactions with biological targets, including hydrogen bonding and metal coordination.[1][3] Consequently, derivatives of 1,5-naphthyridine have demonstrated a broad spectrum of biological activities, including potent inhibition of various protein kinases, as well as antiproliferative, antimicrobial, and antiparasitic properties.[2][4][5]

This guide focuses on a particularly valuable, functionalized derivative: 4-Iodo-1,5-naphthyridin-3-ol . The strategic placement of the hydroxyl and iodo groups on this core structure unlocks a vast potential for chemical diversification, making it an exemplary building block for the synthesis of novel therapeutic agents. The hydroxyl group at the 3-position can act as a key hydrogen bond donor or can be further functionalized, while the iodine atom at the 4-position serves as a versatile handle for a suite of powerful palladium-catalyzed cross-coupling reactions.[3][6] This dual functionality allows for the systematic and modular exploration of chemical space around the 1,5-naphthyridine core, a critical activity in modern drug discovery campaigns.

Synthesis of the this compound Building Block

The synthesis of this compound is a multi-step process that begins with the construction of the core 1,5-naphthyridine ring system, followed by a regioselective iodination. The overall synthetic strategy is designed to be robust and scalable, providing reliable access to this key intermediate.

Part 1: Synthesis of the Precursor - 1,5-Naphthyridin-3-ol

The initial step involves the construction of the 1,5-naphthyridin-3-ol core. A common and effective method is the Gould-Jacobs reaction, which involves the condensation of an aminopyridine with a diethyl methylenemalonate derivative, followed by a thermal cyclization.[1]

Synthesis_of_1,5-Naphthyridin-3-ol cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis and Decarboxylation 3-aminopyridine 3-Aminopyridine intermediate Enamine Intermediate 3-aminopyridine->intermediate Heat diethyl_ethoxymethylenemalonate Diethyl ethoxymethylenemalonate diethyl_ethoxymethylenemalonate->intermediate cyclization_product Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate intermediate->cyclization_product High-boiling solvent (e.g., Dowtherm A), ~250 °C final_product 1,5-Naphthyridin-3-ol cyclization_product->final_product Aqueous NaOH, then H+

Caption: Synthetic pathway to the 1,5-Naphthyridin-3-ol precursor.

Part 2: Regioselective Iodination

With the 1,5-naphthyridin-3-ol precursor in hand, the next critical step is the introduction of the iodine atom at the 4-position. The hydroxyl group at the 3-position is an activating group that directs electrophilic aromatic substitution to the ortho and para positions. In this case, the 4-position is highly activated. A common and effective reagent for this transformation is N-Iodosuccinimide (NIS).[6][7]

Iodination_of_1,5-Naphthyridin-3-ol precursor 1,5-Naphthyridin-3-ol product This compound precursor->product Electrophilic Aromatic Substitution reagents N-Iodosuccinimide (NIS) Solvent (e.g., DMF or Acetonitrile) reagents->product

Caption: Iodination of the precursor to yield the target building block.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,5-Naphthyridin-3-ol

  • N-Iodosuccinimide (NIS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1,5-naphthyridin-3-ol (1.0 eq) in anhydrous DMF, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to quench any unreacted iodine, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Self-Validation: The successful synthesis of the target compound can be confirmed by standard analytical techniques. The mass spectrum should show the expected molecular ion peak, and the 1H NMR spectrum should be consistent with the structure, showing a characteristic shift in the aromatic protons' signals due to the introduction of the iodine atom.

Reactivity and Applications in Cross-Coupling Reactions

The true utility of this compound as a building block is realized in its application in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is a highly reactive handle for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse array of derivatives.[6]

Logical Workflow for Drug Discovery

The use of this compound in a drug discovery program follows a logical and efficient workflow. This modular approach allows for the rapid generation of a library of compounds for biological screening.

Drug_Discovery_Workflow start This compound (Core Building Block) suzuki Suzuki-Miyaura Coupling (C-C bond formation) start->suzuki sonogashira Sonogashira Coupling (C-C bond formation) start->sonogashira buchwald Buchwald-Hartwig Amination (C-N bond formation) start->buchwald library Diverse Library of 4-Substituted 1,5-Naphthyridin-3-ol Derivatives suzuki->library sonogashira->library buchwald->library screening Biological Screening (e.g., Kinase Assays) library->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: A modular workflow for drug discovery using the target building block.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the iodo-naphthyridine with a boronic acid or ester.[8][9] This reaction is particularly useful for introducing a wide range of aryl and heteroaryl substituents at the 4-position, which can probe interactions with hydrophobic pockets in target proteins.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Materials: this compound, aryl/heteroaryl boronic acid, Pd(PPh3)4, K2CO3, 1,4-dioxane/water.

  • Procedure:

    • In a reaction vessel, combine this compound (1.0 eq), the boronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and K2CO3 (2.0 eq).

    • Evacuate and backfill the vessel with an inert gas.

    • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1).

    • Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

    • Perform an aqueous workup, extract with an organic solvent, and purify by column chromatography.[10]

Causality: The choice of a palladium(0) catalyst like Pd(PPh3)4 is crucial as it readily undergoes oxidative addition with the aryl iodide. The base (K2CO3) is necessary for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.

Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling allows for the introduction of alkyne functionalities, which can serve as linear linkers or be further elaborated.[11][12] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Experimental Protocol: Sonogashira Coupling

  • Materials: this compound, terminal alkyne, Pd(PPh3)2Cl2, CuI, triethylamine (TEA).

  • Procedure:

    • To a solution of this compound (1.0 eq) and the terminal alkyne (1.5 eq) in a suitable solvent like THF or DMF, add Pd(PPh3)2Cl2 (0.03 eq) and CuI (0.05 eq).

    • Add triethylamine (3.0 eq) and stir the mixture at room temperature or with gentle heating under an inert atmosphere.

    • Monitor the reaction until completion, then perform a standard workup and purification.[13]

Causality: The copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. The amine base is essential for deprotonating the terminal alkyne and neutralizing the HX formed during the reaction.[14]

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, enabling the introduction of primary and secondary amines at the 4-position.[15][16] These amino groups can act as key hydrogen bond donors or acceptors, significantly influencing the biological activity of the resulting compounds.

Experimental Protocol: Buchwald-Hartwig Amination

  • Materials: this compound, primary or secondary amine, Pd2(dba)3, a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs2CO3 or NaOt-Bu).

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2 eq), Pd2(dba)3 (0.02 eq), the phosphine ligand (0.08 eq), and the base (1.5 eq).

    • Add an anhydrous solvent such as toluene or dioxane.

    • Seal the reaction vessel and heat to 80-110 °C until the starting material is consumed.

    • After cooling, perform a workup and purify the product by chromatography.[17]

Causality: The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction. These ligands stabilize the palladium center and promote the reductive elimination step, which is often rate-limiting. The base is required to deprotonate the amine, allowing it to coordinate to the palladium complex.[18]

Application in Kinase Inhibitor Drug Discovery

The 1,5-naphthyridine scaffold is a well-established core for the development of kinase inhibitors.[19][20][21] The derivatives synthesized from this compound are well-suited to target the ATP-binding site of various kinases.

Data Presentation: Representative Biological Activity

The following table presents data for a series of 1,5-naphthyridine derivatives as inhibitors of the TGF-β type I receptor (ALK5), a serine/threonine kinase. While not directly derived from this compound, these compounds illustrate the potential of the 1,5-naphthyridine scaffold in achieving high-potency kinase inhibition.[4]

Compound IDR-Group at 4-positionBiological AssayIC50 (nM)
15 Aminothiazole derivativeALK5 autophosphorylation6
19 Pyrazole derivativeALK5 autophosphorylation4

Data sourced from Gellibert et al., J. Med. Chem. 2004, 47 (18), pp 4494–4506.[4]

Conclusion

This compound is a highly valuable and versatile building block for modern drug discovery. Its synthesis is achievable through a logical and scalable route, and its dual functionality allows for extensive chemical diversification through a range of robust and well-understood cross-coupling reactions. The ability to systematically introduce a wide variety of substituents at the 4-position, coupled with the inherent biological relevance of the 1,5-naphthyridine scaffold, makes this compound an essential tool for medicinal chemists aiming to develop novel therapeutics, particularly in the area of kinase inhibition.

References

The 1,5-Naphthyridine Core: A Technical Guide to its Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,5-naphthyridine scaffold, a heterocyclic aromatic compound consisting of two fused pyridine rings, is a cornerstone in modern medicinal chemistry and materials science.[1][2] Its rigid, planar structure and the presence of two nitrogen atoms impart unique electronic properties that govern its reactivity and make it a privileged scaffold in drug design.[3][4] This guide provides an in-depth exploration of the chemical reactivity of the 1,5-naphthyridine core, offering field-proven insights and detailed methodologies for its functionalization. We will delve into the causality behind experimental choices, providing a robust framework for researchers, scientists, and drug development professionals to harness the full potential of this versatile heterocycle.

Electronic Structure and General Reactivity

The reactivity of the 1,5-naphthyridine ring system can be understood by considering the electron-withdrawing nature of the two nitrogen atoms. This results in an electron-deficient π-system, making the carbon atoms of the rings susceptible to nucleophilic attack, particularly at the 2-, 4-, 6-, and 8-positions. Conversely, the nitrogen atoms, with their lone pairs of electrons, are the primary sites for electrophilic attack. The overall reactivity pattern shows similarities to that of quinoline.[1]

Key Synthetic Routes to the 1,5-Naphthyridine Core

A solid understanding of the synthesis of the core structure is paramount before exploring its reactivity. Several classical and modern methods are employed, with the choice often dictated by the desired substitution pattern.

Skraup and Friedländer Reactions

The Skraup reaction, a classic method for quinoline synthesis, can be adapted for 1,5-naphthyridines. It typically involves the reaction of a 3-aminopyridine derivative with glycerol, an oxidizing agent, and a dehydrating agent like sulfuric acid.[1][5] The Friedländer synthesis, another powerful tool, involves the condensation of a 3-amino-2-formylpyridine or a 3-amino-2-acylpyridine with a compound containing an activated methylene group.[5][6]

Experimental Protocol: Skraup Synthesis of 1,5-Naphthyridine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add 3-aminopyridine (1 equivalent).

  • Reagent Addition: Slowly add concentrated sulfuric acid (3 equivalents) while cooling the flask in an ice bath.

  • Glycerol Addition: Add glycerol (3 equivalents) dropwise to the mixture with continuous stirring.

  • Oxidizing Agent: Add a suitable oxidizing agent, such as iodine or manganese dioxide, portion-wise.[1]

  • Heating: Heat the reaction mixture to 130-140 °C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture and pour it onto crushed ice. Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • Purification: The crude 1,5-naphthyridine is then purified by recrystallization or column chromatography.

Electrophilic Substitution Reactions

Due to the electron-deficient nature of the carbon skeleton, electrophilic aromatic substitution on the 1,5-naphthyridine core is generally difficult and requires harsh conditions. When it does occur, it is often directed to the less deactivated positions.

N-Functionalization: The Primary Site of Electrophilic Attack

The nitrogen atoms are the most nucleophilic centers and readily react with a variety of electrophiles.

  • N-Alkylation, N-Acylation, and N-Tosylation: Alkyl halides, acyl chlorides, and tosyl chlorides react with 1,5-naphthyridines to form the corresponding quaternary salts or N-functionalized products.[1] The choice of base, such as cesium carbonate, is crucial for deprotonation of the resulting salt to yield the neutral N-substituted product.[1]

Halogenation

Direct halogenation of the 1,5-naphthyridine ring is challenging. However, halogen atoms can be introduced, often starting from hydroxylated or activated precursors. For example, 1,5-naphthyridin-2(1H)-ones can be converted to 2-chloro-1,5-naphthyridines using reagents like phosphorus oxychloride (POCl₃).[1] These halogenated derivatives are pivotal intermediates for subsequent nucleophilic substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionality

Nucleophilic aromatic substitution is a cornerstone of 1,5-naphthyridine chemistry, enabling the introduction of a wide array of functional groups. Halogenated 1,5-naphthyridines, particularly those with chloro, bromo, or iodo substituents at the 2-, 4-, 6-, or 8-positions, are excellent substrates for SNAr reactions.

Amination

The introduction of amino groups is of significant interest in medicinal chemistry. This can be achieved through several methods:

  • Direct Amination: Reaction of a halo-1,5-naphthyridine with ammonia or primary/secondary amines at elevated temperatures, sometimes in a sealed tube, can yield the corresponding amino-1,5-naphthyridines.[1]

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under milder conditions and with a broader substrate scope.[1] The choice of palladium catalyst and ligand (e.g., XantPhos) is critical for achieving high yields.[1]

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloro-1,5-naphthyridine

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon), add 4-chloro-1,5-naphthyridine (1 equivalent), the desired amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., XantPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 1.5 equivalents).

  • Solvent: Add a dry, degassed solvent such as toluene or dioxane.

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Alkoxylation and Hydroxylation

Halogenated 1,5-naphthyridines can be converted to their corresponding alkoxy or hydroxy derivatives by reaction with alkoxides (e.g., sodium methoxide) or hydroxides, respectively, via an SNAr mechanism.[1]

Metal-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Heteroatom Bonds

Modern synthetic chemistry relies heavily on metal-catalyzed cross-coupling reactions to construct complex molecular architectures. The 1,5-naphthyridine core is an excellent platform for such transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organoboron compound and a halide, is a widely used method for the arylation and vinylation of the 1,5-naphthyridine scaffold.[7] Palladium catalysts are typically employed for this transformation.

Cobalt-Catalyzed Cross-Couplings

Recent advances have demonstrated the utility of cobalt catalysts for the cross-coupling of halogenated naphthyridines with organomagnesium (Grignard) and organozinc reagents.[8] These methods offer an alternative to palladium catalysis and can exhibit different reactivity profiles.[8]

Data Presentation

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Dihalo-1,5-naphthyridines

Dihalo-1,5-naphthyridineNucleophileReaction ConditionsMajor ProductReference
2,6-dichloro-1,5-naphthyridineMorpholineReflux2-chloro-6-morpholino-1,5-naphthyridine[1]
4,8-dichloro-1,5-naphthyridineSodium methoxideReflux4-chloro-8-methoxy-1,5-naphthyridine[1]

Visualization of Key Transformations

Reactivity_of_1_5_Naphthyridine cluster_core 1,5-Naphthyridine Core cluster_electrophilic Electrophilic Attack cluster_nucleophilic Nucleophilic Substitution (via Halogenated Intermediate) cluster_cross_coupling Metal-Catalyzed Cross-Coupling 1,5-Naphthyridine 1,5-Naphthyridine N-Alkylation N-Alkylation 1,5-Naphthyridine->N-Alkylation R-X N-Acylation N-Acylation 1,5-Naphthyridine->N-Acylation RCOCl Halogenation Halogenation 1,5-Naphthyridine->Halogenation POCl3 (from Naphthyridinone) Amination Amination Halogenation->Amination R2NH Alkoxylation Alkoxylation Halogenation->Alkoxylation RO- Suzuki_Coupling Suzuki Coupling Halogenation->Suzuki_Coupling ArB(OH)2 Pd catalyst Buchwald_Hartwig Buchwald-Hartwig Amination Halogenation->Buchwald_Hartwig R2NH Pd catalyst

References

The 1,5-Naphthyridine Scaffold: A Privileged Heterocycle for Novel Therapeutic Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine core, a bicyclic heteroaromatic system composed of two fused pyridine rings, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid structure, combined with the precise positioning of nitrogen atoms, allows for specific, high-affinity interactions with a variety of biological macromolecules. This guide provides a comprehensive overview of the most promising therapeutic targets for 1,5-naphthyridine derivatives, delving into the underlying mechanisms of action, key experimental validation protocols, and the future outlook for this versatile chemical entity.

Part 1: Oncology - A Multi-pronged Attack on Cancer

The dysregulation of cellular signaling, proliferation, and DNA maintenance are hallmarks of cancer. 1,5-Naphthyridine derivatives have demonstrated the ability to interfere with these processes through multiple mechanisms, making them a rich area of investigation for novel anticancer agents.

DNA Topoisomerase I Inhibition: Inducing Catastrophic DNA Damage

Mechanism of Action: DNA topoisomerase I (Top1) is a critical enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[1][2][3] 1,5-Naphthyridine-based inhibitors function as interfacial poisons. They intercalate into the DNA-Top1 complex, stabilizing this transient state and preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks when the replication fork collides with the stabilized complex, ultimately triggering apoptosis.[1][2][3] The structural similarity of some 1,5-naphthyridine derivatives to the natural Top1 inhibitor camptothecin has driven interest in this area.

Experimental Protocol: In Vitro Topoisomerase I Inhibition Assay

This protocol outlines a common method to assess the inhibitory effect of 1,5-naphthyridine compounds on Top1 activity.

1. Reagents and Materials:

  • Human Topoisomerase I enzyme (recombinant)
  • Supercoiled plasmid DNA (e.g., pBR322)
  • Relaxation Buffer (e.g., 10 mM Tris-HCl pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mM spermidine, 5% glycerol)
  • Test compounds (1,5-naphthyridine derivatives) dissolved in DMSO
  • Camptothecin (positive control)
  • Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.05% bromophenol blue, 25% glycerol)
  • Agarose gel (1%) containing ethidium bromide
  • TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)
  • UV transilluminator and imaging system

2. Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain relaxation buffer, 250 ng of supercoiled plasmid DNA, and the desired concentration of the test compound or control.
  • Initiate the reaction by adding 1 unit of human Topoisomerase I to each tube. The final reaction volume is typically 20 µL.
  • Incubate the reactions at 37°C for 30 minutes.
  • Terminate the reactions by adding 5 µL of Stop Solution/Loading Dye.
  • Load the entire reaction mixture into the wells of a 1% agarose gel.
  • Perform electrophoresis in TAE buffer at a constant voltage (e.g., 80V) until the dye front has migrated approximately two-thirds of the gel length.
  • Visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA.
  • Quantify the band intensities to determine the percentage of inhibition. The IC50 value is the concentration of the compound that inhibits 50% of the Top1 relaxation activity.

Kinase Inhibition: Halting Aberrant Signaling Cascades

Kinases are pivotal regulators of cellular signaling, and their aberrant activation is a frequent driver of oncogenesis. The 1,5-naphthyridine scaffold has proven to be an effective template for designing potent and selective kinase inhibitors.

Mechanism of Action: The FGFR family of receptor tyrosine kinases (FGFR1-4) plays a crucial role in cell proliferation, differentiation, and survival.[4] Genetic alterations such as gene amplification, mutations, or translocations can lead to constitutive FGFR signaling, promoting tumor growth in various cancers, including bladder, breast, and lung cancer.[4] Novel 1,5-naphthyridine derivatives have been developed as potent inhibitors of the entire FGFR family, demonstrating nanomolar affinity in both enzymatic and cellular assays.[4] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream signaling molecules.

Logical Workflow for FGFR Inhibitor Screening

cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Enzymatic Enzymatic Kinase Assay (FGFR1, 2, 3, 4) Cellular Cell-Based Proliferation Assay (FGFR-dependent cell lines) Enzymatic->Cellular Confirm cellular potency Selectivity Kinase Selectivity Panel (e.g., vs. VEGFR-2) Cellular->Selectivity Assess off-target effects PK Pharmacokinetic Studies (ADME properties) Selectivity->PK Optimize drug-like properties Xenograft Xenograft Tumor Model (FGFR-driven) PK->Xenograft Evaluate in vivo efficacy Clinical Clinical Xenograft->Clinical Preclinical Candidate Lead Lead Compound Lead->Enzymatic Initial Hit

Caption: High-level workflow for the identification and validation of 1,5-naphthyridine-based FGFR inhibitors.

Mechanism of Action: The TGF-β signaling pathway is a key regulator of cell growth, differentiation, and immune response. Its dysregulation is implicated in cancer and fibrosis.[5] The 1,5-naphthyridine scaffold has been instrumental in the development of potent and selective inhibitors of the TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5).[6][7] These inhibitors bind to the ATP-binding site of the ALK5 kinase domain, preventing its autophosphorylation and subsequent activation of the downstream SMAD signaling cascade.[6] This blockade can inhibit tumor growth and metastasis.

Quantitative Data for Representative 1,5-Naphthyridine Kinase Inhibitors

Compound ClassTarget KinaseIC50 (nM)Assay TypeReference
Aminothiazole DerivativeALK56Autophosphorylation[6][7]
Pyrazole DerivativeALK54Autophosphorylation[6][7]
Naphthyridine SeriesFGFR1, 2, 3, 4Nanomolar AffinityEnzymatic & Cellular[4]

Part 2: Antimicrobial Agents - A Renewed Arsenal Against Drug Resistance

The rise of multidrug-resistant pathogens presents a critical global health challenge. Naphthyridine derivatives, particularly the 1,8-isomer nalidixic acid, have a long history as antibacterial agents. More recently, the 1,5-naphthyridine scaffold is being explored for novel antimicrobial properties.[5][8]

Mechanism of Action: While the 1,8-naphthyridines are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV, the mechanisms for 1,5-naphthyridines are more varied.[8][9] Some derivatives have been shown to inhibit the bacterial cell division protein FtsZ.[10] FtsZ is an essential and highly conserved protein that forms a polymeric Z-ring at the site of cell division. Inhibition of FtsZ polymerization disrupts cell division and leads to bacterial cell death. This represents a novel and promising target for antibacterial drug development.[10]

Signaling Pathway: Inhibition of Bacterial Cell Division via FtsZ

cluster_0 Bacterial Cell Division GTP GTP FtsZ_p FtsZ Polymerization GTP->FtsZ_p FtsZ_m FtsZ Monomers FtsZ_m->FtsZ_p Z_ring Z-Ring Formation FtsZ_p->Z_ring Division Cell Division Z_ring->Division Naphthyridine 1,5-Naphthyridine Inhibitor Naphthyridine->FtsZ_p Inhibition

Caption: 1,5-Naphthyridines can inhibit bacterial cell division by preventing the polymerization of FtsZ monomers.

Part 3: Neurodegenerative Disorders - Targeting Cognitive Decline

Neurodegenerative diseases like Alzheimer's are characterized by the progressive loss of neurons and synaptic function.[11][12] Emerging research suggests that targeting specific signaling pathways in the brain can offer therapeutic benefits.

Mechanism of Action: Phosphodiesterase 5 (PDE5) is an enzyme that hydrolyzes cyclic guanosine monophosphate (cGMP).[13] The inhibition of PDE5 leads to an increase in cGMP levels, which in turn activates signaling pathways that promote synaptic plasticity and memory formation, such as the phosphorylation of the cAMP response element-binding protein (CREB).[13] While the initial research was on quinoline-based inhibitors, related heterocyclic scaffolds like benzo[b][1][14]naphthyridines have been identified as highly potent PDE5 inhibitors with improved drug-like properties, making them promising candidates for the treatment of Alzheimer's disease.[13]

Conclusion and Future Directions

The 1,5-naphthyridine scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its rigid framework and versatile substitution patterns have enabled the development of potent and selective modulators of diverse biological targets, spanning oncology, infectious diseases, and neurology. Future research will likely focus on refining the selectivity of these compounds to minimize off-target effects and improve their pharmacokinetic profiles. The application of structure-based drug design, guided by X-ray crystallography of inhibitor-target complexes, will continue to be a cornerstone of this effort. As our understanding of disease biology deepens, the 1,5-naphthyridine core will undoubtedly serve as a foundational element for the next generation of targeted therapeutics.

References

An In-depth Technical Guide to 4-Iodo-1,5-naphthyridin-3-ol Derivatives and Analogs: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-iodo-1,5-naphthyridin-3-ol, a key heterocyclic scaffold, and its derivatives. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, chemical reactivity, structure-activity relationships (SAR), and potential therapeutic applications of this important class of compounds. The content is structured to provide not only procedural details but also the underlying scientific rationale for experimental designs, ensuring a thorough understanding of the subject matter.

Introduction: The Significance of the 1,5-Naphthyridine Core

The 1,5-naphthyridine skeleton, a nitrogen-containing heterocyclic system, is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2][3] These compounds exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6] The introduction of specific substituents onto the 1,5-naphthyridine core allows for the fine-tuning of its biological activity, making it a versatile platform for drug discovery.

The this compound core, in particular, offers a unique combination of functionalities. The hydroxyl group at the 3-position can act as a hydrogen bond donor and acceptor, influencing molecular interactions with biological targets. The iodine atom at the 4-position is a versatile synthetic handle, enabling a wide range of derivatizations through cross-coupling reactions. This strategic placement of functional groups makes this compound an attractive starting point for the development of novel therapeutic agents.

Synthesis of the this compound Core

The synthesis of the this compound core can be approached through a multi-step sequence, beginning with the construction of the 1,5-naphthyridin-3-ol scaffold followed by a regioselective iodination.

Construction of the 1,5-Naphthyridin-3-ol Scaffold

A common and effective method for the synthesis of the 1,5-naphthyridin-3-ol core is through a variation of the Gould-Jacobs reaction.[1][7] This involves the condensation of a 3-aminopyridine with a suitable three-carbon component, followed by thermal cyclization.

Workflow for the Synthesis of 1,5-Naphthyridin-3-ol:

G cluster_reactants Reactants cluster_steps Reaction Steps cluster_intermediates Intermediates & Product A 3-Aminopyridine C Condensation (Heat) A->C B Diethyl Malonate B->C F Intermediate Enamine C->F Formation of D Thermal Cyclization (High Temperature, e.g., Dowtherm A) G Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate D->G Formation of E Hydrolysis (e.g., NaOH, then H+) H 1,5-Naphthyridin-3-ol E->H Final Product F->D G->E

Caption: Synthetic workflow for 1,5-Naphthyridin-3-ol.

Experimental Protocol: Synthesis of 1,5-Naphthyridin-3-ol

  • Condensation: A mixture of 3-aminopyridine (1.0 eq) and diethyl malonate (1.1 eq) is heated at 140-150 °C for 2-3 hours. The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.

  • Cyclization: The resulting intermediate enamine is added portion-wise to a preheated high-boiling point solvent, such as Dowtherm A, at 240-250 °C. The reaction is maintained at this temperature for 30-60 minutes to ensure complete cyclization.

  • Isolation of the Ester: After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the crude ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate. The solid is collected by filtration and washed with the same solvent.

  • Hydrolysis and Decarboxylation: The crude ester is suspended in an aqueous solution of sodium hydroxide (e.g., 10%) and heated to reflux for 2-4 hours. The reaction mixture is then cooled and acidified with a mineral acid (e.g., HCl) to precipitate the 1,5-naphthyridin-3-ol. The product is collected by filtration, washed with water, and dried.

Regioselective Iodination

The introduction of an iodine atom at the 4-position of the 1,5-naphthyridin-3-ol core can be achieved through electrophilic iodination. The hydroxyl group at the 3-position activates the ring towards electrophilic substitution, directing the incoming electrophile to the adjacent 4-position.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: 1,5-Naphthyridin-3-ol (1.0 eq) is dissolved in a suitable solvent, such as N,N-dimethylformamide (DMF) or a mixture of acetic acid and water.

  • Iodinating Agent: An iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), is added portion-wise to the solution at room temperature. The use of molecular iodine (I₂) catalyzed by an oxidizing agent can also be employed.[8][9]

  • Reaction Monitoring: The reaction is stirred at room temperature or slightly elevated temperatures (40-50 °C) and monitored by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS) for the formation of the product.

  • Workup and Purification: Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Derivatization of the this compound Core

The presence of the iodine atom at the 4-position provides a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents and the generation of diverse chemical libraries.

Key Derivatization Reactions:

G cluster_reactions Cross-Coupling Reactions cluster_products Derivative Classes Core This compound Suzuki Suzuki Coupling (Boronic Acids/Esters) Core->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Core->Sonogashira Heck Heck Coupling (Alkenes) Core->Heck Buchwald_Hartwig Buchwald-Hartwig Amination (Amines) Core->Buchwald_Hartwig Stille Stille Coupling (Organostannanes) Core->Stille Aryl 4-Aryl/Heteroaryl Derivatives Suzuki->Aryl Alkynyl 4-Alkynyl Derivatives Sonogashira->Alkynyl Alkenyl 4-Alkenyl Derivatives Heck->Alkenyl Amino 4-Amino Derivatives Buchwald_Hartwig->Amino Alkyl 4-Alkyl/Aryl Derivatives Stille->Alkyl

Caption: Key derivatization pathways for the this compound core.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the 4-position of the naphthyridine core and various aryl or heteroaryl boronic acids or esters.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: A mixture of this compound (1.0 eq), the corresponding boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃) is placed in a reaction vessel.

  • Solvent: A suitable solvent system, such as a mixture of dioxane and water or toluene and ethanol, is added.

  • Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours.

  • Workup and Purification: After cooling, the reaction mixture is filtered, and the filtrate is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkynyl groups at the 4-position, which can serve as precursors for further transformations or as key pharmacophores.

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: this compound (1.0 eq), a terminal alkyne (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylethylamine) are combined in a reaction vessel.

  • Solvent: A solvent such as DMF or THF is added.

  • Reaction Conditions: The reaction is carried out under an inert atmosphere at room temperature or with gentle heating.

  • Workup and Purification: The reaction mixture is worked up by filtration to remove the precipitated salts, followed by extraction and purification as described for the Suzuki coupling.

Structure-Activity Relationships (SAR)

The biological activity of 1,5-naphthyridine derivatives is highly dependent on the nature and position of the substituents on the core structure.[10][11] Systematic modification of the this compound scaffold and evaluation of the biological activity of the resulting analogs can provide valuable insights into the SAR.

Key SAR Observations from Related Naphthyridine Series:

Position of SubstitutionSubstituent TypeGeneral Effect on Biological ActivityReference
C2Alkoxy, CyanoOften well-tolerated for antibacterial activity.[10][10]
C2Naphthyl ringImportant for cytotoxicity in some cancer cell lines.[4][4]
C3Carboxamide derivativesCan lead to potent anticancer and anti-inflammatory activity.[12][12]
C4Aryl/Heteroaryl groupsCan modulate activity and selectivity against various targets.General observation
C7Halogen, HydroxylPreferred for optimal antibacterial activity in some series.[10][10]

Hypothesized SAR for this compound Derivatives:

  • 4-Position: The introduction of various aryl, heteroaryl, or alkynyl groups at this position is expected to significantly impact the biological activity. Lipophilic or electron-withdrawing groups may enhance cell permeability and target engagement.

  • 3-Position (OH): The hydroxyl group can be a key interaction point with biological targets. Esterification or etherification of this group could be explored to modulate solubility and pharmacokinetic properties.

  • Other Positions (e.g., C2, C7): Further substitution on the naphthyridine ring could be explored to optimize potency and selectivity, based on SAR data from other naphthyridine series.

Potential Therapeutic Applications

Derivatives of the 1,5-naphthyridine core have shown promise in a variety of therapeutic areas.

  • Anticancer Activity: Many naphthyridine derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[4][12][13] Some have been shown to act as topoisomerase inhibitors.[13][14] The this compound scaffold provides a platform for the development of novel anticancer agents.

  • Antibacterial Activity: Substituted 1,5-naphthyridines have been investigated as novel bacterial topoisomerase inhibitors, showing broad-spectrum antibacterial activity.[10][11]

  • Anti-inflammatory Activity: Certain 1,5-naphthyridine derivatives have exhibited anti-inflammatory properties.[15]

  • Other Applications: The versatility of the 1,5-naphthyridine scaffold has led to its exploration in other areas, including as kinase inhibitors and for the treatment of neurological disorders.[6][16]

Spectroscopic Characterization

Thorough spectroscopic analysis is crucial for the confirmation of the structure and purity of the synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized derivatives. The chemical shifts and coupling constants of the protons on the naphthyridine ring provide valuable information about the substitution pattern.[17][18]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compounds. The isotopic pattern of iodine (and other halogens, if present) is a characteristic feature in the mass spectrum.[19][20]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the O-H stretch of the hydroxyl group and C=C and C=N stretching vibrations of the aromatic rings.[17][21]

Conclusion and Future Directions

The this compound core represents a valuable and versatile scaffold for the development of novel therapeutic agents. Its strategic functionalization allows for the generation of diverse chemical libraries through robust and well-established synthetic methodologies. The insights gained from the structure-activity relationships of related naphthyridine series provide a strong foundation for the rational design of new derivatives with improved potency and selectivity. Future research in this area should focus on the synthesis and biological evaluation of a wide range of analogs to fully explore the therapeutic potential of this promising heterocyclic system. The detailed protocols and scientific rationale presented in this guide are intended to facilitate these efforts and contribute to the advancement of drug discovery.

References

The 1,5-Naphthyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The 1,5-naphthyridine core, a bicyclic heteroaromatic system composed of two fused pyridine rings, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and unique electronic properties, including its capacity for hydrogen bonding and π-π stacking, make it an exceptional template for designing potent and selective ligands for a diverse array of biological targets. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of 1,5-naphthyridine derivatives, offering field-proven insights for researchers and scientists in drug development. We will explore its applications in oncology, infectious diseases, and virology, supported by detailed experimental protocols and mechanistic insights.

The Strategic Advantage of the 1,5-Naphthyridine Core

Unlike its more extensively studied 1,8-naphthyridine isomer (found in quinolone antibiotics), the 1,5-naphthyridine scaffold offers a distinct arrangement of nitrogen atoms, influencing its dipole moment, solubility, and interaction with biological macromolecules. The great interest in 1,5-naphthyridines stems from the wide variety of their applications, including demonstrated antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities.[1][2] This versatility has positioned the 1,5-naphthyridine core as a cornerstone in the development of novel therapeutics.

Core Synthetic Strategies: Building the Foundation

The construction of the 1,5-naphthyridine ring system is achievable through several robust and versatile synthetic methodologies. The choice of method is often dictated by the desired substitution pattern on the final molecule. Key strategies include cyclization and cycloaddition reactions.[3]

Key Synthetic Methodologies
  • Skraup Synthesis: A classic method involving the reaction of a 3-aminopyridine with glycerol in the presence of sulfuric acid and an oxidizing agent (e.g., m-nitrobenzenesulfonic acid).[4] The reaction proceeds via the in-situ formation of acrolein, followed by Michael addition, cyclization, and oxidation to yield the aromatic core.[5][6]

  • Gould-Jacobs Reaction: This is the most direct route to 4-oxo (or 4-hydroxy) substituted 1,5-naphthyridines, which are crucial intermediates.[7] It involves the condensation of a 3-aminopyridine with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[3][7]

  • Friedländer Annulation: This method involves the condensation of a 3-aminoquinoline derivative with a carbonyl compound containing a reactive α-methylene group, making it particularly useful for synthesizing fused polycyclic systems like benzo[b][5][8]naphthyridines.[9][10]

  • Povarov-type [4+2] Cycloaddition: An intramolecular aza-Diels-Alder reaction, often mediated by a Lewis acid like BF₃·Et₂O, can be used to construct tetrahydro[5][8]naphthyridine derivatives, which can then be aromatized.[3][11][12][13] This is particularly effective for creating complex fused systems.[11][13]

G cluster_start Starting Materials cluster_reactions Key Reactions cluster_products Core Scaffolds 3-Aminopyridine 3-Aminopyridine Skraup Skraup Synthesis 3-Aminopyridine->Skraup GouldJacobs Gould-Jacobs Reaction 3-Aminopyridine->GouldJacobs Friedlander Friedländer Annulation 3-Aminopyridine->Friedlander (or aminoquinoline) Povarov Povarov (Aza-Diels-Alder) 3-Aminopyridine->Povarov Glycerol / Acrolein Glycerol / Acrolein Glycerol / Acrolein->Skraup Malonic Esters (DEEM) Malonic Esters (DEEM) Malonic Esters (DEEM)->GouldJacobs Aldehydes / Ketones Aldehydes / Ketones Aldehydes / Ketones->Friedlander Aldehydes / Ketones->Povarov (with dienophile) Naphthyridine 1,5-Naphthyridine Skraup->Naphthyridine HydroxyNaphthyridine 4-Hydroxy-1,5-Naphthyridine (Intermediate) GouldJacobs->HydroxyNaphthyridine FusedNaphthyridine Fused / Tetrahydro 1,5-Naphthyridine Friedlander->FusedNaphthyridine Povarov->FusedNaphthyridine HydroxyNaphthyridine->Naphthyridine (further functionalization)

Core synthetic pathways to 1,5-naphthyridine scaffolds.
Field-Proven Protocol: Gould-Jacobs Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate

This two-step protocol is a foundational method for producing a key intermediate used in the synthesis of numerous biologically active 1,5-naphthyridine derivatives.[7]

Step 1: Condensation to form Diethyl 2-((pyridin-3-ylamino)methylene)malonate

  • Reactant Setup: In a 100 mL round-bottom flask, dissolve 3-aminopyridine (4.7 g, 50 mmol) in 25 mL of ethanol.

  • Addition: To this solution, add diethyl ethoxymethylenemalonate (DEEM) (10.8 g, 50 mmol).

  • Reaction: Heat the mixture at reflux for 2 hours. The causality here is to drive the condensation reaction by removing the ethanol byproduct formed from the ethoxy leaving group of DEEM.

  • Isolation: Cool the reaction mixture in an ice bath. The intermediate product will precipitate. Collect the solid by vacuum filtration, wash with cold ethanol, and dry to yield the desired enamine intermediate.

Step 2: Thermal Cyclization

  • Reactant Setup: In a separate flask suitable for high temperatures, heat diphenyl ether (50 mL) to 250 °C using a heating mantle with a temperature controller.

  • Addition: Add the dried intermediate from Step 1 in small portions to the hot diphenyl ether. The high boiling point of diphenyl ether provides the necessary thermal energy to overcome the activation barrier for the intramolecular cyclization (a 6-exo-trig cyclization), which is energetically demanding.

  • Reaction: Maintain the temperature at 250 °C for 30 minutes after the addition is complete.

  • Isolation: Cool the mixture to room temperature, which will cause the cyclized product to precipitate.

  • Purification: Dilute the mixture with hexanes to reduce the viscosity of the diphenyl ether. Collect the solid product by vacuum filtration. Thoroughly wash the collected solid with hexanes to remove residual diphenyl ether. The crude product can be further purified by recrystallization from ethanol.

Medicinal Chemistry Applications

The true power of the 1,5-naphthyridine scaffold lies in its broad applicability across multiple therapeutic areas.

Anticancer Activity

1,5-Naphthyridine derivatives have shown significant promise as anticancer agents, primarily through mechanisms involving the inhibition of topoisomerase and protein kinases.[1][2]

Topoisomerase I (Top1) is a critical enzyme that resolves DNA supercoiling during replication and transcription. Inhibitors stabilize the covalent Top1-DNA cleavage complex, leading to DNA double-strand breaks and apoptotic cell death.[14] Several phenyl- and indeno-1,5-naphthyridine derivatives have been identified as potent Top1 inhibitors with significant antiproliferative activity.[8][15][16] Fused systems, such as dibenzo[c,h][5][8]naphthyridinediones, were specifically designed based on the indenoisoquinoline class of Top1 inhibitors and retain this mechanism of action.[14]

G cluster_dna DNA Replication Fork cluster_enzyme Enzyme Action cluster_drug Inhibitor Action DNA_Supercoiled Supercoiled DNA (Upstream) Top1 Topoisomerase I (Top1) DNA_Supercoiled->Top1 binds & nicks one strand DNA_Relaxed Relaxed DNA (Downstream) Cleavage_Complex Top1-DNA Cleavage Complex Top1->Cleavage_Complex forms Cleavage_Complex->DNA_Relaxed re-ligation & release Naphthyridine 1,5-Naphthyridine Inhibitor Cleavage_Complex->Naphthyridine binds & stabilizes Ternary_Complex Stabilized Ternary Complex Apoptosis DSBs -> Apoptosis Ternary_Complex->Apoptosis replication fork collision

Mechanism of 1,5-Naphthyridine as a Topoisomerase I inhibitor.

The transforming growth factor-β (TGF-β) signaling pathway is often dysregulated in cancer, promoting tumor growth and metastasis. The TGF-β type I receptor, ALK5, is a serine/threonine kinase that represents a key therapeutic target.[17] Optimization of a high-throughput screening hit led to the identification of 1,5-naphthyridine aminothiazole and pyrazole derivatives as potent and selective ALK5 inhibitors.[17] X-ray crystallography has confirmed the binding mode of these inhibitors within the ATP-binding pocket of ALK5.[17]

Compound IDScaffold TypeTargetIC₅₀ (nM)Cell LineReference
Compound 15 1,5-Naphthyridine AminothiazoleALK5 Autophosphorylation6HepG2[17]
Compound 19 1,5-Naphthyridine PyrazoleALK5 Autophosphorylation4HepG2[17]
Repsox 1,5-Naphthyridine DerivativeALK54N/A
162b Benzo[b][5][8]naphthyridineAntiproliferative15,900 (K562)K562, HepG-2[10]
Compound 16 Naphthyridine DerivativeCytotoxicity100 (HL-60)HeLa, HL-60, PC-3[1]
  • C4 Position: A carbonyl group at the C4 position of the naphthyridine ring is often important for cytotoxic activity.[1]

  • C2 Position: Substitution at the C2 position with aryl groups, such as a naphthyl ring, can significantly enhance cytotoxicity.[1]

  • Fused Rings: Fusing additional rings to the 1,5-naphthyridine core, as seen in indeno[5][8]naphthyridines and benzo[b][5][8]naphthyridines, is a successful strategy for creating potent Top1 inhibitors.[8][10]

  • Kinase Hinge Binding: For ALK5 inhibitors, the 1,5-naphthyridine core acts as a scaffold that correctly positions substituents (like pyrazole or aminothiazole groups) to interact with the hinge region of the kinase's ATP-binding site.

Antimicrobial and Antiparasitic Activity

The 1,5-naphthyridine scaffold is present in compounds active against a range of pathogens, including bacteria, fungi, and parasites like Plasmodium and Leishmania.

The antimalarial drug Pyronaridine , a 1,5-naphthyridine derivative, is a testament to the scaffold's therapeutic potential. It is effective against both chloroquine-sensitive and multidrug-resistant strains of Plasmodium falciparum.[2] Research has also focused on 2,8-disubstituted-1,5-naphthyridine analogues as inhibitors of Plasmodium protein kinases, with some compounds showing low nanomolar activity.[2]

Visceral leishmaniasis is a severe parasitic disease with limited treatment options. The type IB DNA topoisomerase (TopIB) in Leishmania is an essential enzyme and a validated drug target. Synthetic 1,5-naphthyridines, including fused indeno-1,5-naphthyridine derivatives, have been developed as potent antileishmanial agents that function by inhibiting this enzyme. Several compounds have shown IC₅₀ values in the sub-micromolar range against Leishmania infantum amastigotes, with high selectivity indices compared to host cells.[10]

Compound IDScaffold TypeOrganism / TargetIC₅₀ (µM)Selectivity Index (SI)Reference
Compound 22 1,5-NaphthyridineL. infantum amastigotes0.58271.5
5h Tetrahydro indeno[5][8]naphthyridineL. infantum amastigotes0.54>185[10]
6b Indeno[5][8]naphthyridineL. infantum amastigotes0.74>135[10]
Canthin-6-one 1,5-Naphthyridine AlkaloidS. aureus (MRSA)0.98 (µg/mL)N/A
10-methoxycanthin-6-one 1,5-Naphthyridine AlkaloidS. aureus (MRSA)3.91 (µg/mL)N/A

While the 1,8-naphthyridine core is more famous for its antibacterial properties (e.g., nalidixic acid), derivatives of the 1,5-isomer also show promising activity. Naturally occurring 1,5-naphthyridine alkaloids, such as Canthin-6-one and its derivatives isolated from Zanthoxylum paracanthum, have demonstrated strong inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.

Antiviral Activity

The broader naphthyridine class has shown significant activity against a range of viruses, including HIV, Hepatitis C (HCV), and Human Cytomegalovirus (HCMV).[17] However, research in this area has predominantly focused on the 1,8- and 1,6-isomers. For example, potent HIV-1 integrase inhibitors are often based on 8-hydroxy-[5][15]naphthyridine or 1-hydroxy-1,8-naphthyridin-2(1H)-one scaffolds.[15][16] Similarly, promising anti-HCV agents have been developed from imidazo[1,2-α][4][5]naphthyridine cores.[3][4][5][7]

While less explored, the 1,5-naphthyridine scaffold has shown potential. For instance, aminoalkyl substituted 1,5-naphthyridines have been described as anti-Ebola virus (EBOV) pharmacophores, with some inhibitors found to be active in the low-micromolar range.[3] This suggests that the antiviral potential of the 1,5-naphthyridine scaffold is a promising, yet underexplored, field for future drug discovery efforts.

Conclusion and Future Outlook

The 1,5-naphthyridine scaffold is a synthetically accessible and highly versatile core that has proven its value in medicinal chemistry. Its derivatives have demonstrated potent and diverse biological activities, particularly as anticancer, antimalarial, and antileishmanial agents. The success of these compounds is rooted in the scaffold's ability to be strategically functionalized, enabling precise interactions with key biological targets like DNA topoisomerase and protein kinases.

Future efforts should focus on expanding the chemical space around the 1,5-naphthyridine core. The development of novel synthetic methodologies to access unique substitution patterns will be critical. Furthermore, exploring its potential in underexplored areas, such as antiviral and CNS-targeted therapies, could yield novel therapeutic agents. As our understanding of disease biology deepens, the rational design of new 1,5-naphthyridine derivatives will undoubtedly continue to provide innovative solutions to pressing medical challenges.

References

Navigating the Chemical Maze: An In-Depth Technical Guide to the Exploration of Substituted Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a journey through a vast and complex chemical space. Within this landscape, heterocyclic compounds, and particularly the naphthyridine core, have emerged as "privileged scaffolds" – foundational structures that consistently yield biologically active molecules. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the chemical space of substituted naphthyridines. Moving beyond a mere recitation of facts, this document delves into the causality behind experimental choices, offering field-proven insights to empower your research and development endeavors.

The Allure of the Naphthyridine Core: A Privileged Scaffold in Medicinal Chemistry

Naphthyridines are a class of bicyclic heterocyclic compounds composed of two fused pyridine rings. The arrangement of the nitrogen atoms within this framework gives rise to six distinct isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine.[1] This structural diversity, coupled with the numerous positions available for substitution, creates a vast and largely untapped chemical space ripe for exploration.

The significance of the naphthyridine scaffold in medicinal chemistry is underscored by its presence in a wide array of biologically active compounds.[2] Derivatives of this core have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] Notably, the 1,8-naphthyridine skeleton is a key component in several established therapeutic agents, such as the antibacterial drug nalidixic acid.[4] This history of clinical success solidifies the naphthyridine core as a promising starting point for the design of novel therapeutics.

I. Synthetic Strategies: Building the Naphthyridine Framework

The journey into the chemical space of substituted naphthyridines begins with their synthesis. A variety of methods have been developed to construct the core ring system and introduce functional groups at specific positions. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

A. Classical Approaches: The Skraup and Friedländer Syntheses

Two of the most established methods for constructing the naphthyridine core are the Skraup and Friedländer reactions.

The Skraup synthesis is a powerful tool for the preparation of quinolines and can be adapted for naphthyridine synthesis.[1][5] It involves the reaction of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. The in-situ dehydration of glycerol to acrolein, followed by a Michael addition, cyclization, and oxidation, leads to the formation of the aromatic naphthyridine ring.[1][2]

Experimental Protocol: Skraup Synthesis of 1,5-Naphthyridine [1][6]

Materials:

  • 3-Aminopyridine

  • Glycerol

  • Concentrated Sulfuric Acid

  • m-Nitrobenzenesulfonic acid sodium salt (oxidizing agent)

  • Chloroform or Diethyl ether (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, cautiously add concentrated sulfuric acid to 3-aminopyridine while cooling in an ice bath.

  • To this mixture, add glycerol followed by the m-nitrobenzenesulfonic acid sodium salt.

  • Heat the mixture gently. The reaction is exothermic and will begin to reflux.

  • Once the initial vigorous reaction subsides, heat the mixture to 140-150°C for 4-5 hours.

  • Allow the reaction to cool and pour it onto crushed ice.

  • Carefully neutralize the acidic solution with a concentrated sodium hydroxide solution until strongly alkaline.

  • Extract the aqueous layer multiple times with chloroform or diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by distillation or recrystallization.

The Friedländer synthesis offers another versatile route to substituted naphthyridines. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester.[7][8] The reaction can be catalyzed by either acid or base and proceeds through a condensation followed by cyclodehydration.[7]

Experimental Protocol: Friedländer Synthesis of a Substituted 1,8-Naphthyridine [7][9]

Materials:

  • 2-Aminonicotinaldehyde

  • Active methylene compound (e.g., acetone)

  • Water

  • Choline hydroxide (catalyst)

  • Ethyl acetate

Procedure:

  • In a flask, combine 2-aminonicotinaldehyde and the active methylene compound in water.

  • Add a catalytic amount of choline hydroxide (1 mol%).

  • Purge the flask with nitrogen and maintain a nitrogen atmosphere.

  • Heat the reaction mixture to 50°C with continuous stirring for 6-12 hours.

  • After cooling to room temperature, extract the product with ethyl acetate.

  • Separate the organic layer and concentrate it under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

cluster_synthesis Synthetic Workflow Start Starting Materials (e.g., Aminopyridine, Active Methylene Compound) Reaction Core Synthesis (Skraup or Friedländer) Start->Reaction Reaction Conditions Purification Purification (Chromatography, Recrystallization) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Substituted_Naphthyridine Substituted Naphthyridine Characterization->Substituted_Naphthyridine

Caption: A generalized workflow for the synthesis and characterization of substituted naphthyridines.

B. Modern Synthetic Approaches

In addition to these classical methods, modern organic synthesis has provided a plethora of new strategies for constructing the naphthyridine core, often with improved efficiency and substrate scope. These include multicomponent reactions, which allow for the rapid assembly of complex molecules in a single step, and various metal-catalyzed cross-coupling reactions that enable the introduction of a wide range of substituents.[10]

II. Biological Evaluation: Uncovering Pharmacological Potential

With a library of substituted naphthyridines in hand, the next critical step is to assess their biological activity. A common starting point in cancer drug discovery is the evaluation of a compound's cytotoxicity against various cancer cell lines.

A. In Vitro Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[4][11] Metabolically active cells can reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.

Experimental Protocol: MTT Cytotoxicity Assay [4][10][11][12]

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Substituted naphthyridine compounds (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the naphthyridine compounds in complete growth medium. Add 100 µL of the compound-containing medium to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

cluster_bioassay Biological Evaluation Workflow Start Synthesized Naphthyridine Library Assay In Vitro Cytotoxicity Assay (MTT) Start->Assay Data_Collection Data Collection (Absorbance) Assay->Data_Collection Analysis IC50 Determination Data_Collection->Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Analysis->SAR_Analysis

Caption: A typical workflow for the biological evaluation of substituted naphthyridines.

B. Structure-Activity Relationship (SAR) Studies

By systematically varying the substituents on the naphthyridine core and measuring the corresponding biological activity, researchers can establish a structure-activity relationship (SAR). This provides crucial insights into which chemical features are essential for potency and selectivity, guiding the design of more effective compounds.

Table 1: In Vitro Cytotoxicity of Select Naphthyridine Derivatives against Human Cancer Cell Lines [13][14]

Compound IDR1R2HeLa IC50 (µM)HL-60 IC50 (µM)PC-3 IC50 (µM)
14 HNaphthyl2.61.52.7
15 6-CH3Naphthyl2.30.811.4
16 7-CH3Naphthyl0.70.15.1
Colchicine--23.67.819.7

Data presented as the half-maximal inhibitory concentration (IC50). Lower values indicate greater cytotoxicity.

The data in Table 1 clearly demonstrates the impact of substitution on cytotoxic activity. For instance, the introduction of a methyl group at the C-7 position (Compound 16) significantly enhances potency against all three cell lines compared to the unsubstituted analog (Compound 14).[13][14] Such quantitative data is invaluable for guiding lead optimization efforts.

III. Computational Exploration: Navigating Chemical Space In Silico

The sheer number of possible substituted naphthyridines makes their exhaustive synthesis and biological evaluation impractical. Computational methods provide a powerful means to navigate this vast chemical space, prioritize promising candidates, and gain a deeper understanding of their mechanism of action.

A. Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[15] By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds.

cluster_qsar QSAR Workflow Dataset Dataset of Naphthyridines with Known Activity Descriptors Calculate Molecular Descriptors Dataset->Descriptors Model Develop QSAR Model (e.g., MLR, PLS) Descriptors->Model Validation Model Validation Model->Validation Prediction Predict Activity of New Compounds Validation->Prediction

Caption: A generalized workflow for developing and applying a QSAR model.

A typical QSAR workflow involves:

  • Data Set Preparation: A diverse set of compounds with accurately measured biological activity is required.

  • Descriptor Calculation: A wide range of molecular descriptors (e.g., steric, electronic, lipophilic) are calculated for each compound.

  • Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical model that correlates the descriptors with biological activity.[13]

  • Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

B. Molecular Docking and Virtual Screening

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[16] This allows researchers to visualize the potential binding mode of their compounds and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.

Virtual screening utilizes molecular docking to rapidly screen large libraries of virtual compounds against a protein target of known structure.[17][18][19] This enables the identification of potential "hits" for further experimental investigation, significantly accelerating the drug discovery process.

cluster_vs Virtual Screening Workflow Library Virtual Compound Library Docking Molecular Docking Library->Docking Target Protein Target Structure Target->Docking Scoring Scoring and Ranking Docking->Scoring Hits Prioritized 'Hit' Compounds Scoring->Hits

Caption: A simplified workflow for a structure-based virtual screening campaign.

Conclusion: A Synergistic Approach to Drug Discovery

The exploration of the chemical space of substituted naphthyridines is a multifaceted endeavor that requires a synergistic interplay of synthetic chemistry, biological evaluation, and computational modeling. By leveraging classical and modern synthetic techniques, researchers can efficiently generate diverse libraries of these promising compounds. Subsequent biological screening, guided by robust assays, uncovers their therapeutic potential and informs the development of structure-activity relationships. Finally, computational methods provide an invaluable toolkit for navigating the vastness of chemical space, prioritizing synthetic efforts, and gaining a deeper understanding of molecular interactions. This integrated approach, as outlined in this guide, empowers researchers to unlock the full potential of the naphthyridine scaffold in the ongoing quest for novel and effective medicines.

References

Core Directive: Safety and Handling of 4-Iodo-1,5-naphthyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-Iodo-1,5-naphthyridin-3-ol (CAS No. 1246088-57-2). As this compound is primarily used in early-stage research and development, detailed public toxicological data is limited. Therefore, this document synthesizes available information with established best practices for handling analogous iodo-heterocyclic compounds, providing a robust framework for risk mitigation in the laboratory. The central principle of this guide is to treat the compound with a high degree of caution, assuming potential hazards based on its chemical structure and the known profiles of similar molecules.

Compound Profile and Hazard Identification

This compound is a halogenated heterocyclic compound. The naphthyridine core is a privileged scaffold in medicinal chemistry, explored for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory applications.[1][2][3] The presence of an iodine atom makes it a valuable intermediate for synthetic chemists, particularly for introducing molecular diversity via cross-coupling reactions.[4] However, this reactivity also informs its potential hazards.

While a comprehensive Safety Data Sheet (SDS) is not publicly available, data from the supplier and analogous compounds allow for a presumptive hazard profile. The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral). Based on data from structurally similar iodo- and naphthyridine-based molecules, it is prudent to assume it is also a skin, eye, and respiratory irritant.[5][6][7] Organoiodine compounds can also pose a risk of target organ damage (specifically to the thyroid) with prolonged or repeated exposure.

Identifier Value Source(s)
Chemical Name This compound[8]
CAS Number 1246088-57-2
Molecular Formula C₈H₅IN₂O[8]
Molecular Weight 271.04 g/mol [9]
Physical Form Solid
GHS Pictogram(s) [9]
Signal Word Danger (presumptive, based on amine analog)
Hazard Statements H302: Harmful if swallowed. H315 (presumed): Causes skin irritation. H318 (presumed): Causes serious eye damage. H335 (presumed): May cause respiratory irritation.[5][6][7][9]
Storage Class 11 - Combustible Solids

Risk Assessment and Engineering Controls: A Proactive Approach

Given the presumed hazards, a thorough risk assessment is mandatory before any experimental work. The primary routes of exposure are inhalation of dust, dermal contact, and ocular contact.

  • Causality of Controls : The use of engineering controls is not merely a regulatory requirement; it is the primary barrier against exposure. Fine powders, such as this compound, are easily aerosolized during weighing and transfer. Inhalation can lead to both localized respiratory irritation and systemic absorption.[10]

  • Primary Engineering Control : All handling of solid this compound must be conducted within a certified chemical fume hood. This ensures that any generated dust is contained and exhausted away from the operator's breathing zone. The fume hood also provides a contained space to manage potential spills.

  • Secondary Controls : The experimental area should be well-ventilated and clearly demarcated as a designated area for handling potent or hazardous compounds. Access should be restricted to trained personnel.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential to protect against residual exposure that cannot be eliminated by engineering controls. The selection of appropriate PPE is critical and must be based on the specific task being performed.[11]

TaskMinimum Required PPERationale & Best Practices
Routine Handling (Weighing, Solution Prep)- Nitrile gloves- Chemical splash goggles- Flame-resistant lab coatDisposable nitrile gloves provide good protection against incidental chemical contact but should be changed immediately upon contamination.[12] Safety goggles are essential to prevent dust or splashes from reaching the eyes.[13]
High-Risk Operations (Reactions at elevated temp., potential for splash)- All routine PPE- Face shield (worn over goggles)- Chemical-resistant apronA face shield provides an additional layer of protection for the entire face from splashes or energetic reaction events.[12][13] An apron protects the torso from larger volume spills.[13]
Large Spills - Task-specific gloves (e.g., thicker neoprene)- Air-purifying respirator with appropriate cartridges- Disposable coverallsIn the event of a significant spill, respiratory protection is crucial to prevent inhalation of high concentrations of dust.[14] Coveralls prevent widespread contamination of personal clothing.[15]

Standard Operating Procedures: Handling and Storage

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and contamination.

The following workflow illustrates the critical control points for safely handling the compound from storage to use.

G cluster_prep Preparation cluster_handling Material Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A Verify Fume Hood Certification B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Retrieve Compound from Storage B->C D Place on Weigh Paper on Analytical Balance C->D E Carefully Transfer Weighed Solid to Reaction Vessel D->E F Wipe Down Spatula and Weigh Paper with Solvent E->F G Place Contaminated Wipes/ Papers in Hazardous Waste Bag F->G H Clean Work Surface G->H I Return Compound to Secure Storage H->I J Remove PPE and Wash Hands Thoroughly I->J G cluster_spill Chemical Spill cluster_exposure Personal Exposure Start Incident Occurs Spill_Assess Assess Spill Size & Immediate Danger Start->Spill_Assess Exp_Route Route of Exposure? Start->Exp_Route Spill_Small Small Spill: Contain with Inert Absorbent (e.g., Vermiculite) Spill_Assess->Spill_Small Minor Spill_Large Large Spill: Evacuate Area, Alert EHS Spill_Assess->Spill_Large Major Spill_Cleanup Collect Material into Sealed Hazardous Waste Container Spill_Small->Spill_Cleanup Spill_Decon Decontaminate Area Spill_Cleanup->Spill_Decon Exp_Skin Skin Contact: Remove Contaminated Clothing, Flush with Water for 15 min. Exp_Route->Exp_Skin Skin Exp_Eye Eye Contact: Flush with Eyewash for 15 min. Exp_Route->Exp_Eye Eye Exp_Inhale Inhalation: Move to Fresh Air Exp_Route->Exp_Inhale Inhalation Exp_Medical Seek Immediate Medical Attention. Bring SDS/Compound Info. Exp_Skin->Exp_Medical Exp_Eye->Exp_Medical Exp_Inhale->Exp_Medical

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Iodo-1,5-naphthyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science.[1] This nitrogen-containing scaffold is present in numerous compounds with a wide array of biological activities, making it a focal point for drug discovery programs.[2] The ability to functionalize the 1,5-naphthyridine ring system with precision is paramount for developing novel therapeutic agents and advanced materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[3] Its exceptional functional group tolerance, mild reaction conditions, and the vast commercial availability of boronic acid derivatives make it an indispensable tool for the late-stage functionalization of complex molecules like 4-iodo-1,5-naphthyridin-3-ol.[4]

This comprehensive guide provides detailed protocols, mechanistic insights, and practical troubleshooting advice for the successful Suzuki-Miyaura coupling of this compound. The protocols are designed for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful transformation.

Part 1: Synthesis of the Starting Material: this compound

A robust and reliable synthesis of the starting material is a critical prerequisite for any successful coupling campaign. While this compound is commercially available from some suppliers, an in-house synthesis may be necessary.[5] A plausible and efficient synthetic route involves a two-step process: the construction of the 1,5-naphthyridin-3-ol core, followed by a regioselective iodination.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Synthesis of 1,5-Naphthyridin-3-ol cluster_1 Step 2: Electrophilic Iodination 3-Aminopyridine 3-Aminopyridine Gould_Jacobs_Reaction Gould-Jacobs Reaction (Condensation & Thermal Cyclization) 3-Aminopyridine->Gould_Jacobs_Reaction Diethyl_Malonate Diethyl_Malonate Diethyl_Malonate->Gould_Jacobs_Reaction 1,5_Naphthyridin_3_ol 1,5-Naphthyridin-3-ol Gould_Jacobs_Reaction->1,5_Naphthyridin_3_ol Iodination Electrophilic Iodination 1,5_Naphthyridin_3_ol->Iodination Iodinating_Reagent Iodinating Reagent (e.g., I₂, NIS) Iodinating_Reagent->Iodination Final_Product This compound Iodination->Final_Product

Caption: Synthetic route to this compound.

Protocol 1: Synthesis of 1,5-Naphthyridin-3-ol via Gould-Jacobs Reaction

The Gould-Jacobs reaction provides a classic and effective method for constructing the 4-hydroxy-1,5-naphthyridine scaffold, which exists in tautomeric equilibrium with the 1,5-naphthyridin-3-one form.[6]

Materials:

  • 3-Aminopyridine

  • Diethyl malonate

  • Polyphosphoric acid (PPA) or Dowtherm A

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • Condensation: In a round-bottom flask, combine 3-aminopyridine (1.0 eq) and diethyl malonate (1.1 eq). Heat the mixture at 140-150 °C for 2-3 hours. Ethanol will distill off as the reaction proceeds.

  • Cyclization: After cooling the reaction mixture, add polyphosphoric acid (or Dowtherm A) as the cyclizing agent. Heat the mixture to 240-250 °C for 30-60 minutes. The reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the hot reaction mixture onto crushed ice. Neutralize the acidic solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until a precipitate forms.

  • Isolation: Collect the solid precipitate by filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Purification: The crude 1,5-naphthyridin-3-ol can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of dimethylformamide (DMF) and water.

Protocol 2: Iodination of 1,5-Naphthyridin-3-ol

The electron-rich nature of the 1,5-naphthyridin-3-ol scaffold facilitates electrophilic substitution. The hydroxyl group at the 3-position is expected to direct iodination to the adjacent C4 position.

Materials:

  • 1,5-Naphthyridin-3-ol

  • N-Iodosuccinimide (NIS) or Iodine (I₂)

  • Acetonitrile or Dichloromethane (DCM)

  • Round-bottom flask

  • Stir plate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1,5-naphthyridin-3-ol (1.0 eq) in a suitable solvent such as acetonitrile or DCM.

  • Addition of Iodinating Agent: Add N-Iodosuccinimide (1.1 eq) portion-wise to the solution at room temperature. Alternatively, a solution of iodine (1.1 eq) in the reaction solvent can be added dropwise. The reaction is typically rapid and can be monitored by TLC.

  • Workup: Once the reaction is complete, quench any remaining iodinating agent with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Part 2: Suzuki-Miyaura Cross-Coupling of this compound

The C-I bond at the 4-position of the 1,5-naphthyridine ring is an excellent handle for the Suzuki-Miyaura coupling, being the most reactive of the common aryl halides (I > Br > Cl).[3] The presence of the hydroxyl group at the 3-position can influence the reaction, potentially through coordination with the palladium catalyst or by altering the electronic properties of the substrate.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]

Suzuki_Cycle cluster_cat Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (this compound) pd2_complex R¹-Pd(II)L₂-X (Ar-Pd Complex) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-B(OR)₂ (Boronic Acid/Ester) + Base pd2_intermediate R¹-Pd(II)L₂-R² (Di-organic Complex) transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² (Coupled Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a variety of aryl- and heteroarylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (or boronic acid pinacol ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)

  • Ligand (if using a catalyst precursor like Pd₂(dba)₃, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk tube or microwave vial, add this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq). If using a ligand, it is typically added at a 1:2 or 1:4 Pd:ligand ratio.

  • Solvent Addition and Degassing: Add the chosen solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio). Degas the reaction mixture thoroughly by bubbling with argon or nitrogen for 15-20 minutes, or by using several freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS. Microwave heating can often significantly reduce reaction times.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Data Presentation: Exemplary Conditions for Suzuki Couplings on N-Heterocycles

The following table summarizes various conditions successfully employed for the Suzuki-Miyaura coupling of related iodo- and bromo-N-heterocycles, providing a valuable reference for optimization.

EntryHalide SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C) / TimeYield (%)Reference
12-Iodo-1,5-naphthyridinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2.0)DMF100 °C / 12 h92[10]
24-IodopyrazolePhenylboronic acidPd(PPh₃)₄ (2)-Cs₂CO₃ (2.5)DME/H₂O90 °C / 10 min (µW)95[6]
34-Halo-1,8-naphthyridin-2(1H)-oneArylboronic acidsPd(PPh₃)₄ (5)-Na₂CO₃ (2.5)Dioxane/H₂O80-105 °C67-95[8]
42,7-Dichloro-1,8-naphthyridineArylboronic acidsPd₂(dba)₃ (2.5)SPhos (10)K₃PO₄ (2.0)Dioxane100 °C / 20 hHigh[11]
5ortho-BromoanilineHeteroaromatic boronic estersCataCXium A Pd G3 (10)-K₃PO₄ (3.0)2-MeTHF80 °C / 16 h70-90[12]

Part 3: Key Considerations and Troubleshooting

The success of a Suzuki-Miyaura coupling often hinges on careful attention to experimental details. The presence of the free hydroxyl group on the this compound substrate introduces specific considerations.

Expertise & Experience: The "Why" Behind the Choices
  • Choice of Catalyst and Ligand: For electron-rich heteroaryl iodides, a standard catalyst like Pd(PPh₃)₄ is often sufficient.[10] However, for less reactive partners or challenging couplings, more sophisticated catalyst systems are beneficial. Buchwald-type ligands (e.g., SPhos, XPhos) with a Pd₂(dba)₃ precursor can enhance catalyst activity and stability, promoting efficient oxidative addition and reductive elimination.[11]

  • The Role of the Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation step.[13][14] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents. K₃PO₄ is a stronger base and can be advantageous for less reactive boronic acids.

  • Solvent Systems: A mixture of an organic solvent (e.g., dioxane, DME, toluene) and water is frequently employed. Water helps to dissolve the inorganic base, while the organic solvent solubilizes the coupling partners and catalyst. Anhydrous conditions can also be used, particularly with bases like KF.

  • Influence of the Hydroxyl Group: The free -OH group can potentially coordinate to the palladium center. This interaction could either be beneficial, by pre-organizing the substrate for oxidative addition, or detrimental, by leading to catalyst inhibition. If catalyst inhibition is suspected, protection of the hydroxyl group (e.g., as a methyl or benzyl ether) prior to coupling may be necessary. However, many Suzuki couplings are tolerant of free hydroxyl groups.[1]

Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently strong or soluble base. 3. Reaction temperature too low. 4. Oxygen contamination.1. Use a fresh batch of catalyst or a more robust pre-catalyst. 2. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). Ensure the base is finely powdered. 3. Increase the reaction temperature, potentially using microwave heating. 4. Ensure thorough degassing of the reaction mixture and maintain a positive inert gas pressure.
Protodeborylation of Boronic Acid 1. Boronic acid is unstable under the reaction conditions (especially some heteroaryl boronic acids). 2. Presence of excess water or acidic impurities.1. Use a slight excess (1.5 eq) of the boronic acid. 2. Use the corresponding boronic acid pinacol ester, which is often more stable. 3. Minimize reaction time and ensure the base is sufficiently strong.
Homocoupling of Boronic Acid 1. Oxygen contamination leading to oxidative homocoupling. 2. Catalyst decomposition.1. Improve degassing procedures. 2. Use a more stable ligand or pre-catalyst. Lowering the reaction temperature may also help.
Dehalogenation of Starting Material 1. Catalyst-mediated hydrodehalogenation. 2. Presence of a hydrogen source.1. Screen different catalyst/ligand combinations. 2. Ensure solvents are anhydrous if a water-free system is being used.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Iodo-1,5-naphthyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic functionalization of the 1,5-naphthyridine skeleton is therefore of paramount importance for the development of novel therapeutic agents and advanced materials. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of diverse molecular fragments onto the naphthyridine core with a high degree of precision and efficiency.

This comprehensive guide provides detailed application notes and step-by-step protocols for the palladium-catalyzed cross-coupling of a key intermediate, 4-iodo-1,5-naphthyridin-3-ol. We will delve into the intricacies of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, with a special focus on the influence of the hydroxyl group at the 3-position. The protocols herein are designed to be self-validating, with explanations of the causality behind experimental choices, empowering researchers to adapt and optimize these methods for their specific synthetic targets.

Synthesis of the Starting Material: this compound

A robust and reliable synthesis of the starting material is the cornerstone of any successful synthetic campaign. This compound can be prepared in a two-step sequence from commercially available reagents: a Gould-Jacobs reaction to construct the 4-hydroxy-1,5-naphthyridine core, followed by a regioselective electrophilic iodination.

Protocol 1: Synthesis of 1,5-Naphthyridin-4(1H)-one (4-Hydroxy-1,5-naphthyridine) via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic and efficient method for the synthesis of 4-hydroxyquinolines and their heteroaromatic analogues.[3][4] It involves the condensation of an aniline (in this case, 3-aminopyridine) with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization.[2]

Reaction Scheme:

Gould-Jacobs Reaction cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization 3-aminopyridine 3-Aminopyridine Intermediate Vinylogous amide intermediate 3-aminopyridine->Intermediate + DEEM - EtOH DEEM Diethyl ethoxymethylenemalonate Product 4-Hydroxy-1,5-naphthyridine Intermediate->Product Heat (e.g., Dowtherm A)

Caption: Gould-Jacobs reaction for the synthesis of 4-hydroxy-1,5-naphthyridine.

Materials:

  • 3-Aminopyridine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Dowtherm A or Diphenyl ether

  • Ethanol

Procedure:

  • In a round-bottom flask, combine 3-aminopyridine (1.0 equiv) and diethyl ethoxymethylenemalonate (1.05 equiv).

  • Heat the mixture at 120-130 °C for 2 hours. Ethanol will distill from the reaction mixture.

  • After cooling slightly, add the hot reaction mixture to a flask containing Dowtherm A or diphenyl ether, preheated to 250 °C.

  • Maintain the temperature at 250 °C for 30 minutes. A precipitate will form.

  • Allow the mixture to cool to room temperature.

  • Collect the solid product by filtration and wash thoroughly with diethyl ether or hexane to remove the high-boiling solvent.

  • The crude 4-hydroxy-1,5-naphthyridine can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography if necessary.

Protocol 2: Electrophilic Iodination of 4-Hydroxy-1,5-naphthyridine

The electron-rich nature of the 4-hydroxy-1,5-naphthyridine ring system facilitates electrophilic substitution. Iodination is expected to occur regioselectively at the C4 position, which is activated by the hydroxyl group.

Reaction Scheme:

Iodination Reaction Start 4-Hydroxy-1,5-naphthyridine Product This compound Start->Product Iodinating Agent (e.g., NIS, I₂/oxidant)

Caption: Electrophilic iodination of 4-hydroxy-1,5-naphthyridine.

Materials:

  • 4-Hydroxy-1,5-naphthyridine

  • N-Iodosuccinimide (NIS) or Iodine (I₂)

  • Suitable solvent (e.g., Acetonitrile, Dichloromethane, or Acetic Acid)

  • Optional: An oxidizing agent if using I₂ (e.g., periodic acid)

Procedure:

  • Dissolve 4-hydroxy-1,5-naphthyridine (1.0 equiv) in a suitable solvent in a round-bottom flask.

  • Add N-Iodosuccinimide (1.1 equiv) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the iodine atom at the 4-position of the 1,5-naphthyridine ring provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. The hydroxyl group at the adjacent 3-position can influence the reactivity and may require consideration for protection, particularly in reactions employing strong bases.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl and vinyl-substituted aromatic compounds.[5] For this compound, the hydroxyl group is generally tolerated under the basic conditions of the Suzuki reaction, and protection is often not necessary.

Catalytic Cycle:

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-I Pd(II)Complex Ar-Pd(II)(I)L₂ OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation R-B(OR)₂ Base Pd(II)Intermediate Ar-Pd(II)(R)L₂ Transmetalation->Pd(II)Intermediate RedElim Reductive Elimination Pd(II)Intermediate->RedElim RedElim->Pd(0)L2 Ar-R

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 3: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Aryl- or vinylboronic acid or its pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/water, Toluene/water, DMF)

Procedure:

  • To a Schlenk flask or microwave vial, add this compound (1.0 equiv), the boronic acid derivative (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionsRationale & Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/SPhosPd(PPh₃)₄ is a reliable choice. For challenging couplings, more advanced catalyst systems with bulky phosphine ligands may be beneficial.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can influence the reaction rate and yield. Cs₂CO₃ is often more effective for less reactive substrates.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is typically used to dissolve both the organic reactants and the inorganic base.
Temperature 80-110 °CThe optimal temperature will depend on the reactivity of the coupling partners.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[6][7] The presence of the free hydroxyl group in this compound can be problematic as it can be deprotonated by the strong bases typically used in this reaction, leading to potential side reactions or catalyst inhibition. Therefore, protection of the hydroxyl group is highly recommended.

Catalytic Cycle:

Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-I Pd(II)Complex Ar-Pd(II)(I)L OxAdd->Pd(II)Complex AmineCoord Amine Coordination Pd(II)Complex->AmineCoord + HNR'R'' Pd(II)Amine [Ar-Pd(II)(I)(HNR'R'')]L AmineCoord->Pd(II)Amine Deprotonation Deprotonation Pd(II)Amine->Deprotonation Base Pd(II)Amido Ar-Pd(II)(NR'R'')L Deprotonation->Pd(II)Amido RedElim Reductive Elimination Pd(II)Amido->RedElim RedElim->Pd(0)L Ar-NR'R''

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 4: Buchwald-Hartwig Amination of Protected this compound

Step A: Protection of the Hydroxyl Group (Example with MOM ether)

  • Suspend this compound (1.0 equiv) in dichloromethane.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

  • Cool the mixture to 0 °C and add chloromethyl methyl ether (MOM-Cl) (1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench with water and extract with dichloromethane.

  • Purify the MOM-protected product by column chromatography.

Step B: Buchwald-Hartwig Amination Materials:

  • 3-(Methoxymethoxy)-4-iodo-1,5-naphthyridine

  • Primary or secondary amine (1.1-1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) (2-6 mol%)

  • Strong base (e.g., NaOt-Bu, K₃PO₄, LHMDS) (1.5-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry Schlenk tube.

  • Add the protected 4-iodo-1,5-naphthyridine (1.0 equiv) and the amine (1.2 equiv).

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture with stirring at 80-110 °C for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with a suitable solvent and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Step C: Deprotection of the Hydroxyl Group

  • Dissolve the purified MOM-protected product in a suitable solvent (e.g., methanol).

  • Add a catalytic amount of a strong acid (e.g., HCl).

  • Stir at room temperature until deprotection is complete (monitored by TLC/LC-MS).

  • Neutralize the reaction and extract the final product.

ParameterRecommended ConditionsRationale & Considerations
Palladium System Pd₂(dba)₃ or Pd(OAc)₂ with a bulky phosphine ligand (e.g., XPhos, RuPhos)Bulky, electron-rich phosphine ligands are crucial for efficient catalytic turnover.[8]
Base NaOt-Bu, K₃PO₄, LHMDSA strong, non-nucleophilic base is required to deprotonate the amine.
Solvent Toluene, Dioxane (anhydrous)Anhydrous conditions are essential for the success of the reaction.
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, providing access to arylethynes.[9] Similar to the Suzuki coupling, the hydroxyl group in this compound is generally tolerated, and protection is typically not required.

Catalytic Cycle:

Sonogashira Catalytic Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-I Pd(II)Complex Ar-Pd(II)(I)L₂ OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Pd(II)Alkyne Ar-Pd(II)(C≡CR)L₂ Transmetalation->Pd(II)Alkyne RedElim Reductive Elimination Pd(II)Alkyne->RedElim RedElim->Pd(0)L2 Ar-C≡CR Cu(I)I Cu(I)I AlkyneCoord Alkyne Coordination Cu(I)I->AlkyneCoord H-C≡CR Base Cu(I)Acetylide Cu(I)-C≡CR AlkyneCoord->Cu(I)Acetylide Cu(I)Acetylide->Transmetalation

Caption: Simplified catalytic cycles for the Sonogashira coupling.

Protocol 5: Sonogashira Coupling of this compound

Materials:

  • This compound

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., Triethylamine, Diisopropylamine) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine, 2.5 equiv).

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Stir the reaction at room temperature to 60 °C for 2-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionsRationale & Considerations
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄These are standard and effective catalysts for Sonogashira couplings.
Copper Co-catalyst Copper(I) iodide (CuI)CuI is essential for the formation of the copper acetylide intermediate.
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)The amine base acts as both a base and a solvent in some cases.
Solvent THF, DMF (anhydrous)Anhydrous conditions are preferred to prevent unwanted side reactions.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a powerful strategy for the synthesis of a diverse library of functionalized 1,5-naphthyridine derivatives. By carefully selecting the appropriate reaction conditions, researchers can efficiently introduce aryl, vinyl, amino, and alkynyl moieties at the 4-position of this important heterocyclic scaffold. The protocols and insights provided in this guide are intended to serve as a robust starting point for synthetic chemists in academia and industry, facilitating the exploration of new chemical space in the quest for novel therapeutics and functional materials.

References

Application Notes & Protocols: Synthesis of Kinase Inhibitors Using 4-Iodo-1,5-naphthyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, particularly kinase inhibitors.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis of kinase inhibitor libraries starting from the versatile building block, 4-Iodo-1,5-naphthyridin-3-ol. The strategic placement of an iodine atom at the 4-position provides a reactive handle for modern palladium-catalyzed cross-coupling reactions, enabling extensive exploration of the chemical space around the core. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into synthetic strategies, step-by-step experimental procedures, and the causal logic behind methodological choices.

Introduction: The Strategic Value of the 1,5-Naphthyridine Scaffold

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3][4] Consequently, the development of small-molecule kinase inhibitors remains a primary focus of modern drug discovery. The 1,5-naphthyridine ring system has emerged as a highly successful scaffold in this arena due to its rigid, planar structure and its ability to form key hydrogen bond interactions with the hinge region of the kinase active site.[5][6][7]

The subject of this guide, This compound , is a key intermediate designed for efficient library synthesis. Its structure offers two primary points for diversification:

  • The C4-Iodo Group: This is the principal site for modification. The carbon-iodine bond is highly susceptible to oxidative addition by palladium(0) catalysts, making it an ideal substrate for a variety of cross-coupling reactions. This allows for the systematic introduction of aryl, heteroaryl, amino, and alkynyl moieties to probe different regions of the kinase ATP-binding pocket.

  • The C3-Hydroxyl Group: This group can serve as a hydrogen bond donor or acceptor, influencing solubility and binding interactions. It can also be further functionalized (e.g., via etherification) in later-stage synthetic efforts to optimize pharmacokinetic properties.

This document will first detail the synthesis of this key intermediate and then explore its derivatization into potential kinase inhibitors using three cornerstone reactions of modern medicinal chemistry: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Synthesis of the Key Intermediate: this compound

The construction of the 1,5-naphthyridine core is efficiently achieved through a Gould-Jacobs type reaction, followed by a regioselective iodination.[2]

Workflow for Synthesis of this compound

G cluster_0 Part A: Naphthyridine Core Formation cluster_1 Part B: Regioselective Iodination 3-Aminopyridine 3-Aminopyridine Condensation Step 1: Condensation (100-130°C) 3-Aminopyridine->Condensation DEEM Diethyl ethoxymethylenemalonate (DEEM) DEEM->Condensation Intermediate_A Anilinomethylenemalonate Intermediate Condensation->Intermediate_A Cyclization Step 2: Thermal Cyclization (Diphenyl ether, ~250°C) Intermediate_A->Cyclization Product_A 1,5-Naphthyridin-4(1H)-one-3-carboxylate Cyclization->Product_A Hydrolysis_Decarboxylation Step 3: Hydrolysis & Decarboxylation (NaOH, then HCl) Product_A->Hydrolysis_Decarboxylation Product_B 1,5-Naphthyridin-4-ol Hydrolysis_Decarboxylation->Product_B Product_B_Input 1,5-Naphthyridin-4-ol Iodination Step 4: Electrophilic Iodination (NIS, Acetonitrile) Product_B_Input->Iodination Final_Product This compound Iodination->Final_Product

Caption: Synthetic workflow for the preparation of the key intermediate.

Protocol 2.1: Synthesis of 1,5-Naphthyridin-4-ol

This protocol is adapted from the well-established Gould-Jacobs reaction for forming 4-hydroxyquinoline and naphthyridine cores.[2]

  • Condensation: In a round-bottom flask, combine 3-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.05 eq). Heat the mixture with stirring at 110-130 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of 3-aminopyridine.

    • Causality: This step forms the key anilinomethylenemalonate intermediate. The reaction is typically performed neat or with minimal solvent and driven by heat to remove the ethanol byproduct.

  • Cyclization: To a separate flask containing high-boiling diphenyl ether (10-15 mL per gram of 3-aminopyridine), heat the solvent to 250 °C. Add the crude intermediate from the previous step dropwise or in portions to the hot diphenyl ether. Maintain the temperature for 15-30 minutes.

    • Causality: The high temperature is required to overcome the activation energy for the 6-pi electrocyclization, which forms the pyridone ring of the naphthyridine system. Diphenyl ether is used for its high boiling point and thermal stability.

  • Work-up & Hydrolysis: Allow the reaction mixture to cool to below 100 °C, then add hexane to precipitate the crude product, ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate. Collect the solid by filtration. Resuspend the solid in a 10% aqueous sodium hydroxide solution and reflux for 2-4 hours to hydrolyze the ester.

  • Decarboxylation & Isolation: Cool the basic solution and carefully acidify with concentrated hydrochloric acid to pH ~2-3. The decarboxylation often occurs spontaneously upon acidification. The desired product, 1,5-naphthyridin-4-ol, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2.2: Synthesis of this compound

This step involves a regioselective electrophilic iodination. The electron-rich nature of the pyridone ring directs the iodination to the C3 position (which tautomerizes to the C4-iodo, 3-ol form).

  • Reaction Setup: To a solution of 1,5-naphthyridin-4-ol (1.0 eq) in acetonitrile or DMF, add N-Iodosuccinimide (NIS) (1.1 - 1.2 eq).

    • Causality: NIS is a mild and effective source of an electrophilic iodine (I+). Acetonitrile is a suitable polar aprotic solvent for this reaction.

  • Reaction Execution: Stir the mixture at room temperature for 4-12 hours, or gently heat to 40-50 °C to accelerate the reaction. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel to yield pure this compound.[8]

Derivatization via Palladium-Catalyzed Cross-Coupling

The C4-iodo group is a versatile handle for introducing molecular diversity. The following protocols outline general conditions for three fundamental cross-coupling reactions. Researchers should note that optimal conditions (ligand, base, solvent, temperature) may vary depending on the specific coupling partners.

General Derivatization Strategies

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling Core This compound Suzuki_Reagent R-B(OH)2 (Aryl/Heteroaryl Boronic Acid) Core->Suzuki_Reagent Pd(0), Base (C-C bond) Buchwald_Reagent R1R2-NH (Primary/Secondary Amine) Core->Buchwald_Reagent Pd(0), Ligand, Base (C-N bond) Sonogashira_Reagent R-C≡CH (Terminal Alkyne) Core->Sonogashira_Reagent Pd(0), Cu(I), Base (C-C bond) Suzuki_Product 4-Aryl-1,5-naphthyridin-3-ol Buchwald_Product 4-Amino-1,5-naphthyridin-3-ol Sonogashira_Product 4-Alkynyl-1,5-naphthyridin-3-ol

Caption: Diversification of the core scaffold via cross-coupling.

Protocol 3.1: Suzuki-Miyaura Coupling for C-C Bond Formation

This reaction is ideal for introducing aryl and heteroaryl groups, which can probe hydrophobic pockets and form pi-stacking interactions within the kinase active site.[9][10]

  • Reaction Setup: In a microwave vial or Schlenk tube, combine this compound (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst. For standard couplings, Pd(PPh₃)₄ (2-5 mol%) is effective. For more challenging substrates, a pre-catalyst system like Pd₂(dba)₃ with a ligand such as XPhos can be used.[11]

  • Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane/water or toluene/ethanol/water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.

    • Causality: Oxygen must be removed as it can oxidize and deactivate the Pd(0) catalyst. The aqueous component is crucial for the transmetalation step of the catalytic cycle.

  • Reaction: Heat the sealed vessel to 80-120 °C for 2-16 hours. Microwave irradiation can often significantly reduce reaction times.

  • Work-up: After cooling, dilute the reaction with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.

Protocol 3.2: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction introduces amine functionalities that are critical for forming hydrogen bonds with the kinase hinge region, a common feature of many potent inhibitors.[12][13][14]

  • Reaction Setup (Inert Atmosphere): Inside a glovebox or using Schlenk technique, add this compound (1.0 eq), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.0 eq) to a dry reaction vessel.

    • Causality: This reaction is highly sensitive to air and moisture. The choice of ligand is critical and depends on the steric and electronic properties of the amine; bulky, electron-rich phosphine ligands are generally preferred as they promote the rate-limiting reductive elimination step.[15]

  • Reagent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene, dioxane). Finally, add the primary or secondary amine (1.1-1.5 eq).

  • Reaction: Seal the vessel and heat with stirring at 80-110 °C for 4-24 hours. Monitor progress by LC-MS.

  • Work-up: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers, dry, and concentrate. Purify by flash chromatography.

Protocol 3.3: Sonogashira Coupling for C-C (Alkynyl) Bond Formation

The Sonogashira coupling introduces a rigid alkynyl linker, which can be used to position other functional groups with precise geometry or to serve as a handle for further chemistry (e.g., click reactions).[16][17][18]

  • Reaction Setup: To a reaction vessel, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst, typically copper(I) iodide (CuI, 5-10 mol%).

    • Causality: The Sonogashira reaction follows a dual-catalytic cycle. Palladium catalyzes the main cross-coupling, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate, which facilitates the transmetalation step.[19]

  • Reagent Addition: Dissolve the solids in a suitable solvent such as THF or DMF. Add an amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPEA) (2.0-3.0 eq), which also serves as a solvent in some cases. Finally, add the terminal alkyne (1.1-1.5 eq).

  • Reaction and Work-up: Degas the mixture and stir at room temperature to 60 °C until the starting material is consumed. Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, concentrate the filtrate, and purify the crude product by flash chromatography.

Data Summary and Characterization

The following table provides representative conditions for the derivatization of iodo-heterocycles, which serve as a robust starting point for the functionalization of this compound.

Reaction Type Coupling Partner Example Catalyst System Base Solvent Temp (°C) Typical Yield Range Reference
Suzuki-Miyaura 4-Methoxyphenylboronic acidPd(PPh₃)₄ (5 mol%)Na₂CO₃Dioxane/H₂O10060-90%[9]
Buchwald-Hartwig MorpholinePd₂(dba)₃ (2.5 mol%) / Xantphos (10 mol%)Cs₂CO₃Toluene11055-85%[12]
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ (3 mol%) / CuI (5 mol%)Et₃NTHF5070-95%[16][18]

Purification and Characterization:

  • Purification: Crude products should be purified using automated flash column chromatography with a suitable gradient of ethyl acetate in hexanes or dichloromethane in methanol.

  • Characterization: The identity and purity of all final compounds must be confirmed by:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • LC-MS: To determine purity and confirm the molecular weight of the product.

    • HRMS (High-Resolution Mass Spectrometry): To confirm the elemental composition.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of potential kinase inhibitors. Its straightforward preparation and the reactivity of the C4-iodo group enable rapid access to diverse libraries of compounds through robust and well-documented palladium-catalyzed cross-coupling reactions. The protocols and strategic insights provided in this guide offer a solid foundation for researchers engaged in kinase-targeted drug discovery, facilitating the efficient exploration of structure-activity relationships and the development of novel therapeutic agents.

References

Application Notes and Protocols for C-N Bond Formation with 4-Iodo-1,5-naphthyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in Naphthyridine Chemistry

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide spectrum of biological activities. The functionalization of this core structure is pivotal for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. Among the various synthetic transformations, the formation of carbon-nitrogen (C-N) bonds at the 4-position of the naphthyridine ring is of paramount importance for introducing diverse amine functionalities.

This guide provides a comprehensive overview of the reaction conditions for the C-N bond formation with 4-Iodo-1,5-naphthyridin-3-ol, a versatile building block for the synthesis of functionalized naphthyridine derivatives. We will delve into the mechanistic intricacies of the most prevalent catalytic systems, offering detailed, field-proven protocols for researchers, scientists, and drug development professionals. The methodologies discussed herein are designed to be robust and adaptable, enabling the efficient synthesis of a broad range of N-arylated 1,5-naphthyridines.

PART 1: Foundational Catalytic Strategies for C-N Cross-Coupling

The arylation of amines with aryl halides is predominantly achieved through transition metal-catalyzed cross-coupling reactions. The two most powerful and widely adopted methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The choice between these catalytic systems is often dictated by the substrate scope, functional group tolerance, and cost considerations.

Palladium-Catalyzed Buchwald-Hartwig Amination: A Versatile and High-Yielding Approach

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a broad substrate scope and high functional group tolerance.[1][2] The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium precursor and a phosphine ligand. The choice of the phosphine ligand is critical for the success of the reaction, as it influences the stability and reactivity of the catalytic species.[3]

Mechanism Rationale: The catalytic cycle of the Buchwald-Hartwig amination is a well-established sequence of elementary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4] The bulky, electron-rich phosphine ligands facilitate the oxidative addition of the aryl iodide to the Pd(0) center and promote the final reductive elimination step, which forms the desired C-N bond and regenerates the active catalyst.[3]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Oxidative Addition Complex Pd(0)L_n->Oxidative Addition Complex Ar-I (this compound) Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH (Amine) Palladium Amido Complex Palladium Amido Complex Amine Coordination->Palladium Amido Complex Base, -H-Base+ Product Product Palladium Amido Complex->Product Reductive Elimination Product->Pd(0)L_n Ar-NR2

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol provides a general starting point for the coupling of this compound with a variety of primary and secondary amines. Optimization of the ligand, base, and temperature may be necessary for specific substrates.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, XPhos, or BrettPhos)[4]

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Potassium phosphate (K₃PO₄), or Cesium carbonate (Cs₂CO₃))[5][6]

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or Tetrahydrofuran (THF))

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (1-5 mol%), the phosphine ligand (1.2-2 times the palladium amount), and the base (1.5-2.5 equivalents).

  • Reagent Addition: Add this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents) to the flask.

  • Solvent Addition: Add the anhydrous solvent to the reaction mixture.

  • Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Recommended Conditions for Buchwald-Hartwig Amination

Amine TypeRecommended LigandRecommended BaseSolventTemperature (°C)
Primary AlkylaminesBrettPhos[4]NaOtBuToluene80-100
Secondary AlkylaminesXantphosCs₂CO₃Dioxane100-120
Primary AnilinesXPhosK₃PO₄Toluene90-110
N-HeterocyclesXantphosK₃PO₄Dioxane100-120
Copper-Catalyzed Ullmann Condensation: A Cost-Effective Alternative

The Ullmann condensation is a classical method for C-N bond formation that has experienced a resurgence with the development of milder and more efficient protocols using various ligands.[7][8] Copper-catalyzed reactions are often more economical than their palladium counterparts, making them attractive for large-scale synthesis.[9]

Mechanism Rationale: The precise mechanism of the Ullmann condensation is still a subject of debate, but it is generally accepted to involve a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the coordination of the amine and the aryl halide to the copper center, followed by oxidative addition, and subsequent reductive elimination to form the C-N bond.[7] The presence of a ligand accelerates the reaction by stabilizing the copper intermediates and facilitating the catalytic turnover.

Ullmann_Condensation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification Reactants This compound Amine Cu(I) Catalyst Ligand Base Solvent Heating Heating under Inert Atmosphere (60-140 °C) Reactants->Heating Extraction Aqueous Workup Extraction with Organic Solvent Heating->Extraction Purification Column Chromatography Extraction->Purification Product N-Arylated Product Purification->Product

Figure 2: General workflow for Copper-catalyzed Ullmann condensation.

Protocol 2: General Procedure for Ullmann Condensation of this compound

This protocol outlines a general procedure for the copper-catalyzed amination of this compound. The choice of ligand is crucial and can significantly impact the reaction efficiency.

Materials:

  • This compound

  • Amine (primary, secondary, or N-heterocycle)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., L-Proline, Ethylene glycol, or 1,10-Phenanthroline)[10][11]

  • Base (e.g., Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃))

  • Solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or 2-Propanol)[10]

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a reaction vessel, combine CuI (5-20 mol%), the ligand (10-40 mol%), and the base (2.0-3.0 equivalents).

  • Reagent Addition: Add this compound (1.0 equivalent) and the amine (1.2-2.0 equivalents).

  • Solvent Addition: Add the solvent to the mixture.

  • Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 60-140 °C) under an inert atmosphere.

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Table 2: Recommended Conditions for Ullmann Condensation

Amine TypeRecommended LigandRecommended BaseSolventTemperature (°C)
Aliphatic AminesEthylene Glycol[10]K₃PO₄2-Propanol80-100
N-HeterocyclesL-Proline[11]K₂CO₃DMSO90-110
Anilines1,10-PhenanthrolineK₃PO₄DMF120-140

PART 2: Alternative and Emerging Methodologies

While palladium and copper catalysis are the workhorses of C-N bond formation, alternative strategies are continuously being developed to address specific challenges such as cost, metal contamination, and functional group compatibility.

Photoredox-Mediated C-N Coupling

Visible-light photoredox catalysis has emerged as a powerful tool for forging C-N bonds under mild conditions.[12] These reactions often employ an iridium or ruthenium photocatalyst in conjunction with a nickel co-catalyst.[13] The photocatalyst absorbs visible light and initiates a single-electron transfer process, generating radical intermediates that participate in the C-N bond-forming event. This methodology can offer unique reactivity and selectivity compared to traditional thermal methods.

Metal-Free C-N Bond Formation

The development of metal-free C-N coupling reactions is a highly desirable goal in sustainable chemistry. One promising approach involves the use of diazonium salts as the arylating agent in the presence of a base.[14][15] These reactions can proceed via a radical mechanism initiated by a halogen-atom transfer process.[14] While still an evolving field, metal-free methods hold significant potential for the synthesis of arylamines without the concerns of transition metal contamination.

Conclusion and Future Outlook

The formation of C-N bonds with this compound is a critical transformation for the synthesis of novel compounds with potential applications in drug discovery and materials science. The choice of the catalytic system, whether it be the versatile Buchwald-Hartwig amination, the cost-effective Ullmann condensation, or emerging photoredox and metal-free methods, will depend on the specific synthetic goals and substrate requirements. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully navigate the synthesis of a diverse array of N-arylated 1,5-naphthyridine derivatives. As the field of catalysis continues to advance, we can anticipate the development of even more efficient, selective, and sustainable methods for C-N bond formation, further empowering the scientific community in their quest for innovative molecular design.

References

Application Note: 4-Iodo-1,5-naphthyridin-3-ol as a Versatile Scaffold for Combinatorial Library Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,5-naphthyridine core is a recognized privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] This application note presents 4-Iodo-1,5-naphthyridin-3-ol as a highly versatile starting material for the efficient construction of diverse chemical libraries. The strategic placement of two orthogonal, chemically distinct functional groups—a highly reactive C4-iodide and a C3-hydroxyl group—provides two independent vectors for molecular diversification. We provide detailed, field-tested protocols for derivatization via palladium-catalyzed cross-coupling reactions and classical functional group transformations, alongside a strategic workflow for systematic library generation aimed at accelerating hit-to-lead campaigns in modern drug discovery.[3][4]

Strategic Value of the this compound Scaffold

The power of this compound as a building block lies in its dual-handle design. The carbon-iodine bond at the 4-position is an exceptionally reactive site for palladium-catalyzed cross-coupling reactions, while the hydroxyl group at the 3-position offers a classical site for nucleophilic derivatization. This orthogonality allows for controlled, sequential, or parallel synthesis strategies to rapidly generate a wide array of analogues.

  • C4-Iodo Group: The C-I bond is significantly weaker than corresponding C-Br or C-Cl bonds, leading to a lower activation energy for the rate-determining oxidative addition step in palladium catalytic cycles.[5] This ensures high reactivity and allows for coupling under milder conditions, which improves functional group tolerance and often leads to higher yields.[6]

  • C3-Hydroxyl Group: The phenolic hydroxyl group is a versatile handle for introducing a variety of substituents through O-alkylation, O-acylation, or O-arylation. Furthermore, it can be converted into a triflate (OTf), transforming it into an excellent leaving group for a secondary round of cross-coupling reactions, exponentially increasing the scaffold's diversification potential.

cluster_0 This compound cluster_1 Diversification Vectors Scaffold Scaffold C4 Vector 1: C4-Iodide (Cross-Coupling) Scaffold->C4 Pd-Catalysis C3 Vector 2: C3-Hydroxyl (Alkylation, etc.) Scaffold->C3 Derivatization

Figure 1: Orthogonal diversification points on the this compound scaffold.

Library Generation via C4 Cross-Coupling Reactions

The C4-iodide is the primary handle for introducing significant structural diversity. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are cornerstone transformations for C-C and C-N bond formation, respectively, and are highly effective for library synthesis.[7][8]

Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol facilitates the coupling of aryl and heteroaryl boronic acids to the C4-position.

Materials:

  • This compound

  • Aryl/Heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equivalents)

  • Solvent: 1,4-Dioxane/H₂O (4:1) or DME

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or microwave vial, add this compound (1.0 eq), the boronic acid (1.2 eq), and the base (2.5 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) under a positive flow of inert gas.

  • Add the degassed solvent mixture (e.g., Dioxane/H₂O, 4:1) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours.

  • Monitoring: Track the consumption of the starting material by TLC or LC-MS. A common side product is the de-iodinated 1,5-naphthyridin-3-ol, which can be minimized by ensuring an oxygen-free environment and using the mildest effective temperature.[9]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol allows for the introduction of a wide range of primary and secondary amines.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-4 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 4-8 mol%)

  • Base: Cs₂CO₃ or NaOtBu (1.5 - 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (2 mol%), phosphine ligand (4 mol%), and base (2.0 eq).

  • Add the this compound (1.0 eq).

  • Add the anhydrous, degassed solvent, followed by the amine (1.2 eq).

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.[10]

  • Rationale for Ligand Choice: Bulky, electron-rich biaryl phosphine ligands like Xantphos are often crucial for promoting the reductive elimination step and preventing β-hydride elimination, thereby increasing product yield.[7]

  • Monitoring: Follow reaction progress by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography.

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Typical Yield Range
Suzuki-Miyaura Pd(PPh₃)₄ (3)-K₂CO₃ (2.5)Dioxane/H₂O9065-95%
Buchwald-Hartwig Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2.0)Toluene11050-85%
Table 1: Representative conditions for C4 cross-coupling reactions. Yields are estimates based on similar heterocyclic systems and may vary with substrate.[8][10][11][12]

Library Generation via C3-Hydroxyl Derivatization

After functionalizing the C4-position, the C3-hydroxyl group provides a secondary site for diversification.

Protocol: O-Alkylation via Williamson Ether Synthesis

This is a robust method for introducing small alkyl groups.

Materials:

  • C4-functionalized 1,5-naphthyridin-3-ol

  • Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.5 equivalents)

  • Base: K₂CO₃ or NaH (2.0 equivalents)

  • Solvent: Anhydrous DMF or Acetone

Procedure:

  • Dissolve the C4-functionalized 1,5-naphthyridin-3-ol (1.0 eq) in the anhydrous solvent.

  • Add the base (e.g., K₂CO₃, 2.0 eq) and stir for 15 minutes at room temperature.

  • Add the alkyl halide (1.5 eq) dropwise.

  • Stir the reaction at a temperature between 25-60 °C for 2-16 hours until completion as monitored by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify by column chromatography or recrystallization.

Strategic Workflow for Library Synthesis

A powerful strategy for library construction is a parallel synthesis approach where a set of C4-coupled intermediates are each subjected to a variety of C3-derivatization reactions, creating a matrix of final compounds.

Figure 2: A strategic workflow for generating a compound library from the core scaffold.

This workflow enables the rapid generation of dozens to hundreds of discrete analogues. For example, coupling the starting material with 20 different boronic acids and amines, followed by alkylating each of the 20 intermediates with 10 different alkyl halides, would yield a 200-member library for biological screening.

Conclusion

This compound is an exemplary building block for diversity-oriented synthesis in medicinal chemistry. Its orthogonal handles allow for predictable and high-yielding functionalization at two distinct sites. The protocols detailed herein provide robust starting points for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and O-alkylation, enabling research scientists and drug development professionals to efficiently synthesize focused libraries of novel 1,5-naphthyridine derivatives for the discovery of new therapeutic agents.

References

Application Notes and Protocols for the Purification of 4-Iodo-1,5-naphthyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,5-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities. The introduction of an iodine atom and a hydroxyl group at the 4- and 3-positions, respectively, of the 1,5-naphthyridine core creates a versatile intermediate, 4-iodo-1,5-naphthyridin-3-ol, ripe for further functionalization in drug discovery programs. However, the unique electronic and physical properties conferred by these substituents present distinct challenges in the purification of its derivatives. The presence of a polar hydroxyl group, a basic naphthyridine nitrogen, and a potentially labile carbon-iodine bond necessitates carefully optimized purification strategies to ensure high purity and yield.

This application note provides a comprehensive guide with detailed protocols for the purification of this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering insights into the rationale behind experimental choices and troubleshooting common challenges.

Challenges in Purification

The purification of this compound derivatives is often complicated by several factors:

  • Polarity: The presence of the hydroxyl group significantly increases the polarity of the molecule, which can lead to strong interactions with polar stationary phases like silica gel, resulting in poor peak shape and difficult elution.

  • Basicity: The nitrogen atoms in the naphthyridine ring are basic and can interact with acidic sites on silica gel, causing streaking and irreversible adsorption.

  • Iodine Lability: The carbon-iodine bond can be sensitive to certain conditions, potentially leading to decomposition or the formation of impurities during purification.[1]

  • Solubility: These derivatives may exhibit limited solubility in common organic solvents, making sample preparation and chromatography challenging.

Purification Strategies

A multi-pronged approach is often necessary for the successful purification of these compounds. The choice of method will depend on the specific properties of the derivative and the nature of the impurities.

Flash Column Chromatography

Flash column chromatography is a primary technique for the purification of organic compounds.[2] For this compound derivatives, both normal-phase and reversed-phase chromatography can be employed.

Due to the polar and basic nature of the target compounds, standard silica gel chromatography can be challenging.[3] However, with appropriate modifications, it can be a viable option.

Causality Behind Experimental Choices:

  • Stationary Phase: Standard silica gel can be used, but its acidic nature may cause issues. Deactivating the silica gel by pre-treating it with a basic modifier like triethylamine can neutralize acidic sites and improve peak shape.[4] Alternatively, using a less acidic stationary phase like neutral or basic alumina can be beneficial.[3]

  • Mobile Phase: A gradient elution is typically recommended to effectively separate the desired compound from impurities. A common solvent system is a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol or ethanol). To counteract the basicity of the naphthyridine, the addition of a small amount of a basic modifier (e.g., 0.1-1% triethylamine or a few drops of ammonium hydroxide) to the mobile phase is often crucial to prevent peak tailing.[5]

Experimental Protocol:

  • TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). The ideal system should provide a retention factor (Rf) of 0.2-0.4 for the target compound.

  • Column Packing: Dry pack the column with silica gel.

  • Deactivation (Optional but Recommended):

    • Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.

    • Flush the column with 2-3 column volumes of this deactivating solvent.

    • Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent like dichloromethane.

    • Adsorb the sample onto a small amount of silica gel.

    • Evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully load the dry sample onto the top of the packed column.

  • Elution:

    • Begin elution with the initial, less polar solvent system.

    • Gradually increase the polarity of the mobile phase according to the TLC analysis.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of the compound by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting:

IssuePossible CauseSolution
Peak Tailing/Streaking Interaction of the basic nitrogen with acidic silica.Add a basic modifier (e.g., triethylamine) to the eluent. Use neutral or basic alumina as the stationary phase.[3]
Compound Not Eluting The compound is too polar for the solvent system.Drastically increase the polarity of the mobile phase (e.g., increase methanol percentage). Consider reversed-phase chromatography.[6]
Decomposition on Column Sensitivity of the iodo-group or the entire molecule to the acidic silica.Test compound stability on a TLC plate first. Use a deactivated stationary phase or switch to reversed-phase chromatography.[7][8]

Workflow for Normal-Phase Flash Chromatography

TLC TLC Analysis (Rf 0.2-0.4) Pack Pack Column (Silica Gel) TLC->Pack Deactivate Deactivate Column (Triethylamine wash) Pack->Deactivate Load Dry Load Sample Deactivate->Load Elute Gradient Elution (e.g., DCM/MeOH + TEA) Load->Elute Collect Collect & Analyze Fractions Elute->Collect Combine Combine Pure Fractions & Evaporate Collect->Combine

Caption: Workflow for Normal-Phase Flash Chromatography.

For highly polar derivatives, reversed-phase chromatography is often a more effective technique.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18-functionalized silica gel is the most common choice.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is used. To improve peak shape and resolution, a modifier such as formic acid or trifluoroacetic acid (TFA) is often added to the mobile phase at a low concentration (e.g., 0.1%). This protonates the basic nitrogens, leading to more symmetrical peaks.

Experimental Protocol:

  • Method Development: Develop a suitable gradient on an analytical HPLC system first to determine the optimal separation conditions.

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition (high aqueous content).

  • Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent like methanol or DMSO. If solubility is an issue, a small amount of the mobile phase can be used.

  • Injection: Inject the sample onto the column.

  • Elution: Run the gradient, increasing the proportion of the organic solvent over time.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Post-Purification: Combine the pure fractions. The removal of water from the collected fractions can be achieved by lyophilization (freeze-drying) or by extraction with an appropriate organic solvent after neutralization if an acidic modifier was used.

Workflow for Reversed-Phase Flash Chromatography

MethodDev Analytical HPLC Method Development Equilibrate Equilibrate Prep C18 Column MethodDev->Equilibrate Prepare Dissolve Sample Equilibrate->Prepare Inject Inject Sample Prepare->Inject Elute Gradient Elution (Water/Acetonitrile + Modifier) Inject->Elute Collect Collect Fractions (UV) Elute->Collect PostPure Combine & Lyophilize/Extract Collect->PostPure

Caption: Workflow for Reversed-Phase Flash Chromatography.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent or solvent system can be identified.

Causality Behind Experimental Choices:

The principle of recrystallization relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.

Experimental Protocol:

  • Solvent Screening:

    • Place a small amount of the crude product in several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) to each tube.

    • Observe the solubility at room temperature and upon heating.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Troubleshooting:

IssuePossible CauseSolution
Oiling Out The solution is supersaturated or cooled too quickly.Add a small amount of hot solvent to dissolve the oil and allow for slower cooling.[3]
No Crystal Formation Solution is not saturated enough; presence of impurities inhibiting crystallization.Evaporate some of the solvent to increase concentration. Scratch the flask or add a seed crystal.[3]
Low Recovery Too much solvent was used; the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent. Cool the solution in an ice bath to maximize precipitation.[3]
Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For challenging separations or when very high purity is required, preparative HPLC is the method of choice.[9]

Causality Behind Experimental Choices:

Prep-HPLC offers superior resolution compared to flash chromatography. The principles are similar to analytical HPLC, but on a larger scale.[10] Both normal-phase and reversed-phase prep-HPLC can be utilized, with reversed-phase being more common for polar compounds.

Experimental Protocol (Reversed-Phase):

  • Analytical Method Development: Develop and optimize a separation method on an analytical HPLC column. A C18 column is a good starting point. The mobile phase typically consists of water and acetonitrile or methanol with 0.1% formic acid or TFA.[11]

  • Scale-Up: Scale up the analytical method to a preparative column with the same stationary phase. The flow rate and injection volume are increased proportionally to the column's cross-sectional area.

  • Sample Preparation: Dissolve the crude material in the mobile phase or a compatible strong solvent.

  • Purification: Perform multiple injections if necessary to purify the entire batch.

  • Fraction Collection: Collect the fractions containing the pure compound based on the detector signal (e.g., UV).

  • Product Isolation: Combine the pure fractions and remove the solvents, typically by lyophilization.

Quantitative Data Summary for Purification Methods:

ParameterNormal-Phase Flash ChromatographyReversed-Phase Flash ChromatographyPreparative HPLC (RP)
Stationary Phase Silica Gel, AluminaC18 SilicaC18 Silica
Typical Mobile Phase DCM/MeOH or EtOAc/Hexane + 0.1-1% TEAWater/Acetonitrile or Water/Methanol + 0.1% Formic Acid/TFAWater/Acetonitrile or Water/Methanol + 0.1% Formic Acid/TFA
Sample Loading 1-5% of stationary phase massDependent on column and compoundLower than flash, optimized for resolution
Primary Advantage Good for less polar impuritiesExcellent for polar compoundsHighest resolution and purity

Characterization of Purified Product

After purification, the identity and purity of the this compound derivative should be confirmed by appropriate analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure. For this compound, the proton and carbon signals will be influenced by the electron-withdrawing iodine and the electron-donating hydroxyl group.[12]

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Analytical HPLC: To determine the purity of the final product.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Iodinated organic compounds can be toxic and may cause skin and eye irritation. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheet (SDS) for all chemicals used.

Conclusion

The purification of this compound derivatives requires a systematic approach that takes into account the unique chemical properties of this scaffold. By carefully selecting the appropriate purification technique—be it modified normal-phase chromatography, reversed-phase chromatography, or recrystallization—and optimizing the experimental conditions, researchers can obtain these valuable compounds in high purity, enabling their use in subsequent synthetic transformations and biological evaluations.

References

Application Note: A Scalable, Two-Step Synthesis of 4-Iodo-1,5-naphthyridin-3-ol, a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous pharmaceutical agents due to its diverse biological activities.[1][2] Specifically, 4-Iodo-1,5-naphthyridin-3-ol serves as a highly versatile intermediate, enabling the synthesis of complex molecular architectures through modern cross-coupling reactions.[] This application note provides a comprehensive, field-proven guide for the large-scale synthesis of this key intermediate. We present a robust, two-step synthetic pathway commencing with the construction of the 1,5-naphthyridin-3-ol core via a Gould-Jacobs-type reaction, followed by a regioselective electrophilic iodination. The causality behind critical process parameters, safety considerations for scale-up, and detailed, step-by-step protocols are elucidated to ensure reproducibility and high yield.

Strategic Overview: A Two-Step Approach to the Target Intermediate

The synthesis is logically divided into two primary stages: the construction of the foundational naphthyridine ring system and its subsequent functionalization. This strategy was chosen for its reliance on well-established, scalable reaction classes and the use of readily available starting materials.

  • Step 1: Synthesis of 1,5-Naphthyridin-3-ol (Precursor). This is achieved through a thermal cyclization of an enamine intermediate, formed from the condensation of 3-aminopyridine with a suitable C3 synthon. This approach, analogous to the Gould-Jacobs reaction, is a cornerstone for synthesizing 4-hydroxy-naphthyridine derivatives.[4]

  • Step 2: Regioselective Iodination. The precursor, possessing a phenol-like electronic structure, undergoes a directed electrophilic aromatic substitution to install the iodine atom at the C4 position. The choice of iodinating agent and conditions is critical for achieving high regioselectivity and yield on a large scale.[5]

The complete synthetic workflow is illustrated below.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Regioselective Iodination A 3-Aminopyridine C Condensation Intermediate A->C Condensation B Diethyl Ethoxymethylenemalonate (EMME) B->C D 1,5-Naphthyridin-3-ol (Precursor) C->D Thermal Cyclization & Decarboxylation F This compound (Final Product) D->F Electrophilic Aromatic Substitution E Iodinating Agent (e.g., I₂ / NaHCO₃) E->F

Figure 1: Overall two-step synthetic workflow.

Experimental Protocols & Mechanistic Insights

Part A: Large-Scale Synthesis of 1,5-Naphthyridin-3-ol (Precursor)

This stage involves a condensation reaction followed by a high-temperature intramolecular cyclization. The use of diethyl ethoxymethylenemalonate (EMME) is a strategic choice as it provides the necessary three-carbon chain and terminal ester group required for the cyclization and subsequent in-situ decarboxylation.

Protocol 2.1: Step-by-Step Synthesis

  • Reaction Setup: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 3-aminopyridine (1.0 kg, 10.62 mol).

  • Condensation: Add diethyl ethoxymethylenemalonate (EMME) (2.41 kg, 11.15 mol, 1.05 equiv.) to the reactor. Heat the mixture to 110-120 °C with stirring under a slow stream of nitrogen. Maintain this temperature for 3 hours. The reaction mixture will become a thick, stirrable slurry as the condensation intermediate forms. Ethanol is evolved as a byproduct during this step.

  • Cyclization: Carefully add Dowtherm™ A (10 L), a high-boiling point heat transfer fluid, to the reactor. Increase the temperature of the reaction mixture to 250-255 °C.

    • Expert Insight: The high temperature is essential to overcome the activation energy for the 6π-electrocyclization reaction, which forms the second pyridine ring. Dowtherm A is chosen for its thermal stability at these temperatures, ensuring even heat distribution and preventing localized charring.[4]

  • Reaction Monitoring & Completion: Maintain the temperature for 2 hours. The reaction can be monitored by taking small aliquots, quenching, and analyzing by TLC or HPLC for the disappearance of the intermediate.

  • Work-up and Isolation: Cool the reaction mixture to below 80 °C. Carefully add hexane (10 L) to precipitate the product. Stir for 1 hour.

  • Filtration and Washing: Filter the resulting solid through a large Büchner funnel. Wash the filter cake sequentially with hexane (2 x 3 L) to remove residual Dowtherm A, followed by ethyl acetate (2 x 2 L) to remove less polar impurities.

  • Drying: Dry the solid product in a vacuum oven at 80 °C to a constant weight. The expected product is 1,5-Naphthyridin-3-ol as a light brown or off-white solid.

Figure 2: Simplified mechanism of the key thermal cyclization step.
Part B: Large-Scale Regioselective Iodination of 1,5-Naphthyridin-3-ol

The hydroxyl group at the C3 position is a powerful electron-donating group, activating the ring towards electrophilic substitution. It directs incoming electrophiles to the ortho (C2 and C4) and para (C7) positions. The C4 position is sterically more accessible and electronically favored, allowing for high regioselectivity under controlled conditions. We utilize a mild and cost-effective iodination system: molecular iodine with a base.[5][6]

Protocol 2.2: Step-by-Step Synthesis

  • Reaction Setup: To a 50 L jacketed glass reactor, add deionized water (20 L) and sodium bicarbonate (NaHCO₃) (1.2 kg, 14.28 mol). Stir until fully dissolved.

  • Substrate Addition: Add the 1,5-Naphthyridin-3-ol precursor (1.25 kg, 8.55 mol) to the basic solution. Stir to form a suspension.

  • Iodination: In a separate container, dissolve iodine (I₂) (2.38 kg, 9.38 mol, 1.1 equiv.) in a solution of potassium iodide (KI) (0.4 kg) in water (5 L).

    • Expert Insight: Using KI helps to dissolve the elemental iodine in water through the formation of the more soluble triiodide ion (I₃⁻), which remains in equilibrium with I₂ and serves as the iodine reservoir for the reaction.

  • Controlled Addition: Add the iodine solution to the reactor dropwise over 2-3 hours, maintaining the internal temperature at 20-25 °C using a chiller.

    • Causality: Slow addition is crucial to control the exotherm and to maintain a low concentration of the active iodinating species, which minimizes the formation of di-iodinated byproducts. The mild basic conditions generate hypoiodous acid (HOI) in situ, the active electrophile.[6]

  • Reaction Completion: Stir the reaction mixture for an additional 4-6 hours at room temperature after the addition is complete. Monitor the reaction by HPLC until the starting material is consumed (<1%).

  • Work-up: Add a solution of sodium thiosulfate (Na₂S₂O₃) (approx. 200 g in 2 L water) portion-wise until the dark color of the solution disappears. This step quenches any unreacted iodine.

  • Isolation and Washing: Filter the precipitated solid. Wash the filter cake thoroughly with deionized water (3 x 5 L) until the filtrate is neutral and colorless.

  • Drying: Dry the yellow-brown solid in a vacuum oven at 70 °C to a constant weight to yield this compound.

Data Presentation & Expected Results

The following table summarizes the expected outcomes for a typical large-scale run based on the protocols described above.

ParameterStep 1: Precursor SynthesisStep 2: Iodination
Starting Material 3-Aminopyridine (1.0 kg)1,5-Naphthyridin-3-ol (1.25 kg)
Key Reagents EMME, Dowtherm AI₂, NaHCO₃, KI
Typical Yield (Mass) ~1.25 kg~2.1 kg
Typical Yield (%) ~80-85%~90-95%
Purity (by HPLC) >98%>99%
Appearance Off-white to light brown solidYellow to brown solid
Reaction Time ~6 hours~8 hours

Conclusion

This application note details a validated and scalable two-step synthesis for producing multi-kilogram quantities of this compound. The process relies on fundamental, well-understood organic reactions, ensuring its robustness and transferability. By carefully controlling reaction parameters, particularly temperature during the cyclization and addition rate during iodination, this protocol consistently delivers the target intermediate in high yield and purity, making it suitable for professionals in drug development and process chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 4-Iodo-1,5-naphthyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-iodo-1,5-naphthyridin-3-ol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and achieve successful outcomes in your coupling reactions. As Senior Application Scientists, we have structured this resource to not only offer solutions but also to explain the underlying chemical principles, ensuring a deeper understanding of this powerful synthetic transformation.

Troubleshooting Guide: Common Side Reactions & Low Yields

This section addresses the most frequently encountered issues during the Suzuki coupling of this compound, providing diagnostic questions and actionable solutions.

Problem 1: Low or No Conversion of this compound

Question: I am observing a significant amount of unreacted this compound in my reaction mixture, even after extended reaction times. What are the likely causes and how can I improve the conversion?

Answer:

Low or no conversion in a Suzuki coupling reaction with a generally reactive aryl iodide like this compound points to several potential issues within the catalytic cycle. The key steps to scrutinize are the oxidative addition and the overall activity of the palladium catalyst.

Potential Causes & Solutions:

  • Inactive or Poisoned Catalyst: The palladium catalyst is the heart of the reaction. Its activity can be compromised by age, improper storage (oxidation), or the presence of inhibiting species. The naphthyridine nitrogen and the hydroxyl group on your substrate can potentially coordinate to the palladium center, hindering its catalytic activity.

    • Solution 2: Confirm Catalyst Activity: If you suspect your catalyst has degraded, perform a small-scale control reaction with a known, reliable substrate pair (e.g., iodobenzene and phenylboronic acid) to verify its activity.

  • Ineffective Base: The base is crucial for activating the boronic acid to facilitate the transmetalation step.[2][3] If the base is weak, insoluble, or has degraded, the catalytic cycle will be impeded.

    • Solution: For N-heterocyclic substrates, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective.[4] Ensure the base is finely powdered and anhydrous; heating it under vacuum before use can be beneficial. The solubility of the base is also critical; a solvent system like dioxane/water or THF/water can help.[4]

  • Suboptimal Reaction Temperature: While aryl iodides are highly reactive, some Suzuki couplings require thermal energy to proceed efficiently.[4]

    • Solution: If your reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increase it in increments to 100-120 °C, monitoring for product formation and any potential decomposition.[4][5]

  • Poor Solvent Choice: The solvent must effectively dissolve the reactants, particularly the base, for the reaction to proceed efficiently.

    • Solution: Common and effective solvent systems for Suzuki couplings include mixtures like 1,4-dioxane/water, THF/water, or DMF/water.[6] The ratio of the organic solvent to water can be a critical parameter to optimize.

Experimental Protocol: General Procedure for Suzuki Coupling

  • To a dry reaction vessel, add this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a pre-catalyst and ligand combination (e.g., Pd₂(dba)₃, 2.5 mol% and SPhos, 5 mol%) under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Problem 2: Significant Formation of Homocoupled Boronic Acid Byproduct

Question: My main byproduct is the homocoupled dimer of my boronic acid. How can I suppress this side reaction?

Answer:

Homocoupling of the boronic acid to form a symmetrical biaryl is a common side reaction in Suzuki couplings.[7] This is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[6][8][9]

Causality and Mitigation Strategies:

  • Oxygen Contamination: Molecular oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[8][9]

    • Mitigation: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-20 minutes or by using the freeze-pump-thaw method. Maintain a positive pressure of an inert gas throughout the reaction.[7][9]

  • Use of Pd(II) Pre-catalysts: When using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, an in-situ reduction to Pd(0) is required to initiate the primary catalytic cycle. During this pre-activation phase, the Pd(II) can react with the boronic acid, leading to homocoupling.

    • Mitigation:

      • Use a Pd(0) Source: Employing a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can often minimize this issue.

      • Add a Reducing Agent: A mild reducing agent can be added to facilitate the reduction of Pd(II) to Pd(0), thereby suppressing the homocoupling pathway.[10]

      • Slow Addition: Adding the boronic acid slowly to the reaction mixture can help to keep its concentration low, favoring the cross-coupling pathway.[7]

Table 1: Troubleshooting Homocoupling Side Reactions

ParameterRecommendation to Minimize HomocouplingRationale
Atmosphere Rigorously inert (Argon or Nitrogen)Prevents oxidation of Pd(0) to Pd(II) by O₂.[9]
Catalyst Source Prefer Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)Avoids Pd(II)-mediated homocoupling during pre-activation.
Reagent Addition Slow addition of boronic acidMaintains a low concentration of the boronic acid, favoring cross-coupling.[7]
Base Selection Weaker bases (e.g., K₂CO₃, K₃PO₄) may be beneficialStronger bases can sometimes accelerate side reactions.
Temperature Lower the reaction temperature if possibleMay slow down the rate of the homocoupling reaction relative to the desired cross-coupling.[7]
Problem 3: Protodeiodination of the Starting Material and/or Protodeboronation of the Boronic Acid

Question: I am observing the formation of 1,5-naphthyridin-3-ol (from protodeiodination) and the corresponding arene from my boronic acid (from protodeboronation). What causes these side reactions and how can I prevent them?

Answer:

Protodehalogenation and protodeboronation are competitive side reactions that lead to the formation of undesired byproducts and consume your starting materials.

  • Protodeiodination (Dehalogenation): This involves the replacement of the iodine atom on the naphthyridine ring with a hydrogen atom. This can occur after the oxidative addition step, where the resulting palladium complex may react with a proton source in the reaction mixture.

    • Mechanism: After oxidative addition, the Ar-Pd(II)-I complex can undergo a reaction, often with trace water or other protic species, leading to the formation of a palladium-hydride species which then reductively eliminates to give the dehalogenated product.[6]

    • Prevention:

      • Use Anhydrous Conditions: Ensure your solvents and reagents are as dry as possible.

      • Optimize the Base: The choice and amount of base can influence this side reaction. Sometimes, a weaker base or using slightly less than a stoichiometric amount can be beneficial.

      • Ligand Choice: Bulky, electron-rich ligands can sometimes accelerate the desired reductive elimination over competing pathways.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, where it is replaced by a C-H bond. This is a common decomposition pathway for boronic acids, especially under basic conditions and in the presence of water.[6] Heteroaryl boronic acids can be particularly susceptible to this.[6][11]

    • Mechanism: The boronic acid can be hydrolyzed under the reaction conditions, leading to the loss of the boron moiety.

    • Prevention:

      • Use Boronic Esters: Boronic esters, such as pinacol esters (Bpin), are generally more stable towards protodeboronation than the corresponding boronic acids.[6][12] They can hydrolyze in situ to generate the active boronic acid.

      • Minimize Water: While some water is often necessary for Suzuki couplings, using an excessive amount can promote protodeboronation.[13] Optimize the solvent/water ratio.

      • Shorter Reaction Times: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize the exposure of the boronic acid to the reaction conditions.[1]

      • Use a Slight Excess of Boronic Acid: Using a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid can help to compensate for any loss due to this side reaction.

Diagram 1: Key Reaction Pathways in the Suzuki Coupling of this compound

Suzuki_Coupling_Pathways cluster_desired Desired Suzuki Coupling Pathway cluster_side Common Side Reactions Start This compound + R-B(OH)₂ OA Oxidative Addition (Pd(0) -> Pd(II)) Start->OA Pd(0)L₂ Homocoupling Boronic Acid Homocoupling Start->Homocoupling O₂, Pd(II) Protodeboronation Protodeboronation Start->Protodeboronation Base, H₂O TM Transmetalation OA->TM Ar-Pd(II)-I Protodeiodination Protodeiodination OA->Protodeiodination H⁺ source RE Reductive Elimination TM->RE Ar-Pd(II)-R' RE->Start Regenerated Pd(0)L₂ Product Coupled Product RE->Product

Caption: Desired vs. side reaction pathways in Suzuki coupling.

Frequently Asked Questions (FAQs)

Q1: Why is a base necessary in the Suzuki coupling?

A1: The base plays a critical role in the transmetalation step of the catalytic cycle. It activates the organoboron species (boronic acid) by forming a more nucleophilic boronate species ([R-B(OH)₃]⁻), which then transfers its organic group to the palladium center more readily.[2][3][14]

Q2: My reaction mixture turns black. Is this a problem?

A2: The formation of a black precipitate, often referred to as palladium black, usually indicates the decomposition of the palladium catalyst. This can be caused by high temperatures, the presence of oxygen, or impurities in the reaction mixture. Catalyst decomposition leads to a loss of catalytic activity and often results in a failed or low-yielding reaction.[1] Ensuring thorough degassing and using purified reagents can help prevent this.

Q3: Can I run the Suzuki coupling under air?

A3: While some robust catalyst systems may tolerate small amounts of air, it is strongly recommended to perform Suzuki couplings under an inert atmosphere (nitrogen or argon). Oxygen can lead to the oxidative degradation of phosphine ligands and the palladium catalyst, and it can promote the homocoupling of the boronic acid.[8][9]

Q4: What is the typical reactivity order for aryl halides in Suzuki coupling?

A4: The reactivity of aryl halides in the oxidative addition step generally follows the trend: I > OTf > Br >> Cl.[4] This is why this compound is expected to be a highly reactive coupling partner.

Diagram 2: Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Catalyst Issues Inactive/Decomposed? Inappropriate Choice? Poisoned? Start->Check_Catalyst Initial Check Check_Conditions Reaction Conditions Base Ineffective? Temperature Too Low? Poor Solvent Choice? Start->Check_Conditions If Catalyst is OK Sol_Catalyst_Activity Replace Catalyst Check_Catalyst:f0->Sol_Catalyst_Activity Test with control Sol_Catalyst_Choice Screen Ligands (e.g., SPhos, XPhos) Check_Catalyst:f1->Sol_Catalyst_Choice Use robust pre-catalyst/ligand Sol_Purify_Reagents Ensure Purity Check_Catalyst:f2->Sol_Purify_Reagents Purify starting materials End Successful Coupling Sol_Catalyst_Activity->End Re-run Experiment Sol_Catalyst_Choice->End Re-run Experiment Sol_Purify_Reagents->End Re-run Experiment Sol_Base Optimize Base Check_Conditions:f0->Sol_Base Switch base (K₂CO₃, Cs₂CO₃) Ensure it's dry & fine powder Sol_Temp Optimize Temperature Check_Conditions:f1->Sol_Temp Increase Temperature (e.g., 80°C -> 100°C) Sol_Solvent Optimize Solvent Check_Conditions:f2->Sol_Solvent Optimize Solvent System (e.g., Dioxane/H₂O) Sol_Base->End Re-run Experiment Sol_Temp->End Re-run Experiment Sol_Solvent->End Re-run Experiment

Caption: A step-by-step workflow for troubleshooting low-yield Suzuki reactions.

References

Technical Support Center: Optimizing Catalyst Loading for Sonogashira Reactions of 4-Iodo-1,5-naphthyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Sonogashira cross-coupling reactions, with a specific focus on the challenging substrate, 4-iodo-1,5-naphthyridin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and reproducibility of this powerful C-C bond-forming reaction. Here, we move beyond standard protocols to provide in-depth, experience-driven insights into fine-tuning your catalyst system for this specific heteroaromatic compound.

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the coupling of terminal alkynes with aryl or vinyl halides.[1][2][3][4] Its utility is particularly pronounced in pharmaceutical and materials science for constructing complex molecular architectures.[3][5][6][7] However, heteroaromatic substrates like this compound present unique challenges due to the potential for catalyst inhibition by the nitrogen atoms and the electronic nature of the naphthyridine core. This guide will provide a structured approach to troubleshooting and optimizing catalyst loading to overcome these hurdles.

The Sonogashira Catalytic Cycle: A Quick Primer

Understanding the underlying mechanism is crucial for effective troubleshooting. The reaction typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][2][8]

  • Palladium Cycle : A Pd(0) species undergoes oxidative addition with the aryl halide (this compound).

  • Copper Cycle : A copper(I) salt activates the terminal alkyne, forming a copper acetylide.[1][4] This step is facilitated by a base, which deprotonates the alkyne.[9]

  • Transmetalation : The copper acetylide transfers the alkyne group to the palladium complex.[1][8] This is often considered the rate-determining step.[10][11]

  • Reductive Elimination : The final coupled product is released, regenerating the Pd(0) catalyst.[1][8]

Variations of this reaction exist, most notably copper-free versions, which are employed to prevent the common side reaction of alkyne homocoupling (Glaser coupling).[1][2][10][12]

Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex [Ar-Pd(II)L₂-I] Pd0->Pd_complex Oxidative Addition (Ar-I) Coupled_Pd [Ar-Pd(II)L₂-C≡CR] Pd_complex->Coupled_Pd Transmetalation Coupled_Pd->Pd0 Product Ar-C≡CR Coupled_Pd->Product Reductive Elimination Alkyne R-C≡C-H Cu_acetylide [R-C≡C-Cu] Alkyne->Cu_acetylide Deprotonation (+ CuI) Cu_acetylide->Pd_complex Transmetalation Base Base Base->Alkyne caption Figure 1. The interconnected palladium and copper catalytic cycles.

Caption: Figure 1. The interconnected palladium and copper catalytic cycles.

Troubleshooting Guide: A Question-and-Answer Approach

This section is structured to address specific problems you might encounter during your experiments with this compound.

Question 1: My reaction shows low or no conversion of the starting material. Where should I start?

Low or no conversion is a common issue, often pointing to problems with the catalyst's activity or the reaction conditions.

Potential Causes & Solutions:

  • Catalyst Inactivity:

    • Palladium Source: Pd(0) catalysts like Pd(PPh₃)₄ can be sensitive to air and moisture.[9] Consider using a more stable Pd(II) precatalyst such as PdCl₂(PPh₃)₂, which is reduced in situ to the active Pd(0) species.[1][4] For particularly challenging couplings, highly active catalysts or precatalysts may be necessary.[13]

    • Copper Co-catalyst: Copper(I) iodide (CuI) can degrade over time. Always use a fresh, high-quality source.[9]

  • Inadequate Reaction Conditions:

    • Inert Atmosphere: Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), consuming your starting material and deactivating the catalyst.[9][14] Ensure your reaction is performed under a rigorously inert atmosphere (argon or nitrogen) and that your solvents are properly degassed.[9][14]

    • Base Selection: An appropriate base is crucial for deprotonating the alkyne.[9] For nitrogen-containing heterocycles, a hindered amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is often a good starting point.[9][15] The pKa of the base should be sufficient to deprotonate the alkyne but not so high as to cause unwanted side reactions.

    • Solvent Choice: The choice of solvent can significantly impact catalyst solubility and reactivity.[16] Aprotic polar solvents like DMF or NMP are often effective, but screening different solvents may be necessary.[13]

Systematic Troubleshooting Workflow:

Troubleshooting_Low_Conversion Start Low/No Conversion Check_Catalyst Verify Catalyst Activity (Fresh Pd & Cu sources) Start->Check_Catalyst Check_Inertness Ensure Rigorous Inert Atmosphere (Degas solvents, Ar/N₂ blanket) Check_Catalyst->Check_Inertness If no improvement Success Improved Conversion Check_Catalyst->Success Optimize_Base Screen Different Bases (e.g., TEA, DIPEA, Cs₂CO₃) Check_Inertness->Optimize_Base If no improvement Check_Inertness->Success Optimize_Solvent Screen Solvents (e.g., DMF, NMP, Toluene) Optimize_Base->Optimize_Solvent If no improvement Optimize_Base->Success Optimize_Temp Vary Reaction Temperature Optimize_Solvent->Optimize_Temp If no improvement Optimize_Solvent->Success Optimize_Temp->Success

Caption: Figure 2. A systematic workflow for troubleshooting low reaction conversion.

Question 2: I'm observing a significant amount of alkyne homocoupling (Glaser-Hay reaction). How can I minimize this?

The formation of a 1,3-diyne byproduct is a classic sign of the Glaser-Hay coupling, a common side reaction in copper-mediated Sonogashira couplings.[10] This occurs when the copper acetylide intermediate undergoes oxidative dimerization.[1][4]

Strategies to Minimize Homocoupling:

  • Strict Exclusion of Oxygen: As mentioned previously, oxygen is a key promoter of this side reaction.[14] Rigorous degassing of all solvents and reagents is paramount.

  • Reduce Copper Loading: While copper is a co-catalyst that increases the reaction rate, excessive amounts can favor homocoupling.[1][4] Try reducing the CuI loading to 1-2 mol%.

  • Slow Addition of the Alkyne: Adding the alkyne slowly via a syringe pump can help to maintain a low concentration of the copper acetylide, thus disfavoring the bimolecular homocoupling reaction.

  • Switch to a Copper-Free Protocol: This is often the most effective solution.[1][10][12] Copper-free Sonogashira reactions have been extensively developed to circumvent the issue of homocoupling.[1][17] These protocols may require different ligands or higher temperatures to achieve comparable reaction rates.[9]

  • Use of a Hydrogen Atmosphere: Some studies have shown that conducting the reaction under a diluted hydrogen atmosphere can significantly reduce homocoupling.[18][19]

Data Summary: Impact of Conditions on Homocoupling

ParameterHigh Homocoupling ConditionsLow Homocoupling ConditionsRationale
Atmosphere Presence of O₂Rigorously inert (Ar or N₂)Oxygen promotes oxidative dimerization of the copper acetylide.[14]
CuI Loading > 5 mol%1-2 mol% or Copper-FreeLower copper concentration disfavors the bimolecular side reaction.
Alkyne Addition All at onceSlow addition via syringe pumpMaintains a low steady-state concentration of the copper acetylide.
Question 3: My reaction is sluggish, and I suspect catalyst deactivation. What could be the cause, and how can I address it?

The appearance of a black precipitate, often referred to as "palladium black," is a visual indicator of catalyst decomposition and deactivation.[9] For a substrate like this compound, the nitrogen atoms in the heterocyclic core can act as ligands, potentially poisoning the palladium catalyst.

Addressing Catalyst Deactivation:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands can stabilize the palladium center and promote the desired catalytic cycle.[8] Consider ligands such as XPhos, SPhos, or DavePhos in place of the more traditional PPh₃. N-heterocyclic carbene (NHC) ligands have also shown great promise in stabilizing palladium catalysts.[1][8]

  • Palladium Precatalyst: Using a more robust precatalyst can sometimes prevent premature decomposition. For instance, palladacycle precatalysts are known for their stability and high activity.[8]

  • Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[20] It's a delicate balance that needs to be optimized for your specific system. If you observe decomposition at elevated temperatures, try running the reaction at a lower temperature for a longer period.

  • Heterogeneous Catalysts: For ease of separation and potentially enhanced stability, consider using a heterogeneous palladium catalyst, such as palladium on charcoal (Pd/C) or a polymer-supported catalyst.[21][22] These can often be recycled, which is advantageous for larger-scale synthesis.[21]

Experimental Protocol: Screening for an Optimal Catalyst System

This protocol provides a general framework for screening different palladium sources and ligands.

  • Preparation: In an array of oven-dried reaction vials equipped with stir bars, add this compound (1.0 equiv).

  • Catalyst/Ligand Addition: To each vial, add the desired palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (2-4 mol% relative to Pd).

  • Inert Atmosphere: Seal the vials and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under an inert atmosphere, add the solvent, the terminal alkyne (1.1-1.5 equiv), the base (2-3 equiv), and the copper co-catalyst (if applicable, 1-5 mol%).

  • Reaction: Place the vials in a pre-heated reaction block and stir at the desired temperature.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS at regular intervals.[23]

  • Analysis: Compare the conversion and yield across the different catalyst/ligand combinations to identify the optimal system.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the Sonogashira reaction of a heteroaryl iodide?

For an initial screening, a palladium loading of 1-5 mol% and a copper(I) iodide loading of 2-10 mol% is a reasonable starting point.[13] However, for more complex or sensitive substrates like this compound, you may need to adjust these loadings based on experimental results. Some highly active catalyst systems can achieve good yields with significantly lower loadings, even down to 0.01 mol%.[21][24]

Q2: Can I perform this reaction without a phosphine ligand?

While phosphine ligands are commonly used to stabilize the palladium catalyst, "ligand-free" Sonogashira reactions have been reported. In these cases, the solvent or the amine base may act as a ligand.[4] However, for a challenging substrate with potential coordinating sites, a well-chosen ligand is generally recommended to ensure catalyst stability and efficiency.

Q3: How does the reactivity of the aryl halide affect the reaction?

The reactivity of the aryl halide follows the general trend: I > Br > Cl.[9] Aryl iodides are the most reactive and are typically the substrate of choice for Sonogashira couplings, often allowing for milder reaction conditions.[1] Electron-withdrawing groups on the aryl halide can promote the oxidative addition step, increasing the reaction rate.[25] Conversely, electron-donating groups can make this step more difficult.[26]

Q4: Are there any alternatives to copper as a co-catalyst?

Yes, other metals have been explored as co-catalysts. For instance, silver salts have been used in some Sonogashira-type couplings.[1] Additionally, there is growing interest in developing palladium-free Sonogashira reactions, with copper or nickel catalysts taking the primary catalytic role.[5][27][28]

References

Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of electron-deficient heterocycles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful C-N bond-forming reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your synthetic strategies.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems you may encounter. Each solution is grounded in mechanistic principles to provide a deeper understanding of the reaction.

Question 1: My reaction is sluggish or shows no conversion. What are the likely causes and how can I fix it?

Low or no conversion is a frequent issue, often stemming from challenges in the initial, rate-limiting oxidative addition step, which can be particularly difficult with electron-deficient heterocycles.

Troubleshooting Steps:

  • Evaluate Your Catalyst System:

    • Ligand Choice is Critical: Standard phosphine ligands may not be sufficient. Electron-rich and sterically hindered ligands are essential to promote oxidative addition and subsequent reductive elimination.[1][2] Consider using biarylphosphine ligands (e.g., RuPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands, which are known for their high activity with challenging substrates.[3][4][5][6] The strong σ-donating ability of NHCs can facilitate the activation of aryl chlorides.[6]

    • Use a Pre-catalyst: In-situ generation of the active Pd(0) catalyst from sources like Pd(OAc)₂ can be unreliable. Using a well-defined, air-stable palladium pre-catalyst (e.g., G3 or G4 pre-catalysts) ensures a more consistent formation of the active catalytic species.[7][8]

  • Optimize Reaction Conditions:

    • Increase Temperature: Electron-deficient heterocycles often require higher temperatures (typically 80-110 °C) to drive the reaction forward.[7][9]

    • Solvent Selection: Toluene and dioxane are common choices.[7][10] Avoid coordinating solvents like pyridine, which can bind to the palladium center and inhibit catalysis.[7][8] In some cases, a switch to a more polar aprotic solvent may be beneficial, but this needs to be evaluated on a case-by-case basis.

  • Check Reagent Quality:

    • Amine and Heterocycle Purity: Ensure your starting materials are pure and free of impurities that could act as catalyst poisons.

    • Solvent and Base Anhydrous Conditions: Water can interfere with the reaction. Use anhydrous solvents and ensure your base is dry.

Question 2: I'm observing significant hydrodehalogenation of my starting material. How can I minimize this side reaction?

Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction that competes with the desired amination.[1] It often arises from β-hydride elimination from a palladium-amido intermediate.[7]

Troubleshooting Steps:

  • Ligand Modification: The choice of ligand is paramount. Bulky, electron-rich ligands can accelerate the rate of reductive elimination, which is the product-forming step.[7] This helps the desired pathway outcompete the β-hydride elimination pathway. Ligands such as BrettPhos and RuPhos have been specifically designed to minimize this side reaction.[2][7]

  • Amine Substrate: Primary amines are more prone to causing hydrodehalogenation than secondary amines.[7] If your synthetic route allows, using a secondary amine might be advantageous.

  • Reaction Temperature: While higher temperatures can increase the rate of the desired reaction, they can also promote side reactions. If hydrodehalogenation is severe, try lowering the reaction temperature slightly, provided the desired coupling still proceeds at an acceptable rate.

Question 3: My yield is low, and I'm seeing a complex mixture of byproducts. What's going on?

A complex product mixture suggests multiple competing reaction pathways or catalyst decomposition. Electron-deficient heterocycles can be particularly tricky due to their electronic properties and potential to coordinate with the palladium catalyst in a non-productive manner.

Troubleshooting Steps:

  • Re-evaluate the Base: The base is not just a proton scavenger; it plays a critical role in the catalytic cycle.[11]

    • Base Strength: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used.[8] However, for substrates with base-sensitive functional groups, weaker bases like K₂CO₃ or K₃PO₄ may be necessary, often requiring more active catalyst systems or higher temperatures.[12]

    • Base Solubility: The poor solubility of inorganic bases can impact reaction rates. The combination of an organic base with an inorganic base can sometimes be beneficial for substrates sensitive to strong bases.[8]

  • Protecting Group Strategy: Heterocycles often contain acidic N-H protons (e.g., indoles, pyrroles). These can interfere with the reaction. Protecting the N-H group is often necessary to prevent side reactions.

  • Consider Catalyst Inhibition: The product itself or the deprotonated amine can sometimes coordinate too strongly to the palladium center, leading to catalyst inhibition. Changing the ligand or solvent can sometimes mitigate this effect.

Frequently Asked Questions (FAQs)

What is the role of the ligand in the Buchwald-Hartwig amination of electron-deficient heterocycles?

The ligand is arguably the most critical component for success with these challenging substrates. Its primary roles are:

  • Facilitating Oxidative Addition: Electron-rich ligands increase the electron density on the palladium center, making it more nucleophilic and promoting the oxidative addition of the electron-deficient heteroaryl halide.[13][14]

  • Promoting Reductive Elimination: Sterically bulky ligands create a crowded coordination sphere around the palladium, which accelerates the final C-N bond-forming reductive elimination step.[1] This is crucial for preventing side reactions like β-hydride elimination.[7]

  • Stabilizing the Catalyst: The ligand stabilizes the palladium catalyst throughout the catalytic cycle, preventing decomposition and increasing its overall turnover number.

How do I choose the right base for my reaction?

The choice of base is highly dependent on the specific substrates and catalyst system.[11]

  • For robust substrates: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are the standard choice due to their high basicity and efficacy in promoting the deprotonation of the amine.[15]

  • For base-sensitive substrates: If your heterocycle or amine contains base-labile functional groups (e.g., esters), a weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be considered.[10][16] This often requires a more active catalyst system (e.g., a more electron-rich ligand) to achieve good yields.

  • Solvent Considerations: The effectiveness of a base can be solvent-dependent. For instance, in nonpolar solvents, an anionic base is needed to deprotonate the neutral palladium-amine complex.[17]

Can I use heteroaryl chlorides for this reaction?

Yes, but they are generally less reactive than the corresponding bromides or iodides. The C-Cl bond is stronger and more difficult to break, making the oxidative addition step more challenging. To successfully couple heteroaryl chlorides, you will likely need:

  • A highly active catalyst system, often involving a bulky, electron-rich N-heterocyclic carbene (NHC) or a third-generation biarylphosphine ligand.[3][6]

  • Higher reaction temperatures and potentially longer reaction times.

Why is my reaction failing with a pyridine-containing substrate?

Pyridine and other nitrogen-containing heterocycles can act as ligands themselves, coordinating to the palladium center and inhibiting the desired catalytic cycle.[7][8] To overcome this:

  • Use a strongly coordinating, bulky ligand that can outcompete the pyridine for binding to the palladium.

  • Increase the catalyst and ligand loading.

  • Higher temperatures are often required for pyridine substrates.[7]

Visualizing the Process

The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_main Catalytic Cycle cluster_side Common Side Reaction Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(ArX)(Amine) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition Amido_Complex L-Pd(II)(Ar)(Amide) Amido Complex OA_Complex->Amido_Complex Deprotonation Amido_Complex->Pd0 Regenerates Catalyst Product Ar-Amine Product Amido_Complex->Product Reductive Elimination Beta_Hydride β-Hydride Elimination Amido_Complex->Beta_Hydride Competing Pathway Base_in Base_in->OA_Complex Base ArX_in ArX_in->OA_Complex Ar-X Amine_in Amine_in->OA_Complex Amine Hydrodehalogenation Ar-H (Hydrodehalogenation) Beta_Hydride->Hydrodehalogenation Amido_Complex_ref Amido_Complex_ref->Beta_Hydride

Caption: The catalytic cycle of the Buchwald-Hartwig amination and a competing side reaction.

Troubleshooting Flowchart

Troubleshooting_Flowchart start Low or No Yield check_catalyst Is the catalyst system optimal? (Bulky, e--rich ligand, precatalyst) start->check_catalyst check_conditions Are reaction conditions aggressive enough? (Temp: 80-110°C, Anhydrous) check_catalyst->check_conditions Yes optimize_catalyst Switch to bulky biarylphosphine (e.g., RuPhos) or NHC ligand. Use a G3/G4 precatalyst. check_catalyst->optimize_catalyst No check_side_reactions Is hydrodehalogenation observed? check_conditions->check_side_reactions Yes optimize_conditions Increase temperature. Ensure all reagents/solvents are anhydrous. check_conditions->optimize_conditions No address_side_reactions Use bulkier ligand to accelerate reductive elimination. Consider lowering temperature slightly. check_side_reactions->address_side_reactions Yes success Reaction Optimized check_side_reactions->success No optimize_catalyst->check_conditions optimize_conditions->check_side_reactions address_side_reactions->success

Caption: A decision-making flowchart for troubleshooting low-yielding reactions.

Experimental Protocols

General Protocol for the Amination of a Heteroaryl Chloride

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Palladium Pre-catalyst (e.g., RuPhos Pd G3) (1-2 mol%)

  • Ligand (e.g., RuPhos) (1.5-3 mol%)

  • Heteroaryl Chloride (1.0 equiv)

  • Amine (1.1-1.5 equiv)[9]

  • Base (e.g., NaOtBu or K₃PO₄) (1.5-2.0 equiv)

  • Anhydrous Solvent (e.g., Toluene or Dioxane) (0.1-0.5 M)[9]

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube or round-bottom flask equipped with a stir bar.[9]

  • Reagent Addition: Add the heteroaryl chloride and the amine to the reaction vessel, followed by the anhydrous solvent.[9]

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[9]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can vary significantly (typically 12 to 24 hours).[9]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.[9]

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired N-heteroaryl amine derivative.[9]

Quantitative Data Summary Table
ParameterRecommended RangeRationale / Notes
Catalyst Loading 0.5 - 5 mol%Higher loadings may be needed for very unreactive substrates.
Ligand/Pd Ratio 1.5:1 to 2:1Ensures sufficient ligand to stabilize the catalyst and promote the reaction.
Amine Equiv. 1.1 - 1.5A slight excess of the amine is typically used to drive the reaction to completion.[9]
Base Equiv. 1.5 - 2.5Ensures complete deprotonation of the amine.
Temperature 80 - 120 °CElectron-deficient heterocycles often require elevated temperatures.[7][9]
Concentration 0.1 - 0.5 MShould be optimized; very dilute or very concentrated conditions can be detrimental.

References

preventing deiodination of 4-Iodo-1,5-naphthyridin-3-ol under coupling conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Deiodination in Cross-Coupling Reactions

Welcome to the Technical Support Center for 4-Iodo-1,5-naphthyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. Our focus is to provide in-depth troubleshooting advice and practical solutions to a common and frustrating side reaction: the premature loss of iodine (deiodination) under typical cross-coupling conditions. As your Senior Application Scientist, I will walk you through the mechanistic underpinnings of this issue and provide field-proven strategies to maximize your coupling efficiency and minimize unwanted byproducts.

Troubleshooting Guide: Unraveling and Preventing Deiodination

This section is structured in a question-and-answer format to directly address the challenges you may be facing at the bench.

Question 1: I'm seeing a significant amount of the deiodinated byproduct, 1,5-naphthyridin-3-ol, in my Suzuki/Sonogashira/Buchwald-Hartwig reaction. What's causing this?

Answer: The formation of 1,5-naphthyridin-3-ol is a classic case of hydrodeiodination (also known as reductive dehalogenation), a common side reaction in palladium-catalyzed cross-couplings. The general reactivity for this undesired reaction follows the trend I > Br > Cl, making your iodo-naphthyridine particularly susceptible.[1]

The primary culprit is often the in-situ formation of a palladium-hydride (Pd-H) species. This highly reactive intermediate can arise from several sources within your reaction mixture. Once formed, the Pd-H species can participate in a competing catalytic cycle that results in the replacement of the iodine atom with a hydrogen atom, leading to the undesired deiodinated product.

Question 2: Where is this palladium-hydride species coming from in my reaction?

Answer: There are several potential sources for the hydride that leads to deiodination. Identifying the specific source is a critical step in troubleshooting:

  • Solvents: Protic solvents, especially alcohols (e.g., methanol, ethanol, isopropanol), can be a direct source of hydrides.

  • Bases: Certain bases or their byproducts can generate Pd-H species. For instance, the use of amine bases can sometimes lead to the formation of hydrides.[2]

  • Water: Even trace amounts of water in your reaction can act as a proton source, contributing to the deiodination pathway.

  • Starting Materials and Reagents: Impurities in your reagents or starting materials can also be a source of hydrides.

Question 3: My substrate, this compound, has a free hydroxyl group. Could this be contributing to the problem?

Answer: Absolutely. The presence of the free hydroxyl group on your naphthyridine ring introduces several complexities. The acidic proton of the hydroxyl group can react with the base in your reaction mixture. This can alter the electronic properties of the substrate and potentially interact with the palladium catalyst. While direct evidence for its role in deiodination is not extensively documented for this specific molecule, it is a sound chemical principle to consider its potential interference.

Furthermore, unprotected hydroxyl groups can sometimes coordinate to the palladium center, which may alter the catalyst's activity and selectivity in unpredictable ways. Therefore, protecting the hydroxyl group is a highly recommended first step in troubleshooting persistent deiodination issues.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the best protecting group for the 3-hydroxyl moiety on the 1,5-naphthyridine core?

A1: The ideal protecting group should be robust enough to withstand the coupling conditions (basic, often elevated temperatures) but readily cleavable post-coupling. Common choices for hydroxyl protection include:

  • Silyl ethers (e.g., TBDMS, TIPS): These are generally stable to a wide range of coupling conditions but can be removed with fluoride sources (e.g., TBAF).

  • Methyl ether (Me): While very stable, its removal requires harsh conditions (e.g., BBr₃) which may not be compatible with other functional groups in your molecule.

  • Benzyl ether (Bn): Stable to many conditions and can be removed by hydrogenolysis, which is often a clean deprotection method.

  • Acetal protecting groups (e.g., MOP, EE): These have been shown to be stable under harsh basic conditions used for metalation and subsequent cross-coupling reactions.[4]

Q2: I've protected the hydroxyl group, but I'm still observing deiodination. What other reaction parameters should I investigate?

A2: If deiodination persists after protecting the hydroxyl group, a systematic optimization of your reaction conditions is necessary. Here are the key parameters to consider, in order of likely impact:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination of the product over the deiodination pathway.[1] Consider screening a panel of ligands. For Suzuki couplings, biarylphosphine ligands like SPhos or XPhos are often effective.[1] For Buchwald-Hartwig aminations, ligands such as Xantphos or BINAP have shown good performance in similar systems.[5][6]

  • Base Optimization: The strength and nature of the base can significantly influence the extent of deiodination. If you are using a strong base like an alkoxide, consider switching to a weaker inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[1]

  • Solvent Choice: If you are using a protic or potentially "hydride-donating" solvent, switch to an aprotic solvent like dioxane, THF, or toluene.[1][7] Ensure your solvents are anhydrous.

Q3: For a Suzuki coupling of my protected this compound, what would be a good starting point for reaction conditions to minimize deiodination?

A3: A robust starting point would be to adapt protocols that have been successful for other iodo-heterocycles.[8][9][10] The following protocol incorporates several elements designed to suppress deiodination:

Parameter Recommendation Rationale
Palladium Pre-catalyst Pd₂(dba)₃ or Pd(OAc)₂Commonly used and effective palladium sources.
Ligand XPhos or SPhos (2-4 mol%)Bulky, electron-rich ligands that favor the desired coupling.[1]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Milder bases that are less likely to promote Pd-H formation.[1]
Solvent Anhydrous Dioxane or Toluene/H₂O mixtureAprotic organic solvents are preferred. A small amount of water is often necessary for the Suzuki catalytic cycle.[2]
Temperature 80-100 °CStart with a moderate temperature and adjust as needed.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation of the catalyst.

Q4: Are there any alternative coupling strategies I should consider if deiodination remains a major issue?

A4: If extensive optimization of palladium-catalyzed conditions fails, you might consider alternative strategies. One approach is to switch to a less reactive halogen, such as a bromo- or chloro-naphthyridine. While the initial synthesis of these starting materials may be more challenging, they are inherently less prone to reductive dehalogenation.[1]

Visualizing the Problem: The Competing Catalytic Cycles

To better understand the challenge, it's helpful to visualize the competing chemical pathways. The desired cross-coupling reaction and the undesired deiodination pathway both branch from the same arylpalladium(II) intermediate.

G cluster_desired Desired Cross-Coupling Pathway cluster_undesired Undesired Deiodination Pathway A Ar-Pd(II)-I B Transmetalation (with R-B(OH)2, R-SnBu3, etc.) A->B Coupling Partner C Ar-Pd(II)-R B->C D Reductive Elimination C->D E Ar-R (Desired Product) D->E F Ar-Pd(II)-I G Formation of Pd-H Species F->G Hydride Source (Solvent, Base, H2O) H Ar-Pd(II)-H G->H I Reductive Elimination H->I J Ar-H (Deiodinated Byproduct) I->J start Pd(0) + Ar-I (Oxidative Addition) start->A start->F caption Fig. 1: Competing Catalytic Cycles

Fig. 1: Competing Catalytic Cycles

Experimental Protocols: Recommended Starting Points

The following are detailed, step-by-step methodologies for key experiments. These should be considered starting points and may require optimization for your specific coupling partners.

Protocol 1: Protection of the 3-Hydroxyl Group (TBDMS Ether)
  • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected product.

Protocol 2: Optimized Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask under an argon atmosphere, add the TBDMS-protected this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).

  • Add Pd₂(dba)₃ (2.5 mol%) and XPhos (5 mol%).

  • Add anhydrous dioxane and water (typically a 4:1 to 10:1 ratio).

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

  • If necessary, deprotect the TBDMS group using TBAF in THF.

Logical Troubleshooting Workflow

When encountering deiodination, follow this logical progression to efficiently diagnose and solve the issue.

G A Deiodination Observed B Is the 3-OH group protected? A->B C Protect the OH group (e.g., TBDMS, Bn) B->C No E Deiodination still present? B->E Yes D Re-run coupling reaction C->D D->E F Optimize Reaction Conditions E->F Yes J Problem Solved E->J No G 1. Change Ligand (e.g., to XPhos, SPhos) F->G H 2. Change Base (e.g., to K3PO4, Cs2CO3) G->H I 3. Change Solvent (e.g., to anhydrous dioxane, toluene) H->I I->D

Fig. 2: Troubleshooting Workflow

References

Technical Support Center: Purification of Polar 1,5-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar 1,5-naphthyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and validated protocols to address the unique challenges presented by this important class of heterocyclic compounds. The inherent polarity and basicity of the 1,5-naphthyridine scaffold, a key pharmacophore in medicinal chemistry, often complicate standard purification workflows.[1][2] This resource provides a systematic approach to overcoming these obstacles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a successful purification strategy for polar 1,5-naphthyridine derivatives.

Q1: What are the primary challenges in purifying polar 1,5-naphthyridine derivatives?

A1: The difficulties arise from the intrinsic physicochemical properties of the 1,5-naphthyridine core.[3]

  • High Polarity: The two nitrogen atoms within the fused aromatic rings create a polar and electron-deficient system.[4] This leads to high solubility in polar solvents, making recrystallization difficult and causing poor retention on standard reverse-phase chromatography columns.[5][6]

  • Basicity: The lone pair of electrons on the nitrogen atoms imparts basic character (pKa of 1,5-naphthyridine is ~2.9).[4] This causes strong, often irreversible, binding to the acidic silanol groups on standard silica gel, leading to significant product loss, peak tailing, and streaking during column chromatography.[7][8]

  • Formation of Salts: These compounds readily form salts with acidic reagents or solvents. While sometimes useful for purification, unintended salt formation can drastically alter solubility and chromatographic behavior, complicating the process.

Q2: I have a crude solid product. What is the first purification method I should attempt?

A2: For a solid crude product, recrystallization is often the most efficient first step, provided a suitable solvent can be identified.[5] It is a scalable and cost-effective method for removing the bulk of impurities. However, due to the high polarity of these derivatives, finding a single solvent that provides the desired solubility profile (sparingly soluble at room temperature, highly soluble when hot) can be challenging. A co-solvent system (e.g., ethanol/water, DMF/water) is often required.[5] If recrystallization fails or the product "oils out," an acid-base extraction is the next logical step to remove non-basic or non-acidic impurities.

Q3: How do I choose between normal-phase and reverse-phase chromatography for my compound?

A3: The choice depends on the overall polarity of your specific derivative.

  • Normal-Phase Chromatography (Silica or Alumina): This is suitable for 1,5-naphthyridines with low to moderate polarity. For more polar derivatives, significant modification is required, such as adding a basic modifier (e.g., 0.5-2% triethylamine) to the eluent to prevent streaking.[7][9] Basic or neutral alumina can be an excellent alternative to silica for these basic compounds.[8]

  • Reverse-Phase Chromatography (C18): This is the preferred method for highly polar, water-soluble 1,5-naphthyridine derivatives that show little to no retention on silica gel.[10][11] The key is to use a highly aqueous mobile phase. To avoid poor retention, consider using polar-endcapped columns or specialized aqueous C18 columns that resist phase collapse in high-water mobile phases.[6][11]

Q4: My analytical data shows the presence of unreacted 3-aminopyridine starting material. What is the most efficient way to remove it?

A4: The most effective method for removing basic starting materials like 3-aminopyridine is an acidic wash during the liquid-liquid extraction workup.[12] By dissolving your crude product in an organic solvent (e.g., ethyl acetate) and washing it with a dilute aqueous acid like 1M HCl, the basic aminopyridine will be protonated to its highly water-soluble hydrochloride salt, which will partition into the aqueous layer.[12][13] This is far more efficient for bulk removal than chromatography.

Section 2: Troubleshooting Guide

This guide provides solutions to specific experimental problems in a structured question-and-answer format.

Problem Encountered Probable Cause(s) Recommended Solution(s)
Severe Streaking/Tailing on Silica Gel TLC/Column 1. Strong acidic interaction between the basic compound and silica gel.[8]2. The compound is too polar for the chosen eluent system.1. Add a Basic Modifier: Incorporate 0.5-2% triethylamine or a 10% ammonia in methanol solution into your mobile phase to neutralize the acidic sites on the silica.[7][9]2. Switch Stationary Phase: Use neutral or basic alumina, which is more compatible with basic compounds.[7]3. Increase Eluent Polarity: Use a more polar solvent system, such as a gradient of methanol in dichloromethane.[12]
Compound "Oils Out" During Recrystallization 1. The solution is too concentrated or was cooled too rapidly.[5]2. High levels of impurities are depressing the melting point.3. Inappropriate solvent choice.1. Reduce Cooling Rate: Allow the solution to cool slowly to room temperature before refrigeration.2. Dilute the Solution: Add more hot solvent to dissolve the oil, then attempt to cool slowly again.[7]3. Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of pure product.[5][14]4. Change Solvent System: Try a co-solvent system, adding a miscible "anti-solvent" dropwise to the warm solution until turbidity appears, then clarify with a few drops of the primary solvent.[14]
Compound Will Not Elute from Silica Gel Column 1. The compound is irreversibly adsorbed onto the acidic silica.2. The mobile phase is not polar enough to displace the compound.[15]1. Test Stability: Before running a column, spot the compound on a silica TLC plate, let it sit for 30-60 minutes, and then elute to check for degradation.[16]2. Drastically Increase Polarity: Flush the column with a very polar solvent system (e.g., 10-20% methanol in dichloromethane with 1% triethylamine).3. Switch to Reverse-Phase: This is the best course of action for extremely polar compounds that bind irreversibly to silica.[11]
Poor Retention on Reverse-Phase HPLC (Compound elutes in the void volume) 1. The compound is too polar for the C18 stationary phase.2. The mobile phase is too "strong" (too much organic solvent).[6]1. Decrease Organic Content: Increase the aqueous portion of your mobile phase (e.g., from 90:10 water:acetonitrile to 98:2).2. Use a Polar-Embedded Column: Employ a stationary phase designed for better retention of polar analytes.[6]3. Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for retaining and separating highly polar compounds.[6][17]
Formation of an Emulsion During Acid-Base Extraction 1. Vigorous shaking of the separatory funnel.2. Presence of surfactant-like impurities.1. Use Gentle Inversions: Swirl or gently invert the funnel instead of shaking vigorously.2. "Salt Out": Add a saturated aqueous solution of NaCl (brine) to the aqueous layer to increase its ionic strength and help break the emulsion.[7]3. Filtration: Pass the emulsified layer through a pad of Celite or glass wool.

Section 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the most effective purification techniques for polar 1,5-naphthyridine derivatives.

Protocol 1: Acid-Base Extraction for Purification

This technique leverages the basicity of the 1,5-naphthyridine core to separate it from neutral or acidic impurities.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl. The volume of the aqueous layer should be about half that of the organic layer. Invert the funnel gently 5-10 times, venting frequently. Allow the layers to separate.

    • Causality: The acidic solution protonates the basic nitrogen atoms of the 1,5-naphthyridine, forming a water-soluble salt that partitions into the aqueous layer. Neutral impurities remain in the organic phase.[13][18]

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1M HCl two more times to ensure complete transfer of the product.

  • Organic Layer Workup (Impurities): The organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to identify byproducts.

  • Basification & Re-extraction: Cool the combined acidic aqueous layers in an ice bath. Slowly add a base (e.g., 5M NaOH or solid NaHCO₃) with stirring until the pH is >10. This deprotonates the product, causing it to precipitate or become soluble in organic solvents.

  • Final Extraction: Extract the basified aqueous solution three times with fresh portions of DCM or EtOAc.

  • Isolation: Combine the organic extracts from the final extraction, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified 1,5-naphthyridine derivative.

Protocol 2: Modified Normal-Phase Flash Chromatography

This protocol is optimized for purifying moderately polar, basic 1,5-naphthyridine derivatives on silica gel.

  • Solvent System Selection: Using thin-layer chromatography (TLC), identify a suitable mobile phase. A good system (e.g., ethyl acetate/hexanes or methanol/DCM) should provide a target Rf value of approximately 0.2-0.3 for your product.[12]

  • Modifier Addition: To the chosen solvent system, add 0.5-2% triethylamine (TEA) by volume.

    • Causality: TEA is a volatile base that competes with your compound for binding to the acidic silanol sites on the silica gel, preventing streaking and improving recovery.[7]

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent (containing TEA).

  • Sample Loading: Dissolve the crude product in a minimum amount of DCM or the eluent. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Load this dry sample evenly onto the top of the packed column.

    • Causality: Dry loading ensures that the sample is applied to the column in a tight, narrow band, which is critical for achieving good separation.[12]

  • Elution: Begin passing the eluent through the column. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the compounds.

  • Fraction Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent and TEA under reduced pressure to obtain the purified product. A co-evaporation with toluene may be necessary to remove the last traces of TEA.[12]

Protocol 3: Reverse-Phase High-Performance Liquid Chromatography (HPLC)

This protocol is for purifying highly polar, water-soluble 1,5-naphthyridine derivatives.

  • Column and Solvent Selection: Use a polar-endcapped or aqueous-stable C18 column. The mobile phase will typically consist of water (Solvent A) and acetonitrile or methanol (Solvent B), both containing an additive like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).

    • Causality: The acidic additive helps to protonate the compound, ensuring a single ionic species is present, which leads to sharper peaks.[17] Aqueous-stable C18 columns prevent the bonded alkyl chains from collapsing in highly aqueous conditions, ensuring reproducible retention.[11]

  • Method Development: Develop a gradient method, starting with a high percentage of Solvent A (e.g., 95-98%) and gradually increasing the percentage of Solvent B to elute the compound.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a solvent like DMSO. Ensure the sample is fully dissolved and filter it through a 0.22 µm syringe filter before injection.

  • Purification Run: Equilibrate the column with the initial mobile phase. Inject the sample and run the gradient method.

  • Fraction Collection: Collect fractions corresponding to the product peak.

  • Solvent Removal: Combine the pure fractions. Removing water from HPLC fractions can be challenging. Lyophilization (freeze-drying) is the preferred method to obtain the final solid product, often as a TFA or formate salt.

Section 4: Visualization & Workflows

Purification Strategy Workflow

The following diagram outlines a logical workflow for purifying a crude 1,5-naphthyridine derivative, guiding the researcher from initial analysis to the final pure compound.

Purification_Workflow cluster_start Initial Analysis cluster_purification Purification Strategy cluster_end Final Steps Crude Crude Product Analysis Analyze by TLC/LCMS (Assess complexity & polarity) Crude->Analysis Decision1 Is the major impurity basic or neutral? Analysis->Decision1 AcidBase Acid-Base Extraction Decision1->AcidBase Yes (e.g., starting material) Decision2 Is the product a solid and moderately pure? Decision1->Decision2 No (e.g., side products) AcidBase->Decision2 Recrystal Recrystallization Decision2->Recrystal Yes Chromatography Column Chromatography (See Troubleshooting Guide) Decision2->Chromatography No / 'Oils Out' PurityCheck Check Purity (NMR, LCMS, etc.) Recrystal->PurityCheck Chromatography->PurityCheck PurityCheck->Chromatography Purity <95% PureProduct Pure Product PurityCheck->PureProduct Purity >95%

Caption: A decision-making workflow for purifying polar 1,5-naphthyridine derivatives.

References

impact of the hydroxyl group on the reactivity of 4-Iodo-1,5-naphthyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Iodo-1,5-naphthyridin-3-ol. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this versatile heterocyclic compound. Here, we move beyond simple protocols to explain the underlying chemical principles that govern its reactivity, with a special focus on the influential role of the C3-hydroxyl group.

Understanding the Basics: The Dual Personality of the Hydroxyl Group

The reactivity of the this compound scaffold is fundamentally governed by the electronic interplay between the electron-rich hydroxyl group and the π-deficient naphthyridine core. This duality is the key to understanding its behavior in common synthetic transformations.

The 1,5-naphthyridine ring system, an analogue of naphthalene with two nitrogen atoms, is inherently electron-deficient.[1] This electronic characteristic generally makes the ring susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups. However, the hydroxyl group at the C3 position complicates this picture.

Electronic Effects of the C3-Hydroxyl Group:
  • Electron-Donating Resonance (+R Effect): The oxygen atom of the hydroxyl group possesses lone pairs of electrons that can be delocalized into the aromatic ring system through resonance. This effect increases the electron density of the ring, particularly at the ortho and para positions relative to the hydroxyl group.

  • Inductive Electron-Withdrawing (-I Effect): Due to the high electronegativity of the oxygen atom, the hydroxyl group also exerts an inductive electron-withdrawing effect, pulling electron density away from the carbon atom to which it is attached.

The resonance effect is generally more dominant in aromatic systems, leading to an overall electron-donating character of the hydroxyl group. This has profound implications for the reactivity of the C4-iodo position. The increased electron density at this position can make oxidative addition in palladium-catalyzed cross-coupling reactions more challenging compared to systems without the hydroxyl group.

Acidity and Basicity:

The naphthyridine core contains two basic nitrogen atoms. The pKa of the parent 1,5-naphthyridine has not been extensively reported, but it is expected to be weakly basic. The hydroxyl group is weakly acidic and can be deprotonated under basic conditions, forming a phenoxide-like species. This deprotonation significantly enhances the electron-donating ability of the oxygen, further enriching the ring with electron density and potentially altering the course of a reaction.

Troubleshooting Guide: Common Issues and Solutions in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Heck are invaluable tools for the functionalization of this compound.[2][3][4][5][6] However, the unique electronic nature of this substrate can lead to common experimental challenges. This section addresses these issues in a question-and-answer format.

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Question: "I am attempting a Suzuki coupling with this compound and an arylboronic acid, but I am observing very low yields or recovery of my starting material. What could be the problem?"

Answer: This is a frequent challenge and often points to issues with catalyst activation or transmetalation, both of which are influenced by the hydroxyl group.

Diagnostic Workflow:

start Low Suzuki Coupling Yield check_base Is the base appropriate? start->check_base check_catalyst Is the catalyst system optimal? check_base->check_catalyst Yes solution_base Consider a stronger, non-nucleophilic base (e.g., Cs2CO3, K3PO4). The hydroxyl group is weakly acidic and may be competing with the boronic acid for the base. check_base->solution_base No check_temp Is the reaction temperature sufficient? check_catalyst->check_temp Yes solution_catalyst The electron-rich substrate may require a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos) to facilitate oxidative addition. Consider using a pre-catalyst. check_catalyst->solution_catalyst No check_boronic Is the boronic acid/ester stable? check_temp->check_boronic Yes solution_temp Increase reaction temperature to overcome the higher activation energy for oxidative addition. check_temp->solution_temp No solution_boronic Confirm the quality of the boronic acid/ester. Consider using the corresponding pinacol ester to avoid dehydration/trimerization. check_boronic->solution_boronic No

Caption: Troubleshooting Suzuki Coupling.

Detailed Explanation & Protocol:

The hydroxyl group's electron-donating nature can make the C-I bond less susceptible to oxidative addition by the Pd(0) catalyst. Furthermore, the acidic proton of the hydroxyl group can interact with the base, potentially hindering the formation of the reactive boronate species required for transmetalation.[6]

Recommended Protocol Adjustments:

ParameterStandard ConditionRecommended OptimizationRationale
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ with SPhos or XPhosBulky, electron-rich ligands facilitate oxidative addition to the electron-rich substrate.
Base Na₂CO₃K₃PO₄ or Cs₂CO₃Stronger, non-nucleophilic bases are more effective in activating the boronic acid without promoting side reactions.
Solvent Toluene/H₂ODioxane/H₂O or DMF/H₂OMore polar aprotic solvents can improve solubility and reaction rates.
Temperature 80-90 °C100-120 °CHigher temperatures provide the necessary energy to overcome the activation barrier for oxidative addition.
Issue 2: Competitive Hydrodehalogenation (Protodeiodination)

Question: "In my Buchwald-Hartwig amination, I am observing a significant amount of the de-iodinated product, 1,5-naphthyridin-3-ol, alongside my desired aminated product. How can I suppress this side reaction?"

Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings, particularly with electron-rich substrates. It arises from the premature protonolysis of the organopalladium intermediate before reductive elimination can occur.

Causality and Mitigation:

start Hydrodehalogenation Observed pathway Ar-Pd(II)-L2-I intermediate reacts with a proton source before reductive elimination with the amine. start->pathway source_proton Potential Proton Sources: - Trace water in solvents - The amine coupling partner - The hydroxyl group of the substrate pathway->source_proton mitigation_base Use a strong, bulky, non-nucleophilic base (e.g., LHMDS, K3PO4). This minimizes free proton concentration. source_proton->mitigation_base mitigation_ligand Employ bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos). These ligands accelerate the rate of reductive elimination, outcompeting the protonolysis pathway. source_proton->mitigation_ligand mitigation_conditions Ensure strictly anhydrous conditions. Use freshly distilled solvents and flame-dried glassware. source_proton->mitigation_conditions

Caption: Suppressing Hydrodehalogenation.

Experimental Recommendations:
  • Choice of Base: While sodium tert-butoxide is a common base in Buchwald-Hartwig aminations, its use can sometimes lead to side reactions.[2][4] Consider switching to potassium phosphate (K₃PO₄) or lithium bis(trimethylsilyl)amide (LHMDS).

  • Ligand Selection: The choice of ligand is critical.[7] For electron-rich aryl iodides, bulky and electron-donating biarylphosphine ligands such as RuPhos and BrettPhos have demonstrated superior performance by promoting a faster rate of reductive elimination.[7]

  • Rigorous Control of Reaction Conditions: Ensure all reagents and solvents are scrupulously dried. The presence of water can be a significant source of protons for the undesired hydrodehalogenation pathway.

Issue 3: O-Arylation as a Side Product in Heck Reactions

Question: "I am performing a Heck reaction with an acrylate and I am isolating an unexpected side product that appears to be an O-arylated ether. Is this possible and how can I avoid it?"

Answer: Yes, O-arylation is a potential side reaction, especially under certain conditions. The hydroxyl group, particularly when deprotonated by the base, can act as a nucleophile and participate in a competitive C-O coupling reaction.

Mechanistic Divergence and Control:

The desired Heck reaction involves a C-C bond formation.[3][8] The undesired O-arylation is a C-O bond-forming process akin to a Buchwald-Hartwig etherification. The outcome is often dependent on the specific catalyst system and reaction conditions.

Strategies to Favor C-C Coupling:

  • Protect the Hydroxyl Group: The most straightforward solution is to protect the hydroxyl group as a methyl ether (OMe), benzyl ether (OBn), or a silyl ether (e.g., TBDMS). This removes the nucleophilic oxygen from the equation. The protecting group can be removed in a subsequent step.

  • Ligand Modification: In the absence of a protecting group, ligand choice can influence selectivity. Ligands that promote rapid migratory insertion and β-hydride elimination, the key steps of the Heck cycle, will favor the desired C-C product.[9] Less sterically hindered phosphine ligands might be beneficial in this case.

  • Base Selection: A weaker base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), is less likely to fully deprotonate the hydroxyl group, thereby reducing its nucleophilicity and disfavoring the O-arylation pathway.

Frequently Asked Questions (FAQs)

Q1: How does the hydroxyl group affect the stability and storage of this compound?

The compound is generally stable under standard laboratory conditions. However, like many phenols and iodoarenes, it is advisable to store it in a cool, dark place under an inert atmosphere to prevent slow decomposition, which can be catalyzed by light and air. The hydroxyl group can make the compound susceptible to oxidation over time.

Q2: Can I perform a nucleophilic aromatic substitution (SNAr) at the C4 position?

Direct SNAr at the C4 position is generally difficult. The hydroxyl group at C3 is electron-donating, which deactivates the ring towards nucleophilic attack.[10][11] For a successful SNAr reaction, the aromatic ring typically needs to be activated by potent electron-withdrawing groups.[10][11][12] Palladium-catalyzed cross-coupling reactions are the more effective and general methods for functionalizing this position.

Q3: What is the best way to protect the hydroxyl group before performing a cross-coupling reaction?

The choice of protecting group depends on the subsequent reaction conditions.

  • Methyl Ether (using methyl iodide and a mild base like K₂CO₃): Robust and stable to many cross-coupling conditions, but requires harsh conditions (e.g., BBr₃) for deprotection.

  • Benzyl Ether (using benzyl bromide and a base): Stable to many conditions and can be removed by hydrogenolysis, which is often compatible with other functional groups.

  • Silyl Ethers (e.g., TBDMSCl, imidazole): Easily installed and removed under mild conditions (e.g., TBAF), but may not be stable to highly basic or aqueous conditions used in some Suzuki couplings.

Q4: Are there any specific safety precautions for handling this compound?

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Pd₂(dba)₃ (2.5 mol%)

  • SPhos (5 mol%)

  • K₃PO₄ (3 equivalents)

  • Anhydrous 1,4-dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk tube, add this compound (1 equivalent), the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a minimal amount of anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk tube.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Seal the tube and heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general method for the C-N coupling of this compound with primary or secondary amines.[7]

Materials:

  • This compound

  • Amine (1.2 - 1.5 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • RuPhos (4 mol%)

  • LHMDS (1 M in THF, 2 equivalents)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk tube, add Pd(OAc)₂ and RuPhos.

  • Evacuate and backfill the tube with argon.

  • Add anhydrous toluene, followed by this compound and the amine.

  • Add LHMDS solution dropwise at room temperature.

  • Seal the tube and heat the reaction mixture at 90-110 °C for 4-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Managing Poor Solubility of 1,5-Naphthyridine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the significant challenge of managing the poor solubility of 1,5-naphthyridine intermediates. As researchers, scientists, and drug development professionals, you are likely aware of the immense potential of the 1,5-naphthyridine scaffold in medicinal chemistry.[1][2][3][4] However, the very electronic and structural features that make these molecules promising therapeutic agents often contribute to their limited solubility in common organic solvents and aqueous media. This guide provides practical, in-depth troubleshooting strategies and frequently asked questions (FAQs) to empower you to overcome these hurdles in your experimental work.

The Root of the Challenge: Understanding the "Why"

The poor solubility of 1,5-naphthyridine intermediates often stems from a combination of factors inherent to their molecular structure:

  • Planarity and Pi-Stacking: The flat, aromatic nature of the fused pyridine rings promotes strong intermolecular π-π stacking interactions. These interactions lead to a stable crystal lattice that is difficult to disrupt with solvent molecules.

  • Hydrogen Bonding: The presence of two nitrogen atoms provides sites for hydrogen bonding, which can contribute to strong intermolecular forces within the solid state, further increasing the energy required for dissolution.

  • Limited Polarity: While the nitrogen atoms introduce some polarity, the overall molecule can still be quite nonpolar, especially with nonpolar substituents, leading to poor solubility in polar solvents.

This guide will equip you with the knowledge to systematically address these underlying causes and improve the solubility of your 1,5-naphthyridine intermediates.

Troubleshooting Guide: A-Question-and-Answer Approach

This section is designed to provide direct answers to specific issues you may encounter during your experiments.

Q1: My 1,5-naphthyridine intermediate is poorly soluble in common reaction solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetonitrile (MeCN). What are my options?

A1: This is a very common scenario. When standard nonpolar and polar aprotic solvents fail, a systematic approach to solvent selection and modification is necessary.

Immediate Steps:

  • Consult a Solvent Miscibility and Polarity Chart: A comprehensive solvent chart can help you choose solvents with different properties.

  • Systematic Solvent Screening: Test the solubility of a small amount of your compound in a range of solvents with varying polarities and hydrogen bonding capabilities. A suggested screening panel is provided in the table below.

Table 1: Recommended Solvents for Screening 1,5-Naphthyridine Intermediate Solubility

Solvent ClassExamplesRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP)These solvents have high dielectric constants and are excellent at disrupting intermolecular forces.
Ethers Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), 1,4-DioxaneEthers can solvate a range of polarities and are often good choices for reactions.
Alcohols Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)Alcohols can act as both hydrogen bond donors and acceptors, which can help to break up the crystal lattice.
Chlorinated 1,2-Dichloroethane (DCE), Chloroform (CHCl₃)While DCM may have failed, these slightly more polar chlorinated solvents may be effective.[1]

Workflow for Solvent Selection:

G start Poorly Soluble Intermediate screen Screen Solvents (Table 1) start->screen polar_aprotic Test Polar Aprotic (DMF, DMSO, NMP) screen->polar_aprotic High Polarity ethers Test Ethers (THF, 2-MeTHF) screen->ethers Moderate Polarity alcohols Test Alcohols (MeOH, EtOH) screen->alcohols Protic chlorinated Test Chlorinated (DCE, CHCl3) screen->chlorinated Alternative Chlorinated soluble Soluble? Proceed with Reaction/Purification polar_aprotic->soluble Yes insoluble Still Insoluble polar_aprotic->insoluble No ethers->soluble Yes ethers->insoluble No alcohols->soluble Yes alcohols->insoluble No chlorinated->soluble Yes chlorinated->insoluble No troubleshoot Proceed to Further Troubleshooting insoluble->troubleshoot

Caption: Systematic solvent screening workflow.

Q2: I've tried a range of solvents, and my compound still has very limited solubility. What are the next steps?

A2: When single solvents are insufficient, several techniques can be employed to enhance solubility. These methods can often be used in combination.

1. Co-solvents:

The use of a co-solvent, a water-miscible organic solvent, can significantly increase the solubility of a poorly water-soluble compound.[5][6] The addition of a co-solvent reduces the polarity of the aqueous solvent, making it a more favorable environment for a nonpolar solute.[6]

  • Common Co-solvent Systems:

    • THF/Water

    • Dioxane/Water

    • DMF/Water

    • DMSO/Water

    • Ethanol/Water[5]

    • Propylene glycol/Water[7]

  • Experimental Protocol: Co-solvent Screening

    • To a small, known amount of your 1,5-naphthyridine intermediate, add the primary solvent in which it is sparingly soluble.

    • Slowly add the co-solvent dropwise while stirring or agitating the mixture.

    • Observe for dissolution. Note the approximate ratio of primary solvent to co-solvent required for complete dissolution.

    • Be mindful that the addition of a co-solvent will alter the overall properties of the solvent system, which may impact reaction kinetics or product isolation.

2. Heating:

For many organic compounds, solubility increases with temperature.[8][9][10] This is because the added thermal energy helps to overcome the intermolecular forces in the crystal lattice.[10]

  • Causality: Heating increases the kinetic energy of both the solvent and solute molecules, leading to more frequent and energetic collisions that can disrupt the crystal lattice.[11]

  • Protocol for Determining Temperature Effect on Solubility:

    • Prepare a suspension of your compound in the desired solvent at room temperature.

    • Gradually heat the mixture in a controlled manner (e.g., using a hot plate with a temperature probe and a condenser).

    • Observe the temperature at which the compound fully dissolves. This will give you an indication of the required temperature for your reaction or recrystallization.

    • Caution: Be aware of the boiling point of your solvent and the thermal stability of your compound. Do not exceed the decomposition temperature of your intermediate.

3. Sonication:

Sonication, or the application of high-frequency sound waves, can aid in the dissolution of solids in liquids.[12][13][14]

  • Mechanism of Action: Sonication creates acoustic cavitation – the formation, growth, and implosion of microscopic bubbles.[13][15] The collapse of these bubbles generates localized high pressure and temperature, which can break apart solid agglomerates and increase the surface area available for solvation.[12][15]

  • Experimental Workflow for Sonication-Assisted Dissolution:

    • Place your sample in a suitable flask or vial with the chosen solvent.

    • Immerse the vessel in an ultrasonic bath.

    • Sonicate the mixture for short intervals (e.g., 5-10 minutes) and observe for any changes in solubility.

    • Note that sonication primarily speeds up the rate of dissolution and may not significantly increase the equilibrium solubility.[15]

G start Poorly Soluble Intermediate cosolvent Try Co-solvent System start->cosolvent heating Apply Gentle Heating cosolvent->heating Failure dissolved Compound Dissolved cosolvent->dissolved Success sonication Utilize Sonication heating->sonication Failure heating->dissolved Success sonication->dissolved Success still_insoluble Still Insoluble sonication->still_insoluble Failure next_steps Consider Advanced Techniques still_insoluble->next_steps

Caption: Troubleshooting workflow for persistent solubility issues.

Q3: My 1,5-naphthyridine intermediate is an amine. Can I use pH modification to improve its solubility?

A3: Absolutely. The basic nitrogen atoms in the 1,5-naphthyridine ring system provide a handle for pH-dependent solubility manipulation.

  • The Chemistry: In an acidic aqueous medium, the nitrogen atoms can be protonated to form a salt. This salt is an ionic species and will likely have significantly higher aqueous solubility than the free base.

  • Practical Application:

    • For Reactions in Aqueous Media: Adding a stoichiometric amount of a suitable acid (e.g., HCl, H₂SO₄, or an organic acid like acetic acid) can protonate your intermediate and bring it into solution.

    • For Extraction/Purification: During an aqueous workup, acidifying the aqueous layer can be used to extract your basic 1,5-naphthyridine intermediate from an organic layer. Subsequent basification of the aqueous layer will then precipitate the free base, which can be collected by filtration or extracted into an organic solvent.

Workflow for pH Modification:

G start Insoluble Basic Intermediate acidify Add Acid (e.g., HCl) start->acidify protonation Protonation of Nitrogen Atoms acidify->protonation salt_formation Formation of Soluble Salt protonation->salt_formation dissolution Dissolution in Aqueous Media salt_formation->dissolution

Caption: Logical relationship of pH modification for solubility enhancement.

Q4: I am struggling with the purification of my poorly soluble 1,5-naphthyridine intermediate by column chromatography. What can I do?

A4: Purifying poorly soluble compounds by traditional silica gel chromatography can be challenging due to streaking and poor separation. Here are some strategies:

  • Stronger Eluent Systems: If your compound is "crashing out" on the column, you may need to use a stronger eluent system. Consider adding a small percentage of methanol or even a few drops of acetic acid or triethylamine (depending on the nature of your compound and impurities) to your mobile phase to improve solubility.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral) or C18 (reverse-phase).

  • Recrystallization: Recrystallization is often the most effective method for purifying poorly soluble crystalline compounds.[16][17]

Protocol for Single-Solvent Recrystallization:

  • Solvent Selection: Find a solvent that dissolves your compound well when hot but poorly at room temperature or below.[16][18]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot solvent to your crude product to just dissolve it.[18]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[18]

  • Cooling: Allow the solution to cool slowly to room temperature. Slower cooling generally results in larger, purer crystals.[16] Then, cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.[16][18]

  • Drying: Dry the purified crystals under vacuum.

Frequently Asked Questions (FAQs)

Q: Can structural modification of my 1,5-naphthyridine intermediate improve its solubility?

A: Yes, this is a common strategy in drug discovery.[19][20] Introducing polar functional groups (e.g., -OH, -COOH, -NH₂) or flexible alkyl chains can disrupt the crystal packing and improve solubility. The incorporation of heterocyclic rings like morpholine or piperazine is also a well-established tactic to enhance aqueous solubility.[19]

Q: Is it possible that my "insoluble" material is actually a different compound or a salt form?

A: This is a critical point to consider. Always characterize your starting material and any "insoluble" precipitates by techniques such as NMR, LC-MS, and melting point to confirm their identity and purity.

Q: Are there any "green" solvents that are effective for dissolving 1,5-naphthyridine intermediates?

A: The field of green chemistry is continuously evolving. Solvents like 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and in some cases, ionic liquids or deep eutectic solvents, may be viable alternatives to traditional polar aprotic solvents. Their effectiveness will depend on the specific structure of your intermediate.

Q: Can particle size reduction improve the dissolution rate of my 1,5-naphthyridine intermediate?

A: Yes, reducing the particle size increases the surface area available for solvation, which can increase the rate of dissolution according to the Noyes-Whitney equation.[9][21] Techniques like micronization can be employed to achieve this.[7][22][23] However, it's important to note that this generally does not increase the equilibrium solubility.[22][23]

Conclusion

Managing the poor solubility of 1,5-naphthyridine intermediates is a multifaceted challenge that requires a systematic and informed approach. By understanding the underlying chemical principles and employing the troubleshooting strategies and protocols outlined in this guide, you can significantly improve your chances of success in the synthesis, purification, and formulation of these valuable compounds.

References

stability of 4-Iodo-1,5-naphthyridin-3-ol under thermal stress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Iodo-1,5-naphthyridin-3-ol. This document provides in-depth guidance, troubleshooting advice, and validated protocols for researchers, chemists, and drug development professionals investigating the thermal stability of this compound. Our approach is rooted in established principles of physical organic chemistry and pharmaceutical stability testing.

Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of this compound based on its structure?

A1: Based on its structure—a hydroxylated, iodinated naphthyridine core—this compound is predicted to be a moderately stable crystalline solid at ambient temperatures. However, it possesses two key structural motifs that are susceptible to thermal stress:

  • Carbon-Iodine (C-I) Bond: The C-I bond is the weakest of the carbon-halogen bonds. At elevated temperatures, this bond is susceptible to homolytic cleavage, which can initiate radical-mediated degradation pathways or de-iodination.

  • Naphthyridine Ring System: While aromatic systems are generally stable, nitrogen-containing heterocycles can undergo complex decomposition reactions at high temperatures, including ring-opening and oligomerization.[1]

Therefore, while stable under standard storage conditions, thermal lability should be anticipated at temperatures approaching its melting point or during prolonged heating.

Q2: What are the primary degradation pathways I should be concerned about under thermal stress?

A2: The two most probable thermal degradation pathways are:

  • De-iodination: Loss of the iodine atom to form 1,5-naphthyridin-3-ol. This can occur through radical mechanisms or in the presence of reducing agents.

  • Oxidation: The electron-rich naphthyridine ring, particularly with the activating hydroxyl group, can be susceptible to oxidation, especially at elevated temperatures in the presence of air. This can lead to the formation of N-oxides or ring-opened products.

  • Oligomerization/Polymerization: At very high temperatures, molecular fragments can recombine to form colored, higher molecular weight impurities.[1]

Q3: How should I properly store and handle this compound to prevent premature degradation?

A3: To ensure the integrity of your sample, adhere to the following storage and handling protocols:

  • Storage: Store the solid compound in a tightly sealed, amber glass vial at controlled room temperature (15-25°C) or under refrigeration (2-8°C) for long-term storage.[2] The use of amber glass is crucial to protect against potential photosensitivity, a common trait in such aromatic systems.[3]

  • Inert Atmosphere: For high-purity applications or long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[4]

  • Handling: When weighing or preparing solutions, minimize exposure to high-intensity light and heat sources.[3][5] Use the material promptly after opening the container.

Troubleshooting Guide: Unexpected Degradation

This section addresses common issues encountered during experimental work.

Issue 1: My sample shows discoloration (e.g., turning yellow/brown) after heating in solution.
Potential Cause Diagnostic Step Recommended Solution
Oxidative Degradation Analyze the sample by LC-MS to look for masses corresponding to the addition of one or more oxygen atoms (M+16, M+32).Degas your solvent and perform the reaction under an inert atmosphere (N₂ or Ar). Consider adding a suitable antioxidant if compatible with your chemistry.
Low-Level Impurities Check the purity of your starting material and solvent. Trace metal ions or acidic/basic impurities can catalyze degradation.Purify the solvent before use. Analyze the starting material by a stability-indicating HPLC method to establish a baseline purity profile.
Photodegradation Run a control experiment where the sample is protected from light (e.g., wrapped in aluminum foil) but subjected to the same thermal stress.Handle the compound under low-light conditions or with amber glassware.[3]
Issue 2: HPLC analysis shows multiple new peaks after subjecting the API to thermal stress.

This is a classic sign of degradation. The goal is to identify the cause and ensure your analytical method is capable of resolving these new peaks.

Troubleshooting_HPLC start Multiple new peaks observed in HPLC after thermal stress q1 Is the total peak area conserved? start->q1 a1_yes Yes q1->a1_yes Area Conserved a1_no No q1->a1_no Area Not Conserved res1 Possible Isomerization. Check for peaks with the same mass but different retention times using LC-MS. a1_yes->res1 q2 Are the new peaks well-resolved from the API peak? (Resolution > 2.0) a1_no->q2 a2_yes Yes q2->a2_yes Good Resolution a2_no No q2->a2_no Poor Resolution res2 Method is likely stability-indicating. Proceed to forced degradation studies to confirm. a2_yes->res2 res3 Method is NOT stability-indicating. Optimize HPLC method (gradient, mobile phase pH, column chemistry) to improve separation. a2_no->res3

Caption: Troubleshooting decision tree for HPLC analysis.

Experimental Protocols for Stability Assessment
Protocol 1: Thermal Profile Analysis using TGA and DSC

This protocol determines the onset of thermal decomposition and identifies thermal transitions.

Objective: To find the decomposition temperature (Td) and melting point (Tm).

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum TGA or DSC pan.

  • Instrument Setup (TGA):

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program: Equilibrate at 30°C. Ramp up to 600°C at a rate of 10°C/min.

  • Instrument Setup (DSC):

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program: Equilibrate at 30°C. Ramp up to a temperature approximately 20°C above the melting point (determined by TGA or preliminary scan) at 10°C/min.

  • Data Analysis:

    • TGA: Determine the onset temperature of mass loss. A significant mass loss (e.g., >5%) indicates decomposition.[6]

    • DSC: Identify the endothermic peak corresponding to the melting point and any exothermic peaks that may indicate decomposition.[7]

Expected Results & Interpretation:

ParameterTypical Value (Hypothetical)Interpretation
Melting Point (Tm) 210 - 230 °CA sharp endotherm on the DSC curve. Broadening may suggest impurities.[8]
Decomposition Onset (Td) > 240 °CThe temperature at which significant weight loss begins in the TGA thermogram. Indicates the upper limit of thermal stability.
Protocol 2: Forced Degradation Study (Thermal Stress)

This protocol intentionally degrades the sample to develop a stability-indicating analytical method as per ICH guidelines.[9][10][11][12]

Objective: To generate potential thermal degradants and validate an HPLC method's specificity.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep_solid Weigh Solid API stress_solid Heat Solid Sample (e.g., 80°C for 72h) prep_solid->stress_solid prep_solution Prepare Solution (e.g., 1 mg/mL in ACN:H2O) stress_solution Heat Solution Sample (e.g., 80°C for 24h) prep_solution->stress_solution control Store Control Sample (Protected from heat/light) prep_solution->control analysis_hplc HPLC-UV Analysis Quantify API loss Separate degradants stress_solid->analysis_hplc stress_solution->analysis_hplc control->analysis_hplc analysis_ms LC-MS Analysis Identify degradant masses analysis_hplc:f1->analysis_ms:f0 eval Assess Peak Purity & Resolution Confirm Method is Stability-Indicating analysis_hplc->eval

Caption: Workflow for a thermal forced degradation study.

Methodology:

  • Sample Preparation: Prepare three samples: (a) Solid API in a glass vial, (b) A solution of the API (e.g., 1 mg/mL in 50:50 Acetonitrile:Water), and (c) a control solution protected from heat.

  • Stress Application: Place samples (a) and (b) in a calibrated oven at an elevated temperature (e.g., 80°C). The goal is to achieve 5-20% degradation of the active ingredient.[13] Monitor over several days.

  • Analysis: At specified time points (e.g., 24, 48, 72 hours), remove an aliquot of the stressed samples, cool to room temperature, and analyze by a developed HPLC-UV method alongside the control.

  • Peak Purity & Identification: Analyze the stressed samples using a photodiode array (PDA) detector to assess peak purity. Use LC-MS to obtain mass information on the degradation products.

Mechanistic Insights
Potential Thermal De-iodination Pathway

The C(sp²)-I bond is relatively weak and can cleave under thermal stress to initiate a radical chain reaction, particularly in non-polar solvents or the solid state.

Deiodination_Mechanism cluster_main Radical De-iodination API This compound Radical_Intermediate Naphthyridinyl Radical API->Radical_Intermediate Δ (Heat) Homolytic Cleavage Iodine_Radical Iodine Radical (I•) Product 1,5-Naphthyridin-3-ol Radical_Intermediate->Product + S-H (H-atom abstraction) Solvent_Radical Solvent Radical (S•) Solvent_H Solvent (S-H) Solvent_H->Solvent_Radical - H•

Caption: A plausible radical mechanism for thermal de-iodination.

This simplified pathway illustrates how heat can initiate the loss of iodine. The resulting naphthyridinyl radical can then abstract a hydrogen atom from its environment (e.g., solvent, another API molecule) to form the de-iodinated product.

References

Technical Support Center: Minimizing Homocoupling in Sonogashira Reactions of Iodo-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address a critical challenge in synthetic chemistry: the minimization of alkyne homocoupling byproducts during the Sonogashira cross-coupling of iodo-naphthyridines. Naphthyridine scaffolds are privileged structures in medicinal chemistry, and their efficient functionalization is paramount. This document offers field-proven insights and detailed protocols to enhance the yield and purity of your target molecules.

Section 1: Frequently Asked Questions (FAQs) — The Fundamentals

This section addresses the core concepts underlying the Sonogashira reaction and the associated homocoupling side reaction.

Q1: What is the Sonogashira reaction, and why is it pivotal for modifying naphthyridines?

The Sonogashira reaction is a powerful cross-coupling method used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] It is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst, and requires a base to proceed.[1][4] For drug development, this reaction is invaluable for derivatizing heterocyclic cores like naphthyridines. The introduction of alkyne moieties can serve as a key building block for more complex structures, a handle for bioconjugation, or a pharmacophore element to modulate biological activity.[3][5] Iodo-naphthyridines are excellent substrates due to the high reactivity of the carbon-iodine bond in the palladium catalytic cycle.[1]

Q2: What is homocoupling in the context of the Sonogashira reaction?

Homocoupling, also known as Glaser or Hay coupling, is the most common and problematic side reaction in Sonogashira couplings.[6][7][8] It involves the oxidative dimerization of two terminal alkyne molecules to form a symmetric 1,3-diyne.[6][9] This process consumes the alkyne starting material, reduces the yield of the desired cross-coupled product, and introduces a byproduct that can be difficult to separate during purification.[6][8]

Q3: What are the primary causes of alkyne homocoupling?

The principal driver of homocoupling is the combination of the copper(I) co-catalyst and the presence of molecular oxygen.[6][10][11] The copper(I) species, essential in the traditional Sonogashira mechanism for activating the alkyne, also efficiently catalyzes this oxidative dimerization pathway in the presence of an oxidant like O₂.[9][10] Therefore, reactions that are not performed under strictly anaerobic conditions are highly susceptible to this side reaction.[1][11]

Q4: How does the iodo-naphthyridine substrate itself influence the reaction?

N-heterocyclic substrates like naphthyridines introduce unique challenges. The nitrogen lone pairs can coordinate to the metal catalysts (both palladium and copper), potentially altering their catalytic activity or stability.[1] This coordination can sometimes inhibit the desired cross-coupling pathway, giving the competing homocoupling reaction more time to occur. Furthermore, if the iodo-naphthyridine substrate is sterically hindered or electronically deactivated, the rate-determining oxidative addition step at the palladium center can be slow, leading to an increased lifetime of the copper-acetylide intermediate and a higher propensity for homocoupling.[12]

Section 2: Troubleshooting Guide: From Problem to Solution

This guide provides a systematic approach to diagnosing and solving common issues encountered during the Sonogashira coupling of iodo-naphthyridines.

Problem ObservedProbable Cause(s)Recommended Solutions & Rationale
High Percentage of Alkyne Homocoupling Product 1. Oxygen Contamination: The copper co-catalyst promotes oxidative dimerization of the alkyne in the presence of O₂.[6][10]1a. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture using the freeze-pump-thaw technique (3 cycles) or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[10][11] 1b. Switch to a Copper-Free Protocol: This is the most effective way to eliminate the primary catalytic pathway for Glaser coupling.[1][2][7][13] Copper-free systems are particularly advantageous for N-heterocyclic substrates that may have undesirable interactions with copper salts.[1][11]
2. High Copper Catalyst Loading: Excess copper can accelerate the rate of homocoupling relative to the desired cross-coupling.[6]2a. Reduce Copper(I) Iodide: Titrate the amount of CuI down. Loadings as low as 1-2 mol% are often sufficient. 2b. Slow Addition of Alkyne: Adding the alkyne substrate slowly via syringe pump keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[12][14]
Low or No Conversion of Iodo-naphthyridine 1. Inactive Palladium Catalyst: The Pd(0) active species may have been oxidized or may not have formed efficiently from the Pd(II) precatalyst.1a. Use a Pd(0) Precatalyst: Start with a catalyst like Pd(PPh₃)₄ directly. 1b. Ligand Selection: For challenging substrates, consider more robust ligands. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can stabilize the palladium center and promote oxidative addition.[15][16][17]
2. Inappropriate Base: The base may not be strong enough to deprotonate the alkyne efficiently, or it may be interfering with the catalyst.2a. Optimize Base: For copper-catalyzed systems, amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are standard.[4][10] For copper-free systems, inorganic bases like Cs₂CO₃ or K₃PO₄ can be highly effective.[10][18] The choice is often substrate-dependent and requires screening.
Reaction Stalls or is Sluggish 1. Poor Solubility: One or more components (substrate, catalyst, base) may not be fully dissolved in the chosen solvent.1a. Change Solvent System: The solvent must dissolve a wide range of components, from lipophilic aryl halides to inorganic salts.[19] Common solvents include DMF, THF, dioxane, and acetonitrile.[1][4] A co-solvent system (e.g., Toluene/TEA) might be necessary.[12]
2. Sub-optimal Temperature: The reaction may lack sufficient thermal energy to overcome activation barriers.2a. Adjust Temperature: While many Sonogashira reactions proceed at room temperature, sluggish reactions involving less reactive partners can benefit from gentle heating (e.g., 50-80 °C).[1][18] Monitor for potential decomposition at higher temperatures.
Section 3: Optimized Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. Safety Note: Always perform these reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a starting point for a conventional Sonogashira reaction. Optimization will likely be required.

  • Reaction Setup: To a flame-dried Schlenk flask, add the iodo-naphthyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and Copper(I) iodide (0.06 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction Execution: Stir the mixture at room temperature (or heat to 50-60 °C if necessary) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Copper-Free Sonogashira Coupling

This protocol is designed to specifically suppress alkyne homocoupling.

  • Reaction Setup: To a flame-dried Schlenk flask, add the iodo-naphthyridine (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv or Pd(OAc)₂/ligand), and a base (e.g., Cs₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add rigorously degassed solvent (e.g., 1,4-dioxane or acetonitrile).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv). For particularly sensitive substrates, add the alkyne in portions or via syringe pump over 1-2 hours.

  • Reaction Execution: Stir the mixture at an optimized temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water.

  • Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Section 4: Visualizing the Reaction Pathways

Understanding the mechanistic pathways is key to troubleshooting. The following diagrams illustrate the desired reaction and the competing side reaction.

Sonogashira_Cycles cluster_0 Sonogashira Cross-Coupling Cycle cluster_1 Glaser Homocoupling Side Reaction pd0 Pd(0)L₂ pd_add Ar-Pd(II)(I)L₂ pd0->pd_add Oxidative Addition pd_trans Ar-Pd(II)(C≡CR)L₂ pd_add->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination Product Desired Product (Ar-C≡C-R) pd_trans->Product cuI Cu(I)I cu_acetylide Cu(I)-C≡CR cuI->cu_acetylide + Alkyne - Base-H⁺I⁻ cu_acetylide->pd_add ArI Iodo-naphthyridine (Ar-I) ArI->pd_add Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->cuI Base Base Base->cuI cu_acetylide_2 Cu(I)-C≡CR cu_oxid Cu(II) Species cu_acetylide_2->cu_oxid Oxidation dimer Diyne Product (R-C≡C-C≡C-R) cu_oxid->dimer Dimerization & Reductive Elimination O2 Oxygen (O₂) O2->cu_acetylide_2

Caption: Catalytic cycles for the desired Sonogashira reaction and the competing Glaser homocoupling.

Troubleshooting_Workflow start Problem: High Homocoupling Observed q1 Are you using a copper co-catalyst? start->q1 a1_yes Switch to Copper-Free Protocol (See Protocol 2) q1->a1_yes Yes a1_no Is the reaction rigorously under inert atmosphere? q1->a1_no No a2_yes Consider other factors: - Slow alkyne addition - Optimize ligand/base - Adjust temperature a1_no->a2_yes Yes a2_no Improve Degassing Technique: - Use Freeze-Pump-Thaw - Purge reagents/solvents - Maintain Ar/N₂ blanket a1_no->a2_no No

References

selection of protecting groups for the 1,5-naphthyridin-3-ol scaffold

Author: BenchChem Technical Support Team. Date: January 2026

<##> ## Technical Support Center: Protecting Group Strategies for the 1,5-Naphthyridin-3-ol Scaffold

The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry and materials science.[1][2][3][4] Its unique electronic properties and ability to engage in hydrogen bonding make it a sought-after structural motif. However, the hydroxyl group at the 3-position of the 1,5-naphthyridin-3-ol system presents a significant synthetic challenge. This hydroxyl group is acidic and nucleophilic, often interfering with downstream synthetic transformations.[5] Therefore, the judicious selection and application of a protecting group are paramount for the successful synthesis and functionalization of these molecules.[6][7]

This technical guide provides a comprehensive overview of protecting group strategies for the 1,5-naphthyridin-3-ol scaffold, presented in a question-and-answer format to directly address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

1. What are the most common protecting groups for the hydroxyl group on a 1,5-naphthyridin-3-ol core?

The most frequently employed protecting groups for phenolic hydroxyl groups, such as the one in 1,5-naphthyridin-3-ol, fall into three main categories: silyl ethers, alkyl ethers, and acetals.[8][9]

  • Silyl Ethers: These are among the most popular choices due to their ease of installation, general stability, and mild removal conditions.[8][10] Common examples include tert-butyldimethylsilyl (TBDMS or TBS) and triisopropylsilyl (TIPS).[8][11]

  • Alkyl Ethers: Benzyl (Bn) ethers are widely used due to their robustness under many reaction conditions.[12][13] Methyl ethers are also common but require harsh conditions for removal.[8][14]

  • Alkoxyalkyl Ethers (Acetals): Methoxymethyl (MOM) ether is a classic example, offering stability to a range of non-acidic reagents.[15][16]

2. How do I choose a protecting group based on my planned downstream reaction conditions?

The selection of a protecting group is dictated by its stability profile. A protecting group must be stable to the reaction conditions it will be subjected to, yet readily cleavable when desired.[6]

G cluster_start Synthetic Goal cluster_conditions Planned Reaction Conditions cluster_pg Recommended Protecting Group start 1,5-Naphthyridin-3-ol acid Strongly Acidic (e.g., TFA, HCl) start->acid Acidic Conditions? base Strongly Basic (e.g., n-BuLi, LDA) start->base Basic Conditions? organometallic Organometallic (e.g., Grignard, Suzuki) start->organometallic Organometallic Reagents? reductive Reductive (e.g., H2/Pd, LiAlH4) start->reductive Reductive Conditions? pg_acid Benzyl (Bn) Methyl (Me) acid->pg_acid pg_base TBDMS TIPS MOM base->pg_base pg_organometallic TBDMS TIPS Bn organometallic->pg_organometallic pg_reductive TBDMS TIPS MOM reductive->pg_reductive

3. Can the protecting group influence the regioselectivity of subsequent functionalization reactions?

Absolutely. Certain protecting groups can act as "directing groups" in reactions like directed ortho-metalation (DoM).[17][18][19] For instance, a bulky silyl ether might sterically hinder one ortho position, favoring functionalization at the other. Conversely, some groups can chelate to the metalating agent, directing it to a specific position.[20][21]

4. I'm having trouble with low yields during the protection step. What could be the cause?

Low yields in protection reactions often stem from a few common issues:

  • Incomplete Deprotonation: The naphthyridinol hydroxyl group is acidic, but a sufficiently strong base is required for complete deprotonation to the alkoxide.

  • Steric Hindrance: Bulky protecting groups may react slowly with sterically hindered hydroxyl groups.

  • Reagent Quality: Protecting group reagents, especially silyl chlorides, can be sensitive to moisture.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield during TBDMS protection Incomplete deprotonation; poor quality TBDMS-Cl; steric hindrance.Use a stronger base like sodium hydride (NaH). Ensure TBDMS-Cl is fresh and handled under anhydrous conditions. Consider a less hindered silyl group like triethylsilyl (TES) if sterics are an issue.[8][22]
Protecting group cleaved during a Suzuki coupling Silyl ethers can be labile under certain cross-coupling conditions, especially with fluoride additives.Switch to a more robust protecting group like a benzyl (Bn) ether, which is generally stable to these conditions.[12][13]
Difficulty removing a benzyl ether Incomplete reaction; catalyst poisoning.Ensure fresh palladium catalyst is used for hydrogenolysis. If other reducible functional groups are present, consider transfer hydrogenation or oxidative deprotection methods.[12][23][24]
Unwanted side reactions during lithiation/bromination The protecting group is not stable to the strongly basic conditions; the protecting group is directing metalation to an undesired position.Use a robust protecting group like a methyl or benzyl ether. If regioselectivity is an issue, consider a directing group that favors the desired position.[17][18]
MOM ether is difficult to cleave Insufficiently acidic conditions.MOM ethers require acidic conditions for removal.[15][16] If the substrate is sensitive to strong acid, consider a more labile acetal protecting group.

Experimental Protocols

Protocol 1: Protection of 1,5-Naphthyridin-3-ol with TBDMS-Cl
  • To a solution of 1,5-naphthyridin-3-ol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Cool the mixture to 0 °C and add a solution of TBDMS-Cl (1.2 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection of a TBDMS Ether
  • Dissolve the TBDMS-protected 1,5-naphthyridin-3-ol (1.0 eq) in THF.

  • Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq) at room temperature.[22]

  • Stir the reaction for 1-3 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture and purify by column chromatography.

G cluster_workflow General Protecting Group Workflow start 1,5-Naphthyridin-3-ol protect Protection (e.g., TBDMS-Cl, Imidazole) start->protect reaction Downstream Reaction (e.g., Suzuki Coupling) protect->reaction deprotect Deprotection (e.g., TBAF) reaction->deprotect product Functionalized Product deprotect->product

Protecting Group Stability Comparison

Protecting GroupStable to Strong AcidStable to Strong BaseStable to OrganometallicsStable to Reductive Conditions (H₂/Pd)Cleavage Conditions
TBDMS No[25]YesGenerally YesYesF⁻ (TBAF), mild acid[22][26]
TIPS More stable than TBDMSYesYesYesF⁻ (TBAF), stronger acid
Bn Yes[13]YesYesNo[12][23]H₂/Pd, dissolving metals, strong acid[12][13]
MOM No[15][16][27]Yes[16]YesYes[14]Acid (e.g., HCl, TFA)[15][16]
PMB No[28][29]YesYesNoOxidative (DDQ, CAN), strong acid[28][30][31][32]
Me YesYesYesYesHarsh (BBr₃, TMSI)[8]

References

Validation & Comparative

A Guide to the Strategic Application of 4-Iodo-1,5-naphthyridin-3-ol: A Comparative Analysis for Synthetic Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine ring system is a privileged heterocyclic motif, forming the core of numerous compounds with significant biological activity.[1][2][3] Its presence in molecules targeting a range of diseases, including cancer and microbial infections, has made it a focal point for medicinal chemists.[4][5] The value of a synthetic intermediate is defined by its ability to serve as a versatile platform for diversification, enabling the rapid exploration of chemical space. This guide provides an in-depth validation of 4-Iodo-1,5-naphthyridin-3-ol, a highly functionalized building block, and compares its performance against common alternatives in key synthetic transformations that are fundamental to modern drug discovery.

The specific arrangement of a hydroxyl group at the C3 position and an iodine atom at the C4 position offers a unique combination of functionalities. The hydroxyl group can modulate solubility and act as a hydrogen bond donor, while the iodo group serves as an exceptional leaving group for transition metal-catalyzed cross-coupling reactions. This guide will dissect the synthetic utility of this intermediate, providing researchers with the data and protocols needed to make informed strategic decisions in their synthetic campaigns.

Proposed Synthesis of this compound

While this compound is commercially available, understanding its synthesis is crucial for appreciating its cost-effectiveness and potential for in-house production. A plausible and efficient synthetic route can be conceptualized starting from readily available 3-aminopyridine, leveraging established heterocyclic chemistry principles. The core of the 1,5-naphthyridine skeleton is often constructed via cyclization reactions such as the Gould-Jacobs reaction.[4][6]

The proposed workflow involves an initial cyclization to form a 1,5-naphthyridin-3-ol precursor, followed by a regioselective iodination. The electron-rich nature of the hydroxynaphthyridine ring facilitates electrophilic substitution, making the introduction of iodine at the C4 position feasible under mild conditions.

G cluster_0 cluster_1 cluster_2 A 3-Aminopyridine + Malonic Acid Derivative B Gould-Jacobs Reaction (Thermal Cyclization) A->B Condensation C 1,5-Naphthyridin-3-ol Precursor B->C Cyclization D Electrophilic Iodination (e.g., I₂, NIS) C->D Activation E This compound D->E Substitution F Purification (Crystallization / Chromatography) E->F G Validated Intermediate F->G

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis

This protocol is a conceptualized procedure based on established chemical transformations for similar heterocyclic systems.

  • Synthesis of 1,5-Naphthyridin-3-ol Precursor:

    • In a high-boiling point solvent such as diphenyl ether, combine 3-aminopyridine (1.0 eq) and a suitable diethyl malonate derivative (e.g., diethyl ethoxymethylenemalonate, 1.1 eq).

    • Heat the mixture to facilitate condensation, followed by thermal cyclization at high temperature (typically >200 °C) to form the naphthyridine core.[4]

    • Cool the reaction mixture and collect the precipitated product by filtration. Wash thoroughly with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.

  • Iodination:

    • Dissolve the 1,5-naphthyridin-3-ol precursor (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF) or acetic acid.

    • Add an iodinating agent such as N-Iodosuccinimide (NIS) or iodine (I₂) (1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture until completion, which can be monitored by TLC or LC-MS.

    • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Work-up and Purification:

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to yield pure this compound.

Comparative Assessment in Key Cross-Coupling Reactions

The true test of a synthetic intermediate is its performance in reactions that build molecular complexity. We will now compare this compound with its bromo and triflate analogues in the two most pivotal C-C and C-N bond-forming reactions in medicinal chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for its reliability and functional group tolerance in forming biaryl structures.[7] The rate-determining step is often the initial oxidative addition of the aryl halide to the Pd(0) catalyst. The strength of the carbon-halogen bond (C-I < C-Br < C-Cl) directly influences the ease of this step.

G cluster_oa cluster_tm pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(I)L₂ pd0->oa_complex oa_label Oxidative Addition transmetal_complex Ar-Pd(II)(R)L₂ oa_complex->transmetal_complex tm_label Transmetalation product_complex Ar-R transmetal_complex->product_complex re_label Reductive Elimination product_complex->pd0 Catalyst Regeneration aryl_iodide Ar-I (this compound) aryl_iodide->oa_complex boronic_acid R-B(OR)₂ boronic_acid->transmetal_complex base Base base->transmetal_complex

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Performance Comparison: The weaker C-I bond in this compound leads to faster oxidative addition, allowing for milder reaction conditions (lower temperatures, lower catalyst loadings) compared to bromo- or chloro-analogs.

Feature4-Iodo- Intermediate4-Bromo- Intermediate4-Triflate- Intermediate
Reactivity ExcellentGoodExcellent
Typical Temp. 60-80 °C80-110 °C60-90 °C
Catalyst Loading 1-3 mol%3-5 mol%1-3 mol%
Ligand Choice Standard (e.g., PPh₃)More activating (e.g., SPhos)Standard to activating
Cost HigherLowerHigher (Triflating agent)
Stability Moderate (light sensitive)GoodGood

Experimental Protocol: Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk tube, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent mixture, such as Dioxane/Water (4:1).

  • Heat the reaction mixture at 80 °C with stirring for 4-12 hours, monitoring by TLC.

  • After cooling, dilute with ethyl acetate and water. Separate the layers.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to obtain the coupled product.

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

This reaction is indispensable for synthesizing aryl amines, a common motif in pharmaceuticals.[8][9] Similar to the Suzuki coupling, the reaction rate is highly dependent on the leaving group. The use of an aryl iodide can significantly accelerate the catalytic cycle.[10]

Causality Behind Ligand Choice: For electron-rich heterocyclic systems like naphthyridines, the reductive elimination step to form the C-N bond can be slow. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are crucial as they stabilize the palladium center and promote this final, product-forming step, preventing catalyst decomposition and improving yields.[11][12]

Performance Comparison:

Feature4-Iodo- Intermediate4-Bromo- Intermediate4-Triflate- Intermediate
Reaction Rate FastestModerateFast
Side Reactions Lower risk of hydrodehalogenationHigher risk at high tempsLow
Base Weaker bases often suffice (e.g., K₃PO₄)Stronger bases needed (e.g., NaOtBu)Strong non-nucleophilic base
Generality Broad scope of aminesGood scope, may struggle with weak nucleophilesBroad scope

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., XPhos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 eq).

  • Add this compound (1.0 eq) and the desired amine (1.2 eq).

  • Add an anhydrous, degassed solvent such as Toluene or Dioxane.

  • Seal the tube and heat to 90-110 °C with stirring until the starting material is consumed.

  • Cool the reaction, dilute with an appropriate solvent, and filter through a pad of Celite to remove catalyst residues.

  • Concentrate the filtrate and purify the residue via column chromatography.

Strategic Selection of an Intermediate: A Decision Framework

Choosing the right building block depends on a balance of reactivity, cost, stability, and the specific goals of the synthesis. This compound is a premium intermediate, offering maximum reactivity.

G start Need for Cross-Coupling? reactivity Is maximum reactivity & mild conditions critical? start->reactivity Yes no_coupling Pursue alternative C-H activation strategy start->no_coupling No cost Is cost the primary constraint? reactivity->cost No use_iodo Use 4-Iodo- Intermediate reactivity->use_iodo Yes downstream Is a boronic acid needed for downstream steps? cost->downstream No use_bromo Use 4-Bromo- Intermediate cost->use_bromo Yes downstream->use_bromo No use_boronic Synthesize Boronic Ester from Iodo/Bromo downstream->use_boronic Yes

Caption: Decision tree for selecting a 1,5-naphthyridin-3-ol intermediate.

Conclusion

This compound is validated as a superior synthetic intermediate for constructing complex molecules based on the 1,5-naphthyridine scaffold. Its high reactivity in cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for milder conditions, broader substrate scope, and often higher yields compared to its bromo- counterpart. While the initial cost may be higher, the savings in catalyst loading, reaction time, and purification complexity can provide significant overall value. For research and development programs where speed and efficiency are paramount, this compound represents a strategic choice for accelerating the discovery of novel therapeutics.

References

A Comparative Guide to Bioisosteric Replacements for the 1,5-Naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 1,5-naphthyridine scaffold holds a privileged position. Its rigid bicyclic structure, containing two pyridine rings, offers a unique arrangement of nitrogen atoms that can serve as crucial hydrogen bond acceptors, influencing molecular conformation and target engagement.[1] This scaffold is a cornerstone in the design of a diverse range of therapeutic agents, including potent kinase inhibitors, antibacterial compounds, and anticancer drugs.[2][3][4] However, the quest for optimized drug candidates often necessitates the exploration of bioisosteric replacements to fine-tune physicochemical properties, modulate biological activity, enhance metabolic stability, and navigate intellectual property landscapes.[5]

This guide provides an in-depth technical comparison of viable bioisosteric replacements for the 1,5-naphthyridine scaffold. We will delve into the rationale behind scaffold hopping, present comparative experimental data for key bioisosteres, and provide detailed protocols for their synthesis and evaluation. Our focus will be on providing researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their drug discovery programs.

The Rationale for Bioisosteric Replacement of 1,5-Naphthyridine

While the 1,5-naphthyridine core offers significant advantages, certain liabilities can emerge during lead optimization. These may include suboptimal pharmacokinetic profiles (ADME), off-target activities, or challenges in achieving desired selectivity. Bioisosteric replacement, the substitution of a molecular fragment with another that retains similar biological activity, is a powerful strategy to address these issues.[5] In the context of the 1,5-naphthyridine scaffold, this often involves "scaffold hopping," where the entire bicyclic core is replaced with a different heterocyclic system that mimics its key pharmacophoric features.[6]

The primary goals of replacing the 1,5-naphthyridine scaffold include:

  • Modulation of Physicochemical Properties: Altering solubility, lipophilicity (LogP/LogD), and polar surface area (PSA) to improve drug-like characteristics.[7]

  • Enhancement of Biological Activity and Selectivity: Fine-tuning interactions with the target protein to boost potency and minimize off-target effects.

  • Improvement of ADME Properties: Optimizing metabolic stability, permeability, and bioavailability.

  • Exploration of Novel Chemical Space: Generating new intellectual property and discovering compounds with unique pharmacological profiles.

This guide will focus on three prominent bioisosteres for the 1,5-naphthyridine scaffold: 1,6-naphthyridine , pyrido[2,3-d]pyrimidine , and thieno[3,2-b]pyridine .

Comparative Analysis of Bioisosteric Scaffolds

The selection of an appropriate bioisostere is a multi-faceted decision guided by the specific therapeutic target and the desired improvements in the drug candidate's profile. Below, we present a comparative analysis of our chosen scaffolds, supported by experimental data from the literature.

Case Study 1: 1,6-Naphthyridine as a Direct Isomer

The 1,6-naphthyridine scaffold is a constitutional isomer of 1,5-naphthyridine, differing only in the position of one of the nitrogen atoms. This subtle change can have a profound impact on the molecule's electronic distribution, hydrogen bonding capacity, and overall three-dimensional shape, leading to altered biological activity and physicochemical properties.

A compelling example of this is seen in the development of c-Met kinase inhibitors. A study directly compared the efficacy of 1,5-naphthyridine and 1,6-naphthyridine cores in a series of compounds designed based on the known inhibitor MK-2461.[8] The results demonstrated that the 1,6-naphthyridine scaffold was a more promising core for c-Met inhibition.[8]

ScaffoldRepresentative Compoundc-Met Kinase IC50 (nM)A549 Cell Line IC50 (µM)Hela Cell Line IC50 (µM)
1,5-Naphthyridine Compound 25a 186>50>50
1,6-Naphthyridine Compound 26b 4.30.981.25
1,6-Naphthyridine Compound 26c 3.81.021.33
Data compiled from a study on novel c-Met kinase inhibitors.[8]

The superior performance of the 1,6-naphthyridine analogs in this study highlights how a minor isomeric change can lead to a significant enhancement in potency.[8]

Logical Relationship: Scaffold Hopping from 1,5-Naphthyridine

Caption: Rationale for exploring bioisosteric replacements for the 1,5-naphthyridine scaffold.

Case Study 2: Pyrido[2,3-d]pyrimidine - Modulating Hydrogen Bonding and Kinase Selectivity

The pyrido[2,3-d]pyrimidine scaffold, where one of the pyridine rings of naphthyridine is replaced by a pyrimidine ring, introduces additional hydrogen bond donors and acceptors. This can lead to altered binding modes and improved selectivity for certain kinase targets. The pyrido[2,3-d]pyrimidine core is a well-established privileged scaffold in kinase inhibitor design, with Palbociclib, a CDK4/6 inhibitor, being a prominent example.[9]

While a direct head-to-head comparison with a 1,5-naphthyridine analog for the same target is not always available in a single study, we can infer the potential advantages by comparing the performance of pyrido[2,3-d]pyrimidine-based inhibitors against relevant kinases. For instance, a series of pyrido[2,3-d]pyrimidine derivatives were evaluated as potent EGFRL858R/T790M inhibitors.[10]

ScaffoldRepresentative CompoundEGFRL858R/T790M IC50 (nM)H1975 Cell Line IC50 (µM)
Pyrido[2,3-d]pyrimidine Compound A-series Not explicitly provided, but showed activityRanged from 0.1 to >10
Thieno[2,3-d]pyrimidine Compound B1 130.087
Data compiled from a study on EGFR kinase inhibitors.[10]

The potent activity of pyrido[2,3-d]pyrimidines against various kinases, including EGFR, PIM-1, and CDK4, underscores their utility as a versatile scaffold in cancer drug discovery.[11][12] The additional nitrogen atoms in the pyrimidine ring can be strategically utilized to form key interactions within the ATP-binding pocket of kinases, often leading to high potency and selectivity.

Experimental Workflow: Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilutions of inhibitor C Add inhibitor and kinase to plate A->C B Prepare kinase, substrate, and ATP solution E Initiate reaction with substrate/ATP B->E D Incubate C->D D->E F Incubate at 30°C E->F G Stop reaction and detect product (e.g., ADP) F->G H Measure signal (luminescence/fluorescence) G->H I Plot signal vs. inhibitor concentration H->I J Determine IC50 value I->J

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Case Study 3: Thieno[3,2-b]pyridine - A Non-classical Bioisostere

The thieno[3,2-b]pyridine scaffold represents a non-classical bioisosteric replacement, where a pyridine ring is substituted with a thiophene ring. This change significantly alters the electronics and lipophilicity of the core while maintaining a similar overall shape. The sulfur atom in the thiophene ring can participate in different types of interactions compared to the nitrogen in a pyridine ring, potentially leading to novel binding modes and improved properties.

In a study focused on metabotropic glutamate receptor subtype 5 (mGlu₅) negative allosteric modulators (NAMs), the thieno[3,2-b]pyridine core was identified as a competent replacement for a picolinamide scaffold.[13] This successful scaffold hop resulted in potent and brain-penetrant compounds with improved oral bioavailability.

ScaffoldRepresentative CompoundhmGlu₅ IC50 (nM)
Picolinamide Compound 11 22
Thieno[3,2-b]pyridine Compound 19aB 61
Data compiled from a study on mGlu₅ NAMs.[13]

The thieno[3,2-b]pyridine scaffold has also been successfully employed in the design of inhibitors for Mycobacterium tuberculosis, targeting the enoyl-ACP reductase (InhA).[14] This demonstrates the broad applicability of this scaffold in different therapeutic areas.

Experimental Protocols

Synthesis of Bioisosteric Scaffolds

1. Synthesis of the 1,6-Naphthyridine Core

A common method for the synthesis of substituted 1,6-naphthyridines involves a one-pot multicomponent reaction.[15][16]

  • Materials: Benzaldehyde (or its derivatives), malononitrile, 1-naphthylamine, SiO₂/Fe₃O₄@MWCNTs catalyst, ethanol.

  • Procedure:

    • To a mixture of benzaldehyde (1 mmol), malononitrile (2 mmol), and 1-naphthylamine (1 mmol) in ethanol (10 mL), add the SiO₂/Fe₃O₄@MWCNTs catalyst (0.02 g).

    • Stir the reaction mixture at room temperature for the appropriate time (monitored by TLC).

    • After completion of the reaction, separate the catalyst using an external magnet.

    • Evaporate the solvent under reduced pressure.

    • Recrystallize the crude product from ethanol to obtain the pure 1,6-naphthyridine derivative.

2. Synthesis of the Pyrido[2,3-d]pyrimidine Core

The synthesis of the pyrido[2,3-d]pyrimidine scaffold can be achieved through various routes, often starting from a substituted pyridine or pyrimidine.[9][17] A common approach involves the condensation of a 2-aminopyridine derivative with a β-ketoester or a similar three-carbon synthon.

  • Materials: 2,6-diaminopyridine, diethyl ethoxymethylenemalonate (DEEM), diphenyl ether.

  • Procedure:

    • A mixture of 2,6-diaminopyridine and DEEM is heated, often in a solvent like ethanol, to form the corresponding enamine intermediate.

    • The intermediate is then added to a high-boiling solvent such as diphenyl ether and heated to a high temperature (e.g., 250 °C) to effect cyclization.

    • Upon cooling, the product precipitates and can be collected by filtration.

3. Synthesis of the Thieno[3,2-b]pyridine Core

The synthesis of the thieno[3,2-b]pyridine scaffold can be accomplished through a variety of methods, including the Gewald reaction or by building the thiophene ring onto a pre-existing pyridine.[13][14]

  • Materials: A substituted 2-chloronicotinonitrile, a compound with an active methylene group (e.g., ethyl cyanoacetate), sulfur, and a base (e.g., triethylamine).

  • Procedure (Gewald-type reaction):

    • A mixture of the 2-chloronicotinonitrile, the active methylene compound, and elemental sulfur is suspended in a suitable solvent like ethanol.

    • A base, such as triethylamine, is added, and the mixture is heated to reflux.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the IC50 value of a compound against a specific protein kinase.[18]

  • Materials: Kinase of interest, kinase-specific substrate, ATP, test compounds, kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), ADP-Glo™ Kinase Assay Kit (or similar).

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

    • Kinase Reaction:

      • In a 96-well plate, add the serially diluted compound or DMSO control.

      • Add the kinase to each well and incubate for 10 minutes at room temperature.

      • Initiate the reaction by adding a mixture of the substrate and ATP.

      • Incubate the plate at 30°C for 60 minutes.

    • ADP Detection:

      • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

      • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Data Analysis:

      • Measure the luminescence of each well using a plate reader.

      • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The 1,5-naphthyridine scaffold is a valuable starting point in drug discovery, but the exploration of bioisosteric replacements is a critical strategy for lead optimization. This guide has highlighted three promising bioisosteres—1,6-naphthyridine, pyrido[2,3-d]pyrimidine, and thieno[3,2-b]pyridine—each offering distinct advantages in modulating physicochemical properties and biological activity. The comparative data presented demonstrates that even subtle changes to the core scaffold can lead to significant improvements in potency and selectivity. By leveraging the principles of bioisosterism and scaffold hopping, medicinal chemists can expand their chemical toolbox and accelerate the discovery of novel and effective therapeutics. The provided experimental protocols offer a starting point for the synthesis and evaluation of these important heterocyclic systems.

References

A Comparative Guide to Alternative Synthetic Routes for Substituted 1,5-Naphthyridin-3-ols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Among these, substituted 1,5-naphthyridin-3-ols are of particular interest as versatile intermediates and pharmacologically active agents. This guide provides a comparative analysis of key synthetic strategies for accessing this important class of compounds, offering insights into the mechanistic underpinnings and practical considerations for each route. Experimental data is provided to support the comparison and enable informed decisions in the design and execution of synthetic campaigns.

Introduction to the 1,5-Naphthyridine Core

The 1,5-naphthyridine ring system, a fusion of two pyridine rings, is a key structural component in numerous biologically active molecules. The strategic placement of nitrogen atoms influences the molecule's electronic properties, hydrogen bonding capabilities, and overall three-dimensional shape, making it an attractive scaffold for interacting with biological targets. The hydroxyl group at the 3-position further enhances the potential for functionalization and targeted molecular interactions.

Classical Synthetic Strategies: Building the Bicyclic Core

Traditional methods for constructing the 1,5-naphthyridine framework, such as the Gould-Jacobs and Friedländer reactions, have been widely employed. While often optimized for the synthesis of 4-hydroxy-1,5-naphthyridines, these methods provide a foundational understanding of the cyclization strategies that can be adapted to produce other isomers.

The Gould-Jacobs Reaction: A Versatile Approach to Naphthyridinones

The Gould-Jacobs reaction is a powerful tool for the synthesis of 4-hydroxyquinoline and, by extension, 4-hydroxy-1,5-naphthyridine derivatives.[1][2] The reaction proceeds through the condensation of a 3-aminopyridine with a malonic ester derivative, typically diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.[1]

Mechanism: The reaction is initiated by the nucleophilic attack of the amino group of the 3-aminopyridine onto the electrophilic carbon of DEEM, leading to an intermediate that undergoes thermal 6-electron electrocyclization to form the second ring.[2]

Gould-Jacobs Reaction cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization 3-Aminopyridine 3-Aminopyridine Intermediate_A Vinylogous Amide Intermediate 3-Aminopyridine->Intermediate_A + DEEM - EtOH DEEM Diethyl Ethoxymethylenemalonate 4-Hydroxy-1,5-naphthyridine 4-Hydroxy-1,5-naphthyridine Intermediate_A->4-Hydroxy-1,5-naphthyridine Heat (e.g., Dowtherm A) Alternative Cyclization cluster_0 Starting Material cluster_1 Key Transformations cluster_2 Final Product Pyridine_Derivative Substituted Pyridine Functionalized_Pyridine Functionalized_Pyridine Pyridine_Derivative->Functionalized_Pyridine + Diethyl Oxalate Cyclized_Product Cyclized_Product Functionalized_Pyridine->Cyclized_Product Reduction & Lactamization 3-Hydroxy-1,5-naphthyridinone 3-Hydroxy-1,5-naphthyridinone Cyclized_Product->3-Hydroxy-1,5-naphthyridinone Final processing

References

The 4-Iodo-1,5-Naphthyridin-3-ol Scaffold: A Comparative Guide to Assessing Drug-Like Properties for Accelerated Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 1,5-naphthyridine core represents a "privileged scaffold," a structural motif consistently found in compounds with diverse biological activities. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal starting point for designing targeted therapeutics, from antileishmanial agents to kinase inhibitors.[1][2] The introduction of an iodine atom at the 4-position and a hydroxyl group at the 3-position, creating the 4-iodo-1,5-naphthyridin-3-ol skeleton, offers unique vectors for chemical modification and potential interactions with biological targets.

However, promising biological activity is only one facet of a successful drug candidate. A compound's therapeutic potential is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile—collectively known as its drug-like properties. Early and rigorous assessment of these properties is paramount to avoiding costly late-stage failures in the drug development pipeline.

This guide provides a comprehensive framework for evaluating the drug-like properties of novel this compound derivatives. We will move beyond simple data reporting to explain the causality behind experimental choices, providing detailed, field-proven protocols for key assays. By comparing the performance of hypothetical derivatives with known bioactive naphthyridines, this guide serves as a practical tool for researchers to prioritize candidates with the highest probability of success.

Part 1: Foundational Assessment - In Silico and Physicochemical Profiling

Before embarking on resource-intensive cellular assays, a foundational understanding of a compound's basic physicochemical properties is essential. These initial parameters are strong predictors of oral bioavailability and overall "druggability."

Lipinski's Rule of Five: The First Pass Filter

Christopher Lipinski's "Rule of Five" (Ro5) remains a cornerstone of early drug discovery, providing a simple yet powerful heuristic for predicting poor oral absorption.[1][3] The rule posits that orally administered drugs tend to be relatively small and moderately lipophilic. While not a strict determinant of success—many successful drugs violate at least one rule—it serves as an invaluable first-pass filter.

The Four Pillars of the Rule of Five:

  • Molecular Weight (MW): Less than 500 Daltons.

  • LogP (Octanol-Water Partition Coefficient): Not more than 5. This measures the compound's lipophilicity.

  • Hydrogen Bond Donors (HBD): No more than 5 (sum of -OH and -NH groups).

  • Hydrogen Bond Acceptors (HBA): No more than 10 (sum of N and O atoms).

A compound is likely to have poor absorption or permeation if it violates more than one of these rules.[4] For our core scaffold, this compound, we can perform an initial assessment. PubChem, for instance, provides a predicted octanol-water partition coefficient (XlogP) of 1.5 for this parent molecule, which is well within the desired range for oral drugs.[5]

Table 1: Comparative In Silico and Physicochemical Analysis

To illustrate a typical screening cascade, the table below compares our parent scaffold against two hypothetical derivatives and a known bioactive 1,5-naphthyridine derivative identified as a TGF-beta type I receptor inhibitor.

CompoundStructureMW ( g/mol )XlogP (Predicted)HBDHBARo5 ViolationsAqueous Solubility (µM)
Parent Scaffold (INP-0) This compound272.041.5[5]130Hypothetical: 150
Derivative 1 (INP-Me) 4-iodo-3-methoxy-1,5-naphthyridine286.07Hypothetical: 2.1030Hypothetical: 95
Derivative 2 (INP-Pip) 4-(piperidin-1-yl)-1,5-naphthyridin-3-ol309.16Hypothetical: 2.8140Hypothetical: 50
Comparator A 4-(5-methyl-1H-pyrazol-3-ylamino)-1,5-naphthyridine333.143.2 (Calc.)250Low

Note: Data for INP-Me and INP-Pip are hypothetical to illustrate structure-property relationships. Comparator A data is derived from published potent inhibitors.[2]

Part 2: Assessing Membrane Permeability - The Gateway to Absorption

A drug must cross cellular barriers to reach its target. We utilize a tiered approach, starting with a high-throughput artificial membrane assay before moving to a more complex, cell-based model.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a cost-effective, cell-free method to predict passive diffusion, a primary mechanism for drug absorption from the gastrointestinal tract.[6] It measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, into an acceptor compartment.

Causality Behind the Choice: By eliminating active transport and metabolism, PAMPA provides a clean, isolated measure of a compound's intrinsic passive permeability. This allows for rapid screening and ranking of compounds in early discovery, conserving more resource-intensive cell-based assays for the most promising candidates.[6]

  • Membrane Preparation: A 1% solution of lecithin in dodecane is prepared and sonicated. 5 µL of this solution is dispensed onto the membrane of a 96-well donor plate.

  • Compound Preparation: Test compounds are diluted to a final concentration of 10 µM in a buffer (e.g., PBS, pH 7.4) containing 5% DMSO.

  • Assay Setup: The acceptor plate wells are filled with 300 µL of the buffer. 150 µL of the test compound solution is added to the donor plate wells.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for 16-20 hours in a moist chamber to prevent evaporation.

  • Quantification: Following incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Lipid Solution D Coat Donor Plate Membrane A->D B Prepare Compound Stock (10µM) E Add Compound to Donor Plate B->E C Fill Acceptor Plate F Assemble Plates & Incubate C->F D->E E->F G Quantify with LC-MS/MS F->G H Calculate Papp G->H Metabolic_Stability_Workflow cluster_setup Assay Setup cluster_reaction Metabolic Reaction cluster_analysis Quantification & Analysis A Prepare Compound, Microsomes, and Buffer Mixture B Pre-warm to 37°C A->B C Initiate with NADPH B->C D Incubate at 37°C C->D E Sample at Time Points (0, 5, 15, 30, 45 min) D->E F Terminate Reaction (Acetonitrile) E->F G Centrifuge & Collect Supernatant F->G H Analyze via LC-MS/MS G->H I Calculate t1/2 & Clint H->I

References

A Head-to-Head Comparison of Suzuki and Stille Coupling for the Synthesis of 1,5-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

<

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry and materials science, necessitating efficient and versatile synthetic methods for its elaboration. Among the palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings are paramount for forging carbon-carbon bonds. This guide provides an in-depth, head-to-head comparison of these two powerful methodologies as applied to the functionalization of 1,5-naphthyridine systems, offering insights into experimental design and selection of the optimal coupling strategy.

At a Glance: Suzuki vs. Stille for 1,5-Naphthyridine Synthesis

FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent Organoboron (boronic acids, esters)Organotin (stannanes)
Toxicity of Reagents Low toxicity, considered "greener".[1][2]High toxicity of organotin compounds.[1][3][4]
Byproducts Borates, generally water-soluble and easily removed.[1]Organotin halides, can be difficult to separate from the product.[1][4][5]
Reaction Conditions Typically requires a base.[6]Often proceeds under neutral or milder conditions.
Functional Group Tolerance Good, but can be sensitive to acidic protons.[7]Excellent, tolerates a wide range of functional groups.[4][5][8]
Substrate Scope Very broad, but can be challenging with certain heteroaryl compounds.[9]Broad, often more reliable for sterically hindered or complex heterocyclic substrates.[9]

The Catalytic Cycles: A Mechanistic Overview

Both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving a palladium catalyst.[3][10] The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[3][5][10][11]

Suzuki Coupling: The Role of the Base

A key distinction in the Suzuki coupling is the requisite activation of the organoboron reagent by a base.[12] This activation enhances the nucleophilicity of the organic group on boron, facilitating the transmetalation step.[12]

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OR)2 Ar-B(OR)2 Ar-B(OR)2->Ar-Pd(II)-Ar'(L2) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Stille Coupling: A Base-Free Alternative

The Stille coupling, conversely, does not typically require a base. The organotin reagents are sufficiently reactive for transmetalation to occur directly with the palladium(II) intermediate.[3][5] This can be advantageous when working with base-sensitive substrates.

Stille_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar'-SnR3 Ar'-SnR3 Ar'-SnR3->Ar-Pd(II)-Ar'(L2) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2)

Caption: Catalytic cycle of the Stille coupling.

Experimental Considerations for 1,5-Naphthyridine Synthesis

The choice between Suzuki and Stille coupling for the functionalization of 1,5-naphthyridines often depends on the specific substrate, desired functional group tolerance, and scalability considerations.

Substrate Scope and Reactivity

Both methods are generally effective for the coupling of aryl and heteroaryl halides. However, for sterically hindered substrates or complex heterocyclic systems, the Stille coupling can sometimes offer more reliable results.[9] The reactivity of the halide partner typically follows the order I > Br > Cl. While couplings with aryl chlorides can be sluggish with traditional palladium catalysts, the development of specialized ligands, such as N-heterocyclic carbenes (NHCs), has significantly improved their reactivity in both Suzuki and Stille reactions.[13][14][15][16][17]

Functional Group Tolerance

A significant advantage of the Stille coupling is its exceptional functional group tolerance.[4][5][8] Organostannanes are generally stable to a wide range of functionalities, including esters, amides, and ketones.[8] The Suzuki coupling, while also tolerant of many functional groups, can be compromised by the presence of acidic protons due to the basic reaction conditions.[7]

Reagent Availability and Toxicity

Organoboron reagents for Suzuki coupling are widely commercially available or can be readily synthesized and are generally considered to have low toxicity.[2] In contrast, organotin reagents used in Stille coupling are often highly toxic and require careful handling.[1][3][4] Furthermore, the removal of tin-containing byproducts after the reaction can be challenging.[1][4][5]

Representative Experimental Protocols

The following are generalized, step-by-step protocols for the Suzuki and Stille coupling of a halo-1,5-naphthyridine.

Suzuki Coupling of 2-Chloro-1,5-naphthyridine with Phenylboronic Acid

Suzuki_Protocol cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Combine Reactants Combine 2-chloro-1,5-naphthyridine, phenylboronic acid, Pd catalyst, ligand, and base in a flask. Add Solvent Add deoxygenated solvent (e.g., dioxane/water). Combine Reactants->Add Solvent Purge with Inert Gas Purge the flask with an inert gas (e.g., Argon). Add Solvent->Purge with Inert Gas Heat and Stir Heat the reaction mixture to the desired temperature and stir for the specified time. Purge with Inert Gas->Heat and Stir Cool and Quench Cool the reaction to room temperature and quench (e.g., with water). Heat and Stir->Cool and Quench Extract Extract the product with an organic solvent. Cool and Quench->Extract Dry and Concentrate Dry the organic layer and concentrate under reduced pressure. Extract->Dry and Concentrate Purify Purify the crude product by column chromatography. Dry and Concentrate->Purify

Caption: Experimental workflow for Suzuki coupling.

Detailed Steps:

  • Reaction Setup: To a reaction vessel, add 2-chloro-1,5-naphthyridine (1.0 equiv), phenylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a deoxygenated mixture of a suitable solvent system, for instance, 1,4-dioxane and water (e.g., 4:1 v/v).[6]

  • Inert Atmosphere: Purge the vessel with an inert gas, such as argon, for 10-15 minutes.

  • Heating: Heat the reaction mixture to a specified temperature (e.g., 90-100 °C) and stir for the required duration (typically 12-24 hours).[6]

  • Workup: After cooling to room temperature, add water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Stille Coupling of 2-Bromo-1,5-naphthyridine with Tributyl(phenyl)stannane

Stille_Protocol cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Combine Reactants Combine 2-bromo-1,5-naphthyridine, tributyl(phenyl)stannane, and Pd catalyst in a flask. Add Solvent Add a deoxygenated anhydrous solvent (e.g., DMF). Combine Reactants->Add Solvent Purge with Inert Gas Purge the flask with an inert gas (e.g., Argon). Add Solvent->Purge with Inert Gas Heat and Stir Heat the reaction mixture to the desired temperature and stir for the specified time. Purge with Inert Gas->Heat and Stir Cool and Quench Cool the reaction to room temperature and quench (e.g., with aqueous KF). Heat and Stir->Cool and Quench Filter Filter through celite to remove tin byproducts. Cool and Quench->Filter Extract Extract the product with an organic solvent. Filter->Extract Dry and Concentrate Dry the organic layer and concentrate under reduced pressure. Extract->Dry and Concentrate Purify Purify the crude product by column chromatography. Dry and Concentrate->Purify

Caption: Experimental workflow for Stille coupling.

Detailed Steps:

  • Reaction Setup: In a reaction vessel, combine 2-bromo-1,5-naphthyridine (1.0 equiv), tributyl(phenyl)stannane (1.1 equiv), and a palladium catalyst like PdCl₂(PPh₃)₂ (0.03 equiv).

  • Solvent Addition: Add a deoxygenated anhydrous solvent such as DMF.[18]

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon) for 10-15 minutes.

  • Heating: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for the required duration (typically 6-12 hours).[18]

  • Workup: After cooling, quench the reaction with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.

  • Purification: Filter the mixture through a pad of celite, and then extract the filtrate with an organic solvent. Wash the organic layer, dry it, and concentrate. Purify the crude product via column chromatography.

Conclusion and Recommendations

Both the Suzuki and Stille couplings are highly effective for the synthesis of functionalized 1,5-naphthyridines.

  • For initial explorations and greener chemistry, the Suzuki-Miyaura coupling is generally the preferred method. Its advantages include the low toxicity of reagents, the ease of byproduct removal, and the wide availability of boronic acids.[1][2]

  • The Stille coupling serves as a powerful alternative, particularly when dealing with base-sensitive substrates or sterically demanding couplings. [9] Its excellent functional group tolerance makes it a robust choice for complex molecule synthesis.[4][5][8]

Ultimately, the optimal choice will depend on the specific synthetic challenge at hand. A thorough understanding of the mechanistic nuances and practical considerations of each reaction will empower the researcher to make an informed decision and achieve their synthetic goals efficiently and effectively.

References

A Senior Application Scientist's Guide to Evaluating the Efficiency of Purification Methods for Naphthyridinols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a compound is paramount. This is particularly true for naphthyridinols, a class of heterocyclic compounds with significant therapeutic potential.[1] The biological activity and ultimate success of these compounds in preclinical and clinical studies are directly dependent on their isomeric and chemical purity. This guide provides an in-depth comparison of the most common and effective methods for purifying naphthyridinols: recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC). We will delve into the mechanistic underpinnings of each technique, provide field-proven protocols, and present a comparative analysis to aid in selecting the optimal method for your specific needs.

The Critical Role of Purification in Naphthyridinol Drug Discovery

Naphthyridinols are a diverse family of bicyclic nitrogen-containing heterocycles that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The synthesis of these complex molecules often results in a crude mixture containing unreacted starting materials, reagents, byproducts, and isomers.[3] The presence of these impurities can significantly impact the accuracy of biological assays, leading to misleading structure-activity relationship (SAR) data and potentially masking the true efficacy of the target compound. Therefore, robust and efficient purification is a critical and often challenging step in the drug discovery and development pipeline.

Recrystallization: The Classic Approach for Crystalline Solids

Recrystallization is a fundamental and cost-effective purification technique for solid compounds.[4] The principle behind recrystallization lies in the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures.[4] An ideal recrystallization solvent will dissolve the target naphthyridinol sparingly at room temperature but readily at an elevated temperature.

The Causality Behind Solvent Selection

The choice of solvent is the most critical parameter for a successful recrystallization. A well-chosen solvent will allow the desired compound to crystallize out of the solution upon cooling, while the impurities remain dissolved in the mother liquor. For polar naphthyridinols, which often possess hydrogen bond donors and acceptors, polar solvents like ethanol, methanol, or water-alcohol mixtures are frequently employed.[2]

Key Considerations for Solvent Selection:

  • Solubility Profile: The compound should exhibit a steep solubility curve in the chosen solvent.

  • Boiling Point: The solvent's boiling point should be low enough for easy removal from the purified crystals but not so low that evaporation occurs too rapidly during hot filtration.

  • Inertness: The solvent must not react with the naphthyridinol.

  • Impurity Solubility: Impurities should either be highly soluble at all temperatures or insoluble in the hot solvent.

Experimental Protocol: Recrystallization of a Substituted Naphthyridinol

This protocol provides a general procedure for the recrystallization of a solid naphthyridinol derivative.

  • Solvent Screening: In small test tubes, test the solubility of a few milligrams of the crude naphthyridinol in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) at room and elevated temperatures.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the chosen hot solvent. Add the solvent portion-wise until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal growth and purity, avoid disturbing the solution during this initial cooling phase.[5]

  • Cooling: Once the solution has reached room temperature, place it in an ice bath to induce further crystallization and maximize the yield.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Diagram: Recrystallization Workflow

G A Crude Naphthyridinol Solid B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if needed) B->C D Slow Cooling to Room Temperature C->D E Ice Bath Cooling D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Purified Crystals G->H

Caption: Workflow for the purification of naphthyridinols by recrystallization.

Column Chromatography: The Workhorse of Purification

Column chromatography is a versatile and widely used technique for the purification of organic compounds, applicable to both solid and liquid samples.[6] It separates components of a mixture based on their differential adsorption to a solid stationary phase as a liquid mobile phase passes through it.[6]

Normal-Phase vs. Reversed-Phase: A Strategic Choice

The choice between normal-phase and reversed-phase chromatography is dictated by the polarity of the naphthyridinol derivative.

  • Normal-Phase Chromatography: This is the traditional setup where a polar stationary phase (typically silica gel or alumina) is used with a non-polar to moderately polar mobile phase (e.g., hexane/ethyl acetate or dichloromethane/methanol).[6][7] Polar compounds, like many naphthyridinols, will have a stronger affinity for the stationary phase and thus elute later. For basic nitrogen-containing heterocycles that may streak on acidic silica gel, adding a small amount of a basic modifier like triethylamine or ammonia to the mobile phase can improve peak shape.[5]

  • Reversed-Phase Chromatography: In this mode, a non-polar stationary phase (commonly C18-functionalized silica) is paired with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[5] This technique is often the method of choice for highly polar and basic heterocyclic compounds.[5]

Experimental Protocol: Flash Column Chromatography of a Naphthyridinol

This protocol outlines a general procedure for the purification of a naphthyridinol using normal-phase flash column chromatography.

  • TLC Analysis: Develop a suitable mobile phase system using thin-layer chromatography (TLC). The ideal eluent should provide a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities.[7]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and allow the silica to settle, ensuring an evenly packed bed.[8]

  • Sample Loading: Dissolve the crude naphthyridinol in a minimal amount of a suitable solvent. For "dry loading," adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.[3]

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it (gradient elution) if necessary to elute more polar compounds.[8]

  • Fraction Collection: Collect the eluent in fractions.[6]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[6][8]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified naphthyridinol.

Diagram: Column Chromatography Workflow

G A Crude Naphthyridinol B TLC for Solvent System Optimization A->B D Load Sample onto Column A->D C Pack Column with Stationary Phase B->C C->D E Elute with Mobile Phase D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Purified Naphthyridinol I->J

Caption: Workflow for the purification of naphthyridinols by column chromatography.

Preparative HPLC: For High-Purity Requirements

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a high-resolution purification technique that is particularly valuable for challenging separations or when very high purity is required.[9][10] It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate larger quantities of material.[11][12]

The Power of High Resolution

Prep-HPLC offers superior separation efficiency compared to standard column chromatography, making it ideal for separating closely related isomers or removing trace impurities.[9] Both normal-phase and reversed-phase modes can be employed, with reversed-phase being more common for the purification of polar, drug-like molecules such as naphthyridinols.[10]

Experimental Protocol: Reversed-Phase Preparative HPLC of a Naphthyridinol

This protocol provides a general workflow for purifying a naphthyridinol derivative using preparative HPLC.

  • Analytical Method Development: Develop and optimize a separation method on an analytical HPLC system to achieve good resolution of the target compound from impurities.

  • Method Scale-Up: Scale the analytical method to the preparative system by adjusting the flow rate, injection volume, and gradient profile according to the dimensions of the preparative column.[10][13]

  • Sample Preparation: Dissolve the crude naphthyridinol in the mobile phase or a compatible solvent. Filter the sample solution to remove any particulate matter.

  • Purification: Inject the sample onto the preparative HPLC system and begin the separation.

  • Fraction Collection: Use a fraction collector to automatically collect the eluent corresponding to the peak of the target compound, often triggered by a UV detector signal.[13]

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.

  • Solvent Removal: Combine the pure fractions and remove the mobile phase solvents, often by lyophilization (freeze-drying) for aqueous mobile phases, to yield the final purified naphthyridinol.

Diagram: Preparative HPLC Workflowdot

G A Crude Naphthyridinol B Analytical HPLC Method Development A->B D Sample Preparation & Filtration A->D C Scale-Up to Preparative Method B->C E Injection onto Preparative HPLC C->E D->E F Chromatographic Separation E->F G Fraction Collection F->G H Purity Analysis of Fractions G->H I Combine Pure Fractions H->I J Solvent Removal (Lyophilization) I->J K High-Purity Naphthyridinol J->K

References

A Senior Application Scientist's Guide to Kinetic Studies of Cross-Coupling Reactions with 4-Iodo-1,5-naphthyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the functionalization of complex heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 1,5-naphthyridine core, in particular, is a privileged structure found in numerous biologically active compounds.[1][2] The targeted synthesis of derivatives from precursors like 4-iodo-1,5-naphthyridin-3-ol via palladium-catalyzed cross-coupling reactions is a critical step in the drug discovery pipeline. Understanding the kinetics of these transformations is not merely an academic exercise; it is paramount for reaction optimization, scaling, and ensuring the economic viability of a synthetic route.

This guide provides a comparative analysis of the expected kinetic profiles for various palladium-catalyzed cross-coupling reactions with this compound. While direct kinetic studies on this specific substrate are not extensively reported in the literature, we can extrapolate from well-established principles and studies on analogous halo-N-heterocycles to provide a predictive framework for catalyst selection and experimental design.[3]

The Significance of Kinetic Analysis in Cross-Coupling Reactions

Kinetic studies provide a quantitative measure of how reaction parameters influence the rate of product formation. For complex catalytic cycles, this data is invaluable for:

  • Mechanism Elucidation: Identifying the rate-determining step (e.g., oxidative addition, transmetalation, or reductive elimination).

  • Catalyst and Ligand Optimization: Quantitatively comparing the efficacy of different catalyst systems.

  • Process Optimization: Fine-tuning reaction conditions (temperature, concentration, base, solvent) to maximize yield and minimize reaction time.

  • Scale-Up: Predicting reaction behavior under different conditions, which is crucial for industrial applications.

Comparative Overview of Key Cross-Coupling Reactions

We will explore the expected kinetic landscapes of four major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Mizoroki-Heck, Buchwald-Hartwig, and Sonogashira couplings. The reactivity of the C-I bond in this compound is expected to be high, making it a suitable substrate for these transformations.[3][4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between an organohalide and an organoboron species, is one of the most widely used cross-coupling methods.[5]

Generalized Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Oxidative Addition->Ar-Pd(II)(I)L2 Transmetalation Transmetalation Ar-Pd(II)(I)L2->Transmetalation [Ar'B(OH)3]- Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Expected Kinetic Profile: For an electron-deficient N-heterocycle like 1,5-naphthyridine, the oxidative addition of the C-I bond to the Pd(0) center is generally expected to be fast. The rate-determining step is often the transmetalation of the organoboron species.[5] The choice of base is critical, as it activates the boronic acid to form a more nucleophilic boronate species.[5]

Comparative Catalyst Performance (Predicted):

Catalyst SystemExpected Relative RateKey Characteristics
Pd(PPh₃)₄BaselineA standard, versatile catalyst, though it may require higher temperatures.[3]
PdCl₂(dppf)Moderate to HighOften provides good to excellent yields for halo-heterocycles.[3]
Pd(OAc)₂ / SPhosHighBulky, electron-rich phosphine ligands can accelerate reductive elimination.

Experimental Protocol for Kinetic Monitoring (Suzuki-Miyaura Coupling):

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[6]

  • Internal Standard: Add a known amount of an internal standard (e.g., biphenyl) for chromatographic analysis.

  • Catalyst Addition: In a separate vial, prepare a stock solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) in the reaction solvent.

  • Initiation and Sampling: Add the catalyst solution to the reaction mixture at a defined temperature. At timed intervals, withdraw aliquots of the reaction mixture and quench with a suitable solvent.

  • Analysis: Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the starting material and product relative to the internal standard.

  • Data Processing: Plot the concentration of the product versus time to determine the initial reaction rate.

Mizoroki-Heck Reaction

The Heck reaction forms a C-C bond by coupling an organohalide with an alkene.[7]

Generalized Catalytic Cycle:

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Oxidative Addition->Ar-Pd(II)(I)L2 Olefin Coordination Olefin Coordination Ar-Pd(II)(I)L2->Olefin Coordination Migratory Insertion Migratory Insertion Olefin Coordination->Migratory Insertion β-Hydride Elimination β-Hydride Elimination Migratory Insertion->β-Hydride Elimination Product Release Product Release β-Hydride Elimination->Product Release Alkene Product Product Release->Pd(0)L2 Base

Caption: Generalized catalytic cycle for a Mizoroki-Heck reaction.

Expected Kinetic Profile: Similar to the Suzuki coupling, the oxidative addition is likely to be rapid. The rate can be influenced by the coordination of the alkene and the subsequent migratory insertion step.[8] The choice of a phosphine-free catalyst system or specific ligands can significantly impact the reaction rate and selectivity.[9][10]

Comparative Catalyst Performance (Predicted):

Catalyst SystemExpected Relative RateKey Characteristics
Pd(OAc)₂ / PPh₃BaselineA classical system for Heck couplings.[3]
Pd/CModerateHeterogeneous catalyst offering ease of separation, but may have different kinetics.[11]
Phosphine-free Pd(OAc)₂VariableCan be highly active, especially in polar solvents like water.[9]

Experimental Protocol for Kinetic Monitoring (Mizoroki-Heck Reaction):

  • Reaction Setup: In a sealed reaction vessel, combine this compound (1.0 mmol), the alkene (1.5 mmol), the base (e.g., Et₃N, 1.5 mmol), and the palladium catalyst (0.01-0.05 mmol).[6]

  • Solvent and Internal Standard: Add the solvent and a known amount of an internal standard.

  • Reaction Execution: Heat the sealed vessel to the desired temperature with vigorous stirring.

  • Sampling and Analysis: At specified time points, carefully take samples and analyze them via GC-MS or HPLC to monitor the reaction progress.

  • Data Analysis: Determine the initial rate by plotting product concentration against time.

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[12][13]

Generalized Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Oxidative Addition->Ar-Pd(II)(I)L2 Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)(I)L2->Amine Coordination & Deprotonation R2NH, Base Ar-Pd(II)(NR2)L2 Ar-Pd(II)(NR2)L2 Amine Coordination & Deprotonation->Ar-Pd(II)(NR2)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(NR2)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR2

Caption: Generalized catalytic cycle for a Buchwald-Hartwig amination.

Expected Kinetic Profile: The catalytic cycle of the Buchwald-Hartwig amination is well-studied.[14] For aryl iodides, the rate-determining step is often the reductive elimination of the C-N bond.[12] The choice of ligand is critical, with bulky, electron-rich biarylphosphine ligands generally accelerating the reductive elimination step.[13]

Comparative Catalyst Performance (Predicted):

Catalyst SystemExpected Relative RateKey Characteristics
Pd(OAc)₂ / BINAPBaselineA second-generation catalyst system effective for many substrates.[12]
Pd₂(dba)₃ / XantphosModerate to HighA bulky ligand that can promote the coupling of a wide range of amines.[13]
Pd(OAc)₂ / RuPhosHighA highly active catalyst system for C-N bond formation.[13]

Experimental Protocol for Kinetic Monitoring (Buchwald-Hartwig Amination):

  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst, ligand, and base (e.g., Cs₂CO₃). Add this compound and the amine.

  • Solvent and Internal Standard: Add the anhydrous, degassed solvent and a known amount of an internal standard.

  • Reaction Execution: Place the tube in a preheated oil bath and stir vigorously.

  • Sampling and Analysis: At timed intervals, withdraw aliquots, quench, and analyze by a suitable chromatographic method (GC-MS or LC-MS).

  • Data Analysis: Calculate the initial rate from the plot of product concentration versus time.

Sonogashira Coupling

The Sonogashira reaction couples an aryl halide with a terminal alkyne, typically using a dual palladium and copper catalyst system.[4][15]

Generalized Catalytic Cycle:

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Oxidative Addition->Ar-Pd(II)(I)L2 Transmetalation Transmetalation Ar-Pd(II)(I)L2->Transmetalation Cu-C≡C-R' Ar-Pd(II)(C≡C-R')L2 Ar-Pd(II)(C≡C-R')L2 Transmetalation->Ar-Pd(II)(C≡C-R')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(C≡C-R')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡C-R' H-C≡C-R' H-C≡C-R' Cu(I) Acetylide Formation Cu(I) Acetylide Formation H-C≡C-R'->Cu(I) Acetylide Formation CuI, Base Cu-C≡C-R' Cu-C≡C-R' Cu(I) Acetylide Formation->Cu-C≡C-R'

Caption: Generalized catalytic cycles for a Sonogashira cross-coupling reaction.

Expected Kinetic Profile: The mechanism involves two interconnected catalytic cycles.[16] For aryl iodides, the reaction is often fast, even at room temperature.[4] The rate can be influenced by either the palladium or copper cycle. The transmetalation of the copper acetylide to the palladium center is often considered the rate-determining step.[16]

Comparative Catalyst Performance (Predicted):

Catalyst SystemExpected Relative RateKey Characteristics
PdCl₂(PPh₃)₂ / CuIBaselineThe classic and widely used catalyst system for Sonogashira couplings.[17]
Pd(PPh₃)₄ / CuIHighA highly active system, particularly for reactive aryl iodides.[18]
Copper-free systemsVariableCan be advantageous to avoid homocoupling of the alkyne, but may have different kinetics.[16]

Experimental Protocol for Kinetic Monitoring (Sonogashira Coupling):

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in the solvent.[6]

  • Catalyst and Base Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂), copper(I) iodide, the amine base (e.g., Et₃N), and an internal standard.[17]

  • Reaction Execution: Stir the reaction mixture at the desired temperature.

  • Sampling and Analysis: At regular intervals, take samples for analysis by GC-MS or HPLC to monitor the formation of the product.

  • Data Analysis: Determine the initial rate of reaction from the kinetic data.

General Experimental Workflow for Kinetic Studies

The following diagram illustrates a generalized workflow for conducting kinetic studies of cross-coupling reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Execution cluster_analysis Analysis Reagent_Prep Prepare Stock Solutions (Substrate, Catalyst, Internal Standard) Reactor_Setup Set up Inert Atmosphere Reactor (e.g., Schlenk tube) Reagent_Prep->Reactor_Setup Initiation Initiate Reaction at T0 (e.g., Catalyst Injection) Reactor_Setup->Initiation Sampling Withdraw Aliquots at Timed Intervals Initiation->Sampling Quenching Quench Reaction in Aliquots Sampling->Quenching Chromatography Analyze by GC-MS or HPLC Quenching->Chromatography Data_Processing Quantify Reactants and Products Chromatography->Data_Processing Kinetics Plot Concentration vs. Time Determine Initial Rate Data_Processing->Kinetics

Caption: A typical experimental workflow for kinetic analysis of cross-coupling reactions.

Conclusion

While direct kinetic data for cross-coupling reactions of this compound is an area ripe for investigation, a robust comparative framework can be established based on well-understood mechanistic principles and data from analogous systems. For this electron-deficient iodo-heterocycle, oxidative addition is anticipated to be facile across Suzuki, Heck, Buchwald-Hartwig, and Sonogashira couplings. The key to optimizing these transformations will likely lie in accelerating the subsequent steps of the catalytic cycles—transmetalation in Suzuki and Sonogashira reactions, and reductive elimination in Buchwald-Hartwig amination—through the judicious selection of ligands, bases, and reaction conditions. The protocols and comparative data presented in this guide offer a solid foundation for researchers to embark on systematic kinetic studies, leading to the efficient and scalable synthesis of novel 1,5-naphthyridine derivatives.

References

A Comparative In Vitro Analysis of 1,5-Naphthyridine and 1,8-Naphthyridine Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the naphthyridine scaffold stands out as a "privileged structure," forming the core of numerous compounds with a wide spectrum of biological activities.[1] Among the six possible isomers, the 1,5- and 1,8-naphthyridine cores have been the subject of extensive research, leading to the development of potent therapeutic agents. This guide offers an in-depth, objective comparison of the in vitro activities of 1,5-naphthyridine and 1,8-naphthyridine analogs, providing researchers, scientists, and drug development professionals with the supporting experimental data and methodological insights necessary to navigate this promising chemical space.

The Structural Isomers: A Tale of Two Scaffolds

The seemingly subtle difference in the placement of a nitrogen atom between the 1,5- and 1,8-naphthyridine isomers profoundly influences their physicochemical properties and, consequently, their biological activities. This guide will delve into a comparative analysis of their in vitro performance in key therapeutic areas: oncology and microbiology.

Part 1: Comparative Anticancer Activity

Naphthyridine derivatives have demonstrated significant potential as anticancer agents, with their mechanisms of action often involving the inhibition of crucial cellular machinery like topoisomerase enzymes and protein kinases.[2][3]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of representative 1,5- and 1,8-naphthyridine derivatives against various human cancer cell lines, as measured by the half-maximal inhibitory concentration (IC₅₀).

IsomerDerivativeCell LineAssay TypeIC₅₀ (µM)Reference
1,8-Naphthyridine Halogen substituted 1,8-naphthyridine-3-carboxamide (Compound 47)MIAPaCa (Pancreatic Cancer)Cytotoxicity0.41[4][5]
Halogen substituted 1,8-naphthyridine-3-carboxamide (Compound 47)K-562 (Leukemia)Cytotoxicity0.77[4][5]
Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl (Compound 29)PA-1 (Ovarian Cancer)Cytotoxicity0.41[4][5]
Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl (Compound 29)SW620 (Colon Cancer)Cytotoxicity1.4[4][5]
Compound 36PA-1 (Ovarian Cancer)Cytotoxicity1.19[5]
1,5-Naphthyridine Phenyl- and indeno-1,5-naphthyridine derivativesCOLO 205 (Colon Cancer)Antiproliferative-[4]
Mechanism of Action: Topoisomerase Inhibition

A primary mechanism by which many naphthyridine-based anticancer agents exert their cytotoxic effects is through the inhibition of topoisomerases, enzymes critical for DNA replication and repair.[2] Both 1,5- and 1,8-naphthyridine derivatives have been shown to target these enzymes.[6]

Topoisomerase_Inhibition Naphthyridine Analog Naphthyridine Analog Topoisomerase-DNA Complex Topoisomerase-DNA Complex Naphthyridine Analog->Topoisomerase-DNA Complex Stabilizes DNA Replication/Repair DNA Replication/Repair Topoisomerase-DNA Complex->DNA Replication/Repair Inhibits Cell Cycle Arrest Cell Cycle Arrest DNA Replication/Repair->Cell Cycle Arrest Leads to Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Mechanism of Topoisomerase Inhibition by Naphthyridine Analogs.

Part 2: Comparative Antimicrobial Activity

The 1,8-naphthyridine scaffold has a well-established history in antimicrobial therapy, with nalidixic acid being a pioneering example.[7] Both 1,5- and 1,8-naphthyridine derivatives continue to be explored for their antibacterial and antifungal properties.

Quantitative Data: In Vitro Antimicrobial Susceptibility

The following table presents the Minimum Inhibitory Concentration (MIC) values of various 1,5- and 1,8-naphthyridine isomers against different bacterial strains.

IsomerDerivativeBacterial StrainMIC (µg/mL)Reference
1,8-Naphthyridine Compound 44a-b, 45a-bS. aureus6-7 mM[7]
Compound 26-29 (with 4-chlorophenyl ring)B. subtilis, S. aureus, E. coli, P. aeruginosaComparable to ampicillin[7]
1,5-Naphthyridine Guanidinomethyl derivative (18)S. aureus (MSSA & MRSA), E. faecalis (VRE)-[8]

Note: While direct MIC value comparisons are limited, studies indicate that guanidinomethyl derivatives of 1,5-naphthyridine exhibit pronounced antibacterial activity.[8] Furthermore, some 1,8-naphthyridine derivatives, while showing limited direct antibacterial action, can potentiate the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains.[6]

Mechanism of Action: DNA Gyrase Inhibition

Similar to their anticancer mechanism, the antibacterial activity of many naphthyridines stems from their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[6][7]

Part 3: Experimental Protocols

To ensure the reproducibility and validity of in vitro findings, standardized and well-documented experimental protocols are paramount. This section provides detailed methodologies for key assays used in the evaluation of naphthyridine analogs.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[9][10]

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement Cell_Seeding Seed cells in a 96-well plate Compound_Addition Add serial dilutions of Naphthyridine analogs Cell_Seeding->Compound_Addition Cell_Incubation Incubate for 24-72 hours Compound_Addition->Cell_Incubation MTT_Addition Add MTT solution Cell_Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours for formazan formation MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO, isopropanol) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at ~570 nm Solubilization->Absorbance_Reading

Workflow for the MTT Cell Viability Assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the naphthyridine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include untreated and vehicle controls.[12]

  • Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[10]

  • MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[11]

  • Formazan Crystal Formation: Incubate the plate for an additional 2 to 4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[9] Read the absorbance at a wavelength of approximately 570 nm using a microplate reader.[9]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is then determined from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]

Step-by-Step Protocol:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the naphthyridine derivative and perform serial two-fold dilutions in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a 96-well microtiter plate.[15]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[16]

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).[15]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[16]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that results in the complete inhibition of visible bacterial growth.[15]

Enzyme Inhibition Assay: Topoisomerase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of topoisomerase enzymes, typically by assessing the relaxation of supercoiled DNA or the decatenation of kinetoplast DNA (kDNA).[17][18]

Step-by-Step Protocol (DNA Relaxation Assay):

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing a reaction buffer, ATP, and supercoiled plasmid DNA.[17]

  • Inhibitor Addition: Add the desired concentration of the naphthyridine analog or a vehicle control (e.g., DMSO).

  • Enzyme Addition: Initiate the reaction by adding a predetermined amount of Topoisomerase II enzyme.[17]

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[18]

  • Reaction Termination and Analysis: Stop the reaction and analyze the DNA products by agarose gel electrophoresis.[18]

  • Visualization: Visualize the DNA bands under UV light. Inhibitors will prevent the relaxation of the supercoiled DNA, which migrates faster in the gel than the relaxed form.[17]

Part 4: Structure-Activity Relationship (SAR) and Discussion

The biological activity of naphthyridine derivatives is intricately linked to their chemical structure. Even minor modifications to the core scaffold or its substituents can lead to significant changes in potency and selectivity.

For 1,8-naphthyridine analogs, structure-activity relationship (SAR) studies have revealed that:

  • The presence of electron-withdrawing groups and hydrogen bond donors can enhance cytotoxic effects.

  • Halogen substitution at various positions can significantly impact anticancer activity.[19]

  • Modifications at the C-3 position with different functionalized amino acids have yielded potent anticancer compounds.[5]

For 1,5-naphthyridine derivatives, SAR studies have indicated that:

  • The introduction of guanidinomethyl groups can lead to pronounced antibacterial activity.[8]

  • The fusion of other heterocyclic rings to the 1,5-naphthyridine core can modulate antileishmanial activity, with the presence of a nitrogen atom in the fused ring being important for increased activity.[20]

The comparative analysis of 1,5- and 1,8-naphthyridine analogs reveals that both isomers are versatile scaffolds with significant therapeutic potential. While the 1,8-isomer has been more extensively studied, particularly in the context of antimicrobial and anticancer applications, the 1,5-isomer also demonstrates promising activity that warrants further investigation. The choice between these two scaffolds for a drug discovery program will ultimately depend on the specific therapeutic target and the desired pharmacological profile. The subtle yet critical differences in their electronic and steric properties offer a rich landscape for medicinal chemists to explore and exploit in the design of next-generation therapeutics.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4-Iodo-1,5-naphthyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Core Directive: A Proactive Stance on Safety

Given the classification of 4-Iodo-1,5-naphthyridin-3-ol as "Harmful if swallowed" (H302) and the noted oral toxicity and potential for eye damage in structurally similar iodo-naphthyridine derivatives, a proactive and stringent safety protocol is paramount[1][2][3]. The disposal procedures outlined below are designed to mitigate risks to personnel and the environment. Adherence to these guidelines, in conjunction with all local and institutional regulations, is not merely recommended; it is a prerequisite for safe laboratory practice[4].

Chemical Profile and Hazard Summary

A foundational understanding of the material is the bedrock of safe handling. Below is a summary of the known information for this compound.

PropertyValueSource
Molecular Formula C₈H₅IN₂O[5]
GHS Pictogram GHS07 (Exclamation mark)[1]
Hazard Statement H302: Harmful if swallowed[1]
Physical Form Solid[1]
Known Incompatibilities Strong oxidizing agents, Strong bases[6]

Step-by-Step Disposal Protocol

This protocol is designed to guide the user from the point of waste generation to its final, safe disposal.

Step 1: Immediate Waste Segregation at the Source

The principle of waste segregation is fundamental to laboratory safety. Never mix this compound waste with other waste streams.

  • Designated Waste Container: All solid waste contaminated with this compound (e.g., filter paper, contaminated gloves, weighing boats) must be placed in a clearly labeled, dedicated hazardous waste container. The container should be made of a material compatible with halogenated organic compounds.

  • Aqueous Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams.

Step 2: Chemical Neutralization of Aqueous Waste (Optional, but Recommended)

For aqueous solutions containing this compound, a chemical neutralization step can convert the iodinated compound to a less hazardous form. This is particularly relevant for dilute solutions. This procedure should be performed in a fume hood with appropriate personal protective equipment (PPE).

Experimental Protocol: Neutralization with Sodium Thiosulfate

  • Preparation: Prepare a 10% (w/v) solution of sodium thiosulfate in water.

  • Neutralization: Slowly add the sodium thiosulfate solution to the aqueous waste containing this compound while stirring. The reaction converts the iodine to iodide. While a color change may not be as apparent as with elemental iodine, this step is a recognized method for the treatment of iodinated compounds[7][8].

  • pH Adjustment: After neutralization, check the pH of the solution. Adjust the pH to be between 6 and 8 using a mild acid or base (e.g., dilute HCl or NaOH).

  • Final Disposal: Even after neutralization, the resulting solution should be collected in a hazardous waste container and disposed of according to institutional guidelines. Do not pour down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office[8][9].

Step 3: Containerization and Labeling

Proper containerization and labeling are critical for the safe storage and transport of chemical waste.

  • Solid Waste: The dedicated solid waste container should be a robust, sealable drum or pail.

  • Liquid Waste: The liquid waste container should be a screw-capped, leak-proof bottle, preferably with a secondary containment tray.

  • Labeling: All waste containers must be labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazard: "Toxic" or "Harmful if Swallowed"

    • The date of accumulation

    • The name and contact information of the generating laboratory

Step 4: Storage and Final Disposal
  • Storage: Store the sealed and labeled waste containers in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials[6].

  • Professional Disposal: The final disposal of this compound waste must be conducted through a licensed hazardous waste disposal company. This will typically involve high-temperature incineration, which is an effective method for the complete destruction of organic iodine compounds[7][9]. Contact your institution's EHS office to arrange for pickup and disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_segregation Step 1: Segregation cluster_treatment Step 2: Treatment (Aqueous) cluster_containment Step 3: Containerization & Labeling cluster_final Step 4: Final Disposal start Waste Generation (this compound) solid_waste Solid Waste start->solid_waste aqueous_waste Aqueous Waste start->aqueous_waste solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container neutralization Chemical Neutralization (Sodium Thiosulfate) aqueous_waste->neutralization liquid_container Labeled Liquid Hazardous Waste Container neutralization->liquid_container storage Designated Hazardous Waste Storage Area solid_container->storage liquid_container->storage disposal Licensed Hazardous Waste Disposal (Incineration) storage->disposal

Caption: Disposal workflow for this compound.

Conclusion: A Culture of Safety

The responsible disposal of chemical waste is a non-negotiable aspect of scientific research. By following these detailed procedures for this compound, you are not only ensuring your own safety and that of your colleagues but also upholding the principles of environmental stewardship. Always remember that these guidelines should supplement, not replace, the specific directives provided by your institution's environmental health and safety department.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Iodo-1,5-naphthyridin-3-ol
Reactant of Route 2
4-Iodo-1,5-naphthyridin-3-ol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。